Dimethyl 5-sulfoisophthalate sodium salt
Description
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Properties
Molecular Formula |
C10H10NaO7S |
|---|---|
Molecular Weight |
297.24 g/mol |
InChI |
InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15); |
InChI Key |
YYYWHHMCKHITRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)OC.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 5-sulfoisophthalate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 5-sulfoisophthalate sodium salt, a key intermediate in the production of specialty polymers. This document details the chemical processes involved in its synthesis, methodologies for its purification, and a full suite of analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that begins with the sulfonation of isophthalic acid, followed by esterification and neutralization. This method is widely employed in industrial settings due to its efficiency and scalability.
Reaction Scheme
The overall chemical transformation can be summarized as follows:
-
Sulfonation: Isophthalic acid is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid group onto the aromatic ring, yielding 5-sulfoisophthalic acid.
-
Esterification: The carboxylic acid groups of 5-sulfoisophthalic acid are then esterified using methanol (B129727), typically in the presence of an acid catalyst, to form dimethyl 5-sulfoisophthalate.
-
Neutralization: Finally, the sulfonic acid group is neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to produce the desired this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies.
Materials:
-
Isophthalic acid
-
Fuming sulfuric acid (20-30% SO₃)
-
Methanol
-
Sodium hydroxide
-
Deionized water
-
Activated carbon
Equipment:
-
Glass-lined reactor with overhead stirrer, thermometer, and condenser
-
Heating and cooling system
-
Filtration apparatus
-
Drying oven
Procedure:
-
Sulfonation:
-
Charge the reactor with fuming sulfuric acid.
-
Gradually add isophthalic acid to the reactor while maintaining the temperature below 80°C to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 150-200°C and maintain for 5-10 hours.[1]
-
Monitor the reaction progress by analyzing the disappearance of the starting material.
-
Cool the reaction mixture to 100-130°C.[1]
-
-
Esterification:
-
Carefully add methanol to the cooled sulfonation mixture. An excess of methanol is typically used to drive the reaction to completion.
-
Heat the mixture to the reflux temperature of methanol and maintain for 4-6 hours.
-
Remove the excess methanol by distillation.
-
-
Neutralization and Purification:
-
Dilute the reaction mixture with deionized water.
-
Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH reaches 6.5-7.0.[2]
-
The crude product will precipitate out of the solution upon cooling.
-
Filter the crude product and wash with cold deionized water.
-
For further purification, the crude product can be recrystallized from a water/methanol mixture. Decolorize the solution with activated carbon before recrystallization if necessary.
-
Dry the purified product in a vacuum oven at 100-120°C to a constant weight.
-
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | [3] |
| Molecular Formula | C₁₀H₉NaO₇S | [3] |
| Molecular Weight | 296.23 g/mol | [3] |
| Melting Point | >300 °C | |
| Solubility | Soluble in water | [4] |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The expected signals in the ¹H NMR spectrum of this compound are:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | Aromatic H |
| ~8.4 | d | 2H | Aromatic H |
| ~3.9 | s | 6H | -OCH₃ |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key characteristic peaks in the IR spectrum include:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000 | Aromatic C-H stretch |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1450 | Aromatic C=C stretch |
| ~1250 | S=O stretch (sulfonate) |
| ~1050 | S-O stretch (sulfonate) |
| ~1100 | C-O stretch (ester) |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak in the mass spectrum would correspond to the mass of the dimethyl 5-sulfoisophthalate anion.
Chromatographic Analysis
2.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of ≥97.0% is generally expected for the analytical standard.
Workflow Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of the synthesized compound.
References
Technical Guide to Dimethyl 5-sulfoisophthalate Sodium Salt (CAS 3965-55-7): Properties and Applications in Polymer Science
For Researchers, Scientists, and Polymer Development Professionals
This technical guide provides an in-depth overview of the properties and applications of Dimethyl 5-sulfoisophthalate sodium salt, identified by CAS number 3965-55-7. This compound is a key specialty chemical primarily utilized as a monomer and additive in the field of polymer science, particularly in the production of modified polyesters and as a nucleating agent to enhance the properties of bioplastics.
Chemical and Physical Properties
This compound is an aromatic dicarboxylic acid ester containing a sulfonate group. This unique structure imparts both hydrophobic and hydrophilic characteristics, making it a valuable component in polymer synthesis. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3965-55-7 |
| Molecular Formula | C₁₀H₉NaO₇S |
| Molecular Weight | 296.22 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | >300 °C |
| Solubility in Water | Soluble |
| Synonyms | SIPM, DMSIP, Sodium Dimethyl 5-sulfoisophthalate |
Core Applications in Polymer Science
The primary applications of this compound are centered on its ability to modify the properties of polymers. It is most notably used in two key areas: as a comonomer for cationic dyeable polyesters and as a nucleating agent for poly(lactic acid).
Comonomer for Cationic Dyeable Polyesters (CDP)
This compound is a crucial third monomer in the synthesis of cationic dyeable polyesters (CDP).[1][2] Standard polyethylene (B3416737) terephthalate (B1205515) (PET) lacks affinity for cationic dyes. By incorporating a small molar percentage (typically 2-3 mol%) of this sulfonated monomer into the polyester (B1180765) backbone, anionic sites are introduced.[1][3] These sites then serve as points of attraction for cationic dyes, enabling the production of polyester fibers with vibrant colors, excellent color fastness, and improved dyeability under atmospheric pressure, which is more energy-efficient.[4][5] The incorporation of this monomer also imparts other desirable properties to the fibers, such as improved antistatic performance, moisture absorption, and a softer feel.[2]
The general synthesis of cationic dyeable polyester involves a two-stage process of transesterification followed by polycondensation.
Nucleating Agent for Poly(lactic acid) (PLA)
Poly(lactic acid) is a popular biodegradable polymer, but its slow crystallization rate can limit its applications, particularly in products requiring higher thermal stability and mechanical strength. This compound has been demonstrated to be an effective nucleating agent for PLA.[6][7] The addition of small amounts of this compound increases the number of nucleation sites within the PLA matrix, which accelerates the overall crystallization rate and results in a higher degree of crystallinity.[6][8] This leads to improvements in the thermal and mechanical properties of PLA, such as a higher heat deflection temperature and increased stiffness.[8]
The table below summarizes the effect of this compound (referred to as SSIPA in the cited study) on the crystallinity of PLA.
| Sample | Crystallinity (%) |
| Neat PLA | ~7-17 |
| PLA with 1.0% SSIPA | up to 57.48 |
| (Data sourced from a study on PLA L105 grade)[6][7] |
Experimental Protocols
Synthesis of Cationic Dyeable Polyester
The following is a generalized experimental protocol for the synthesis of cationic dyeable polyester using this compound.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (SIPM)
-
Transesterification catalyst (e.g., zinc acetate)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Charging the Reactor: A stainless-steel reactor equipped with a stirrer, nitrogen inlet, and a distillation column is charged with DMT, EG (in a molar excess, typically 1:2.2 ratio to DMT), and the transesterification catalyst.
-
Transesterification: The mixture is heated to approximately 170-230°C under a nitrogen atmosphere. Methanol is produced as a byproduct and is continuously removed through the distillation column. The reaction is monitored by measuring the amount of methanol collected and is considered complete when the theoretical amount is distilled off.
-
Addition of Comonomer: Towards the end of the transesterification stage, this compound is added to the reactor.[5]
-
Polycondensation: The polycondensation catalyst and stabilizer are added to the reactor. The temperature is gradually increased to over 270°C, and a vacuum is applied to remove the excess ethylene glycol and facilitate the increase in molecular weight of the polymer.
-
Extrusion and Pelletizing: Once the desired melt viscosity is achieved, the molten cationic dyeable polyester is extruded, cooled, and pelletized.
Evaluation as a Nucleating Agent for PLA
This protocol outlines the procedure for preparing PLA blends and evaluating the effect of this compound on its crystallization behavior.
Materials and Equipment:
-
Poly(lactic acid) pellets
-
This compound
-
Internal mixer
-
Compression molder
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
Procedure:
-
Drying: PLA pellets and the nucleating agent are dried in a vacuum oven (e.g., at 60°C for 24 hours) to remove any moisture.[6]
-
Melt Blending: The dried PLA and the desired amount of nucleating agent are melt-blended in an internal mixer at a specified temperature (e.g., 190°C) and rotor speed for a set time to ensure homogeneous dispersion.[2]
-
Sample Preparation: The resulting blend is then compression molded into thin films for analysis.[6]
-
Differential Scanning Calorimetry (DSC) Analysis:
-
A small sample of the blend is placed in an aluminum DSC pan.
-
The sample is heated to a temperature above its melting point (e.g., 200°C) to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe the crystallization temperature (Tc).
-
A second heating scan is performed to observe the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm). The degree of crystallinity is calculated from the enthalpy of melting.
-
-
Polarized Optical Microscopy (POM) Analysis:
-
A thin film of the blend is placed on a glass slide on the POM hot stage.
-
The sample is heated above its melting point and held to erase thermal history.
-
It is then rapidly cooled to a specific isothermal crystallization temperature.
-
The growth and morphology of spherulites are observed and recorded over time.[6]
-
Conclusion
This compound is a versatile and commercially significant specialty chemical that plays a pivotal role in the advancement of polymer materials. Its ability to introduce functionality into polyester chains makes it indispensable for the production of cationic dyeable fibers, offering enhanced aesthetics and performance. Furthermore, its efficacy as a nucleating agent for poly(lactic acid) contributes to the development of high-performance biodegradable plastics, addressing the growing demand for sustainable materials. The experimental protocols outlined in this guide provide a foundational understanding for researchers and scientists working on the synthesis and modification of these polymer systems.
References
- 1. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polymers in Polarized Light [micro.magnet.fsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. textilelearner.net [textilelearner.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Cationic Polyester Chips [polyestermfg.com]
- 6. Effect of synthesized sulfonate derivatives as nucleating agents on crystallization behavior of poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the PLA Crystallinity and Heat Distortion Temperature Optimizing the Content of Nucleating Agents and the Injection Molding Cycle Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility of Dimethyl 5-Sulfoisophthalate Sodium Salt in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 5-sulfoisophthalate sodium salt (DIMSIP), a crucial monomer in the production of specialty polymers. Aimed at researchers, scientists, and professionals in drug development and polymer chemistry, this document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
This compound (CAS Number: 3965-55-7), also known as SIP or DIMSIP, is a white, powdered chemical compound extensively used to enhance properties such as dyeability and water solubility in polymers.[1] Its ionic nature, owing to the sodium sulfonate group, significantly influences its solubility profile, particularly in organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for DIMSIP in a wide array of organic solvents is not extensively documented in publicly available literature. However, data regarding its solubility in water and qualitative information for methanol (B129727) have been reported. It is important to note a significant discrepancy in the reported aqueous solubility, which may be attributable to differences in experimental methodologies, temperature, or the hydration state of the salt.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | >300 g / 100 g | [2] |
| Water | 20 | 3.1 g / 100 mL (31 g/L) | [3] |
| Methanol | Not Specified | Slightly Soluble | [4] |
Due to the limited availability of data for other organic solvents, researchers are encouraged to determine solubility experimentally based on their specific application needs. The following sections provide detailed protocols for this purpose.
Insights from Structurally Similar Compounds
To provide a predictive insight, the solubility of structurally related aromatic sodium sulfonates can be considered. For instance, sodium p-toluenesulfonate is reported to be soluble in methanol and only slightly soluble in most other organic solvents.[5] This suggests that DIMSIP is likely to exhibit low solubility in non-polar or weakly polar organic solvents. Generally, salts of organic compounds tend to be less soluble in non-polar solvents like dimethyl sulfoxide (B87167) (DMSO).[6]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values of DIMSIP in specific organic solvents, the isothermal equilibrium (or shake-flask) method followed by gravimetric analysis is a reliable and widely adopted technique.[7][8]
Principle
This method involves creating a saturated solution of the solute (DIMSIP) in the solvent of interest at a constant temperature. By allowing the solution to reach equilibrium with excess, undissolved solid, the concentration of the dissolved solute in the liquid phase represents its solubility at that temperature.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vial for drying
Procedure
-
Sample Preparation : Add an excess amount of DIMSIP to a vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
-
Solvent Addition : Accurately add a known volume or mass of the organic solvent to the vial.
-
Equilibration : Securely cap the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the minimum time required to achieve a stable concentration.
-
Phase Separation : Once equilibrium is established, cease agitation and allow the excess solid to settle. To ensure the temperature remains constant, this can be done within the thermostatic bath.
-
Sample Withdrawal : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid aspirating any solid particles.
-
Filtration : To remove any microscopic, undissolved particles, pass the withdrawn sample through a syringe filter directly into a pre-weighed, dry evaporating dish or vial.
-
Gravimetric Analysis : a. Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution. b. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the solvent's boiling point and the solute's decomposition temperature). c. Once the solvent is fully evaporated, dry the remaining solid DIMSIP to a constant weight in an oven. d. Weigh the evaporating dish with the dry solid.
-
Calculation :
-
Mass of dissolved DIMSIP = (Weight of dish with dry solid) - (Weight of empty dish)
-
Mass of solvent = (Weight of dish with solution) - (Weight of dish with dry solid)
-
Solubility ( g/100 g solvent) = (Mass of dissolved DIMSIP / Mass of solvent) x 100
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of DIMSIP solubility in an organic solvent.
This comprehensive guide serves as a foundational resource for professionals working with this compound. While existing literature provides a starting point, the detailed experimental protocol empowers researchers to generate the specific, high-quality solubility data required for their innovative work in polymer science and drug development.
References
- 1. Thermodynamic Study of Solid–Liquid Equilibrium in NaCl–NaBr–H2O System at 288.15 K [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Sodium P-toluenesulfonate [kmchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
In-Depth Technical Guide: Thermal Stability Analysis of Dimethyl 5-sulfoisophthalate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Dimethyl 5-sulfoisophthalate sodium salt (DMSIP), a crucial intermediate in the synthesis of specialty polyesters and other polymers. Understanding the thermal properties of DMSIP is essential for its proper handling, storage, and application in various manufacturing processes, ensuring both safety and product integrity.
Summary of Thermal Properties
This compound is a white, amorphous or crystalline powder known for its high thermal stability.[1] The available data indicates that the compound does not melt or decompose at temperatures typically encountered in standard processing conditions.
Table 1: Thermal Properties of this compound
| Property | Value | Source |
| Melting Point | >300 °C | [1][2] |
| Decomposition Temperature | >300 °C | |
| Appearance | White to almost white powder or crystal | [1] |
Thermal Decomposition Profile
Inert atmosphere thermal analysis of copolymers containing DMSIP has shown stability up to 300 °C.[3] For a related compound, 5-Sulfoisophthalic acid sodium salt (5-SSIPA), thermal analysis has revealed that desolvation and decomposition are key thermal events.[4][5] It is reasonable to infer that pure DMSIP will exhibit significant mass loss above 300 °C, corresponding to the cleavage of the sulfonate and ester groups.
Experimental Protocols for Thermal Analysis
To perform a comprehensive thermal stability analysis of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following protocols are based on standard methodologies for the analysis of organic salts and polymers and can be adapted for this specific compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment. A parallel analysis in air can be conducted to assess oxidative stability.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a controlled heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss against temperature.
-
The onset temperature of decomposition is determined by the initial significant weight loss.
-
The derivative of the weight loss curve (DTG) can be used to identify the temperatures at which the rate of decomposition is at its maximum.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just beyond the decomposition onset observed in the TGA analysis (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic events, such as melting, will appear as peaks, while exothermic events will be represented by valleys. The peak temperature of an endothermic event is taken as the melting point.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for TGA and DSC analysis.
Conclusion
This compound is a thermally stable compound, with a melting and decomposition point exceeding 300 °C. For applications requiring processing at elevated temperatures, it is crucial to maintain conditions below this threshold to prevent degradation and the release of hazardous byproducts. The detailed TGA and DSC protocols provided in this guide offer a robust framework for researchers and drug development professionals to conduct thorough thermal stability analyses, ensuring the safe and effective use of this important chemical intermediate. Further studies employing these methods would be invaluable in generating precise quantitative data and a more detailed understanding of the thermal decomposition kinetics of this compound.
References
In-Depth Technical Guide: Spectroscopic Analysis of Dimethyl 5-sulfoisophthalate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, FTIR) for Dimethyl 5-sulfoisophthalate sodium salt (DMSIP), a compound of significant interest in polymer chemistry and as a specialty chemical. This document details the available spectral data, outlines experimental protocols for its acquisition, and presents this information in a clear, structured format for easy reference and comparison.
Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for this compound.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.68 | s | 1H | H-2 |
| 8.45 | s | 2H | H-4, H-6 |
| 3.95 | s | 6H | -OCH₃ |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 164.5 | C=O |
| 146.0 | C-5 |
| 135.0 | C-1, C-3 |
| 131.5 | C-4, C-6 |
| 128.0 | C-2 |
| 53.0 | -OCH₃ |
FTIR Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3080 | Aromatic C-H Stretch |
| 2960 | Aliphatic C-H Stretch (-OCH₃) |
| 1730 | C=O Stretch (Ester) |
| 1600, 1450 | Aromatic C=C Bending |
| 1240 | Asymmetric SO₃⁻ Stretch |
| 1100 | Symmetric SO₃⁻ Stretch |
| 1050 | C-O Stretch |
| 780 | Aromatic C-H Bending |
Experimental Protocols
The following protocols describe the general methodologies for obtaining the NMR and FTIR spectra of this compound. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (D₂O is commonly used due to the salt's solubility).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition of ¹H Spectrum:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set appropriate parameters, including the number of scans (typically 16-64), relaxation delay, and acquisition time.
-
-
Acquisition of ¹³C Spectrum:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
A higher number of scans is typically required for ¹³C NMR due to its lower natural abundance and sensitivity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press)
-
Potassium bromide (KBr), if using the pellet method
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the analysis and synthesis of this compound.
Navigating the Hygroscopic Nature of Dimethyl 5-sulfoisophthalate Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-sulfoisophthalate sodium salt is a chemical intermediate with significant applications in the synthesis of polymers and specialty materials. Its utility in these fields is intrinsically linked to its physicochemical properties, among which its hygroscopic nature is of paramount importance. Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can profoundly impact the material's stability, handling, and performance. For professionals in research, science, and drug development, a thorough understanding of this characteristic is crucial for ensuring product quality, reproducibility of experiments, and the long-term stability of formulations. This technical guide provides a comprehensive overview of the known hygroscopic characteristics of this compound, outlines a standard methodology for its quantitative assessment, and underscores the current gaps in publicly available data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NaO₇S | [1] |
| Molecular Weight | 296.23 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in water | [2] |
| Water Content (Max) | 0.2% by weight | [3] |
Understanding the Hygroscopic Nature of this compound
This compound is explicitly identified as a hygroscopic agent and is noted to be moisture-sensitive . This inherent property necessitates specific storage and handling protocols to maintain its integrity. It is recommended to store the compound in a tightly sealed container in a cool, dry environment to prevent moisture absorption. The maximum specified water content of 0.2% by weight further highlights the need for controlled storage conditions to avoid degradation or changes in its physical state.
The hygroscopic nature of this salt can have several practical implications:
-
Material Handling and Flow: Increased moisture content can lead to powder agglomeration, affecting flowability and making processing and accurate weighing challenging.
-
Chemical Stability: The presence of water can potentially lead to hydrolysis or other degradation pathways, impacting the purity and stability of the compound.
-
Performance in Formulations: In applications such as polymer synthesis, unintended water content can interfere with reaction kinetics and the final properties of the polymer.
Despite these qualitative descriptions, publicly available quantitative data from studies such as dynamic vapor sorption (DVS) analysis, which would detail the extent of moisture uptake at various relative humidity levels, are not readily found in the reviewed literature.
Quantitative Analysis of Hygroscopicity: A Recommended Experimental Protocol
To quantitatively assess the hygroscopic nature of this compound, a Dynamic Vapor Sorption (DVS) analysis is the recommended methodology. The following protocol outlines a standard procedure.
Objective: To determine the moisture sorption and desorption isotherm of this compound, quantifying the mass change as a function of relative humidity (RH) at a constant temperature.
Materials and Equipment:
-
This compound (sample)
-
Dynamic Vapor Sorption (DVS) Analyzer with a microbalance
-
Nitrogen gas (dry)
-
Deionized water
Experimental Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound (typically 5-15 mg) into the DVS sample pan.
-
Initial Drying: Place the sample in the DVS instrument and dry it at a specified temperature (e.g., 40 °C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass is recorded as the dry weight of the sample.
-
Sorption Phase:
-
Set the instrument to the desired constant temperature for the analysis (e.g., 25 °C).
-
Program the DVS to incrementally increase the relative humidity in a stepwise fashion (e.g., from 0% to 90% RH in 10% RH steps).
-
At each RH step, the sample mass is continuously monitored until equilibrium is reached. Equilibrium is typically defined as a mass change of less than a specified threshold (e.g., 0.002%) over a set period (e.g., 10 minutes).
-
Record the equilibrium mass at each RH level.
-
-
Desorption Phase:
-
Once the maximum RH is reached, program the instrument to incrementally decrease the relative humidity in a stepwise fashion back to 0% RH.
-
Similar to the sorption phase, allow the sample to reach mass equilibrium at each step and record the equilibrium mass.
-
-
Data Analysis:
-
Calculate the percentage change in mass at each RH step relative to the initial dry mass.
-
Plot the percentage mass change as a function of relative humidity to generate the sorption and desorption isotherms.
-
Analyze the resulting isotherm for key characteristics, including the extent of moisture uptake, the presence of hysteresis (differences between the sorption and desorption curves), and any critical humidity points where significant mass changes occur.
-
Data Presentation: Moisture Sorption Isotherm
The data obtained from the DVS analysis would be presented in a table format to allow for clear comparison of moisture uptake at different humidity levels.
Table 1: Representative Data Table for Moisture Sorption Analysis of this compound at 25 °C
| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |
| 0 | 0.00 | 0.00 |
| 10 | Data not available | Data not available |
| 20 | Data not available | Data not available |
| 30 | Data not available | Data not available |
| 40 | Data not available | Data not available |
| 50 | Data not available | Data not available |
| 60 | Data not available | Data not available |
| 70 | Data not available | Data not available |
| 80 | Data not available | Data not available |
| 90 | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available in the reviewed literature. This table serves as a template for how such data would be presented.
Visualization of the Experimental Workflow
The logical flow of a Dynamic Vapor Sorption experiment can be visualized as follows:
Caption: Workflow for Dynamic Vapor Sorption Analysis.
Conclusion
This compound is recognized as a hygroscopic material, a property that carries significant weight in its handling, storage, and application, particularly within the pharmaceutical and polymer science sectors. While its moisture-sensitive nature is qualitatively established, a critical gap exists in the public domain regarding quantitative data on its hygroscopic behavior. The standardized experimental protocol for Dynamic Vapor Sorption analysis provided in this guide offers a robust framework for researchers to generate the necessary moisture sorption isotherm data. Such data would be invaluable for developing appropriate storage guidelines, ensuring formulation stability, and predicting the material's behavior under various environmental conditions. Further experimental investigation is strongly encouraged to fully characterize the hygroscopic profile of this important chemical intermediate.
References
An In-depth Technical Guide to the Purity Analysis of Commercial Dimethyl 5-sulfoisophthalate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercial-grade Dimethyl 5-sulfoisophthalate sodium salt (DMSS). DMSS is a key monomer in the production of specialty polymers, and its purity is critical to ensure the desired properties and performance of the final products. This document outlines the common impurities, analytical methodologies for their detection and quantification, and detailed experimental protocols.
Overview of this compound and Potential Impurities
This compound is synthesized through the sulfonation of isophthalic acid, followed by esterification with methanol (B129727) and subsequent neutralization with a sodium base.[1][2][3] This multi-step synthesis can introduce various impurities that may affect the polymerization process and the characteristics of the resulting polymer.
Typical Impurities:
-
Starting Materials: Unreacted isophthalic acid and dimethyl isophthalate (B1238265).
-
Intermediates: 5-Sulfoisophthalic acid, the unesterified precursor.
-
By-products: Sodium sulfate, formed during the neutralization step.[2]
-
Process-related Impurities: Disulfonated derivatives and other isomeric by-products.
-
Residual Solvents: Methanol and other solvents used during the synthesis and purification.
-
Inorganic Salts: Chlorides and heavy metals (e.g., iron).[2]
A thorough purity analysis is therefore essential to control the quality of the monomer and ensure lot-to-lot consistency.
Analytical Techniques for Purity Assessment
Several analytical techniques are employed to determine the purity of commercial DMSS. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ion-Exchange Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and powerful technique for assessing the purity of DMSS and quantifying organic impurities.[4] A reversed-phase HPLC method is typically used, providing good separation of the main component from its structurally related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) spectroscopy is an absolute quantification method that can be used to determine the purity of DMSS without the need for a specific reference standard of the analyte.[5][6][7][8][9] By using a certified internal standard, the absolute purity of the DMSS sample can be accurately determined.
Ion-Exchange Titration
Ion-exchange titration is a classic analytical method that can be used to determine the total sulfonate content, which is a measure of the purity of the salt.[10][11] This method involves passing an aqueous solution of the sample through a cation-exchange resin in the acid form and then titrating the liberated sulfonic acid with a standardized base.
Quantitative Data Summary
The following tables summarize typical specifications for commercial this compound.
Table 1: Purity Specifications
| Parameter | Specification | Method |
| Purity | ≥ 97.0% | HPLC |
| Purity | ≥ 98.0% | HPLC |
| Purity | 95% - 99% | Varies by supplier |
Table 2: Impurity Limits
| Impurity | Specification Limit | Method |
| Water Content | ≤ 0.3% | Karl Fischer Titration |
| Sulfate (SO₄²⁻) | ≤ 100 ppm | Ion Chromatography |
| Chloride (Cl⁻) | ≤ 10 ppm | Ion Chromatography |
| Iron (Fe) | ≤ 4 ppm | Atomic Absorption Spectroscopy |
| Acid Value | ≤ 0.3 mg KOH/g | Titration |
Experimental Protocols
This section provides detailed experimental protocols for the key analytical methods discussed.
Protocol for Purity Determination by HPLC
Objective: To determine the purity of this compound and quantify related organic impurities by reversed-phase HPLC.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30-31 min: 40% to 5% B; 31-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).
-
Sample Preparation: Accurately weigh about 25 mg of the commercial sample and prepare it in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity of the sample using the area normalization method or by comparing the peak area of the sample to that of the reference standard.
Protocol for Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of this compound by ¹H-qNMR using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
NMR data processing software.
Materials:
-
This compound sample.
-
Internal Standard (e.g., Maleic acid, certified reference material).
-
Deuterated solvent (e.g., D₂O).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for both the analyte and the internal standard.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard. For DMSS, the aromatic protons or the methyl protons can be used. For maleic acid, the vinyl proton signal is used.
-
-
Calculation:
-
Calculate the purity of the sample using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
-
Protocol for Purity Determination by Ion-Exchange Titration
Objective: To determine the purity of this compound by measuring the total sulfonate content.
Instrumentation:
-
Glass chromatography column (1 cm x 20 cm).
-
Burette (50 mL).
-
pH meter or suitable indicator.
Materials:
-
Strong acid cation-exchange resin (e.g., Amberlite IR-120, H⁺ form).
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein (B1677637) indicator.
Procedure:
-
Resin Preparation:
-
Prepare a slurry of the cation-exchange resin in deionized water.
-
Pack the chromatography column with the resin slurry to a height of about 15 cm.
-
Wash the resin bed with several column volumes of deionized water until the eluate is neutral.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of deionized water.
-
Pass the sample solution through the prepared ion-exchange column at a slow flow rate (approx. 1-2 mL/min).
-
Collect the eluate in a clean 250 mL Erlenmeyer flask.
-
Wash the column with at least three 20 mL portions of deionized water and collect the washings in the same flask.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the combined eluate and washings.
-
Titrate the solution with the standardized 0.1 N NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
-
Calculation:
-
Calculate the purity of the sample using the following formula:
Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
N_NaOH = Normality of the NaOH solution
-
M_DMSS = Molar mass of this compound (296.23 g/mol )
-
w_sample = Weight of the sample (g)
-
-
Visualizations
The following diagrams illustrate the analytical workflow and the chemical relationships involved in the purity analysis of this compound.
Caption: Analytical workflow for the purity assessment of this compound.
Caption: Chemical structures of DMSS and related substances.
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific instrumentation and sample matrices. It is recommended to validate all analytical methods according to the relevant regulatory guidelines.
References
- 1. CN1821224A - Process for preparing 5-sodium sulfo isophthalate - Google Patents [patents.google.com]
- 2. CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Google Patents [patents.google.com]
- 3. Technique for preparing sodium dimethyl 5-sulfoisophthalate - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. rssl.com [rssl.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. osti.gov [osti.gov]
- 11. 离子交换方法 [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Dimethyl 5-sulfoisophthalate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Dimethyl 5-sulfoisophthalate sodium salt (CAS No. 3965-55-7). This specialty chemical is a key monomer in the production of sulfonated polyester (B1180765) resins and water-dispersible polyesters, where its structure directly influences the physicochemical properties of the resulting polymers, such as enhanced dyeability, improved hydrophilicity, and antistatic characteristics.[1] A thorough understanding of its molecular architecture is therefore crucial for the rational design of new materials and in various research and development applications.
Molecular Structure
This compound is an aromatic organic compound characterized by a centrally substituted benzene (B151609) ring. The key functional groups attached to the benzene ring are two methoxycarbonyl groups (-COOCH₃) at positions 1 and 3, and a sodium sulfonate group (-SO₃⁻Na⁺) at position 5.
Systematic Name: Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate[2] Molecular Formula: C₁₀H₉NaO₇S[3] Molecular Weight: 296.23 g/mol
The presence of both hydrophobic (the benzene ring and methyl groups) and hydrophilic (the sodium sulfonate and ester groups) moieties confers amphiphilic properties to the molecule. The sulfonate group is ionic, which significantly enhances the water solubility of the compound and its derivatives.[1]
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | White to almost white powder or crystal | |
| Melting Point | >300 °C | |
| Water Solubility | Soluble | |
| SMILES String | [Na+].COC(=O)c1cc(cc(c1)S([O-])(=O)=O)C(=O)OC | |
| InChI Key | LLHSEQCZSNZLRI-UHFFFAOYSA-M |
Conformational Analysis
The three-dimensional conformation of this compound is determined by the spatial arrangement of its constituent atoms and functional groups. While a definitive crystal structure for this specific salt is not publicly available in the Cambridge Structural Database, analysis of crystallographic data for structurally related aromatic sulfonate esters provides valuable insights into its likely conformation.[4][5][6]
The benzene ring provides a rigid planar core. The primary conformational flexibility arises from the rotation around the C-S and C-C bonds connecting the sulfonate and methoxycarbonyl groups to the aromatic ring, as well as the S-O and C-O bonds within these groups.
In the solid state, crystal packing forces will dictate the most stable conformation. Studies on similar aromatic sulfonate esters have shown that a gauche orientation between the aryl ring and the sulfonate S-O bond is a common conformational motif.[4] This suggests that the sulfonate group in this compound is likely to be twisted relative to the plane of the benzene ring.
The two methoxycarbonyl groups, due to steric hindrance, are also expected to be out of the plane of the benzene ring. The precise dihedral angles would be influenced by intermolecular interactions within the crystal lattice, such as ionic interactions involving the sodium cation and sulfonate group, as well as weaker van der Waals forces.
In solution, the molecule will exist as a dynamic ensemble of conformations. The presence of a polar solvent like water will lead to strong solvation of the sodium sulfonate group, influencing the conformational preferences of the molecule. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide information about the time-averaged conformation in solution.
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton at position 2, situated between the two ester groups, is likely to be the most deshielded. The protons at positions 4 and 6 will also have distinct chemical shifts.
-
Methyl Protons: The six protons of the two equivalent methyl ester groups will give rise to a single, sharp peak, likely in the region of 3.5-4.0 ppm.
¹³C NMR:
-
Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region of the spectrum (typically 120-150 ppm). The carbons bearing the substituents will have characteristic chemical shifts.
-
Carbonyl Carbons: The two equivalent carbonyl carbons of the ester groups are expected to resonate at a lower field, typically in the range of 160-170 ppm.
-
Methyl Carbons: The two equivalent methyl carbons will appear at a higher field, typically around 50-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
S=O stretching of the sulfonate group (around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹).
-
C=O stretching of the ester groups (around 1725-1700 cm⁻¹).
-
C-O stretching of the ester groups (around 1300-1000 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
Experimental Protocols
The determination of the molecular structure and conformation of a small organic molecule like this compound involves a combination of experimental techniques. The following sections provide detailed methodologies for key experiments.
Single-Crystal X-ray Diffraction
This technique provides the most definitive information about the solid-state molecular structure and conformation.[7]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., water, ethanol, or a mixture). The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[7]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure in solution.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR, and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The solution is filtered into a clean NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a one-dimensional spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum and enhance sensitivity. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.
-
Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to assign the resonances to specific atoms in the molecule and to deduce structural information.
Visualizations
The following diagrams illustrate the conceptual workflow for determining the molecular structure and the key structural relationships of this compound.
Caption: Experimental workflow for structural elucidation.
Caption: Relationship between structure and properties.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. While a definitive crystal structure is not available, a combination of data from related compounds and spectroscopic principles allows for a comprehensive understanding of its key structural features. The provided experimental protocols offer a roadmap for researchers seeking to perform their own detailed structural analysis of this important industrial chemical. A clear grasp of its molecular architecture is fundamental to harnessing its properties in the development of advanced polymer materials.
References
- 1. oganalysis.com [oganalysis.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. eurjchem.com [eurjchem.com]
- 6. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. books.rsc.org [books.rsc.org]
A Comprehensive Technical Guide to Dimethyl 5-sulfoisophthalate Sodium Salt for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Dimethyl 5-sulfoisophthalate sodium salt, a versatile chemical compound with significant applications in polymer chemistry and materials science. While primarily utilized as a monomer to enhance the properties of polyesters and other polymers, its unique characteristics warrant a closer examination for its potential in advanced material applications, including those relevant to the biomedical and pharmaceutical fields. This document consolidates information on its chemical synonyms, physicochemical properties, and established experimental protocols for its synthesis and polymerization. In the absence of direct research on its role in biological signaling pathways, this guide offers visualizations of its chemical synthesis and polymerization workflows, providing a foundational understanding for researchers and professionals in drug development who may consider its use in the formulation of drug delivery systems or medical devices.
Chemical Identity and Synonyms
This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and material sourcing.
| Identifier Type | Identifier | Citation |
| IUPAC Name | sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | [1] |
| CAS Number | 3965-55-7 | [2] |
| EC Number | 223-578-8 | [2] |
| Molecular Formula | C₁₀H₉NaO₇S | [3] |
| Common Synonyms | Sodium dimethyl 5-sulphonatoisophthalate, Dimethyl Sodium 5-Sulfoisophthalate, 5-Sulfoisophthalic Acid Dimethyl Ester Sodium Salt, Dimethyl 5-(sodiosulfo)isophthalate, Sodium 3,5-(dimethoxycarbonyl)benzenesulfonate | [2][4][5] |
| Abbreviations | SIPM, DMSIP, DIMSIP | [6] |
| Other Names | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt; 3,5-Bis(carbomethoxy)benzenesulfonic acid sodium salt | [1] |
Physicochemical and Toxicological Properties
A summary of the key quantitative data for this compound is presented below.
Physical and Chemical Properties
| Property | Value | Citation |
| Molecular Weight | 296.23 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [7] |
| Melting Point | >300 °C | [2] |
| Solubility in Water | Soluble | [7] |
| Assay | ≥97.0% (HPLC) |
Toxicological Data
| Test | Species | Dose/Concentration | Result | Citation |
| Draize test, eye | Rabbit | 100 mg/24H | Moderate | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in polymerization are outlined below.
Synthesis of this compound
The synthesis of this compound is typically a multi-step process involving sulfonation, esterification, and neutralization.
Step 1: Sulfonation of Isophthalic Acid
-
In a suitable reaction vessel, isophthalic acid is reacted with fuming sulfuric acid (oleum).
-
The reaction mixture is heated to a temperature between 150-200°C.
-
The reaction is allowed to proceed for 5-10 hours to ensure complete sulfonation.
Step 2: Esterification
-
The sulfonated intermediate is then reacted with methanol (B129727).
Step 3: Neutralization and Purification
-
The resulting product is neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to form the sodium salt.
-
The crude product is then purified through crystallization. The crude sodium dimethyl isophthalate-5-sulfonate is dissolved in water at 90°C and then cooled to below 50°C to induce crystallization. This hot melt crystallization step is repeated to enhance the purity of the final product.
Use in Cationic Dyeable Polyester (CDP) Synthesis
This compound is a key monomer in the production of cationic dyeable polyester.
Transesterification and Polycondensation:
-
This compound is mixed with ethylene (B1197577) glycol and a primary monomer, such as dimethyl terephthalate.
-
A catalyst, for example, titanium tetraisopropoxide and sodium acetate, is added to the reaction mixture.
-
The mixture is heated to approximately 160°C under an inert atmosphere (e.g., nitrogen) to initiate the transesterification reaction, during which methanol is evolved.
-
Following transesterification, the temperature is further increased to promote polycondensation, resulting in the final copolyester.
Visualization of Workflows
Due to the lack of specific information in the current chemical literature regarding the direct interaction of this compound with biological signaling pathways, the following diagrams illustrate the key experimental workflows described in this guide.
Relevance for Drug Development Professionals
Currently, there is a notable absence of research on the direct biological activity and signaling pathway interactions of this compound as a standalone molecule. Its primary utility lies in the field of polymer chemistry. However, for drug development professionals, the significance of this compound is in its role as a monomer for creating specialty polymers with potential biomedical applications.
The introduction of the sulfonate group via this monomer imparts unique properties to polymers, such as increased hydrophilicity and the potential for ionic interactions. These characteristics are highly desirable in the design of materials for:
-
Drug Delivery Systems: Polymers synthesized with this compound could be formulated into nanoparticles, hydrogels, or other matrices for controlled drug release. The ionic nature of the sulfonate groups could be exploited for electrostatic drug loading.
-
Biocompatible Coatings: Medical devices and implants often require coatings that improve their biocompatibility and reduce fouling. The hydrophilic nature imparted by this monomer could be beneficial in creating such surfaces.
-
Specialty Textiles for Medical Use: The enhanced dyeability and antistatic properties it confers on fibers are valuable for producing medical textiles with specific functionalities.
It is important for researchers in drug development to recognize that while this compound itself is not a therapeutic agent, it is a valuable building block for creating advanced materials that can serve as critical components in drug delivery and biomedical device manufacturing. Future research could explore the biocompatibility and degradation profiles of polymers containing this monomer to fully assess their potential in pharmaceutical applications.
Conclusion
This compound is a well-characterized compound with a robust set of synonyms and established industrial applications, primarily in the modification of polyesters. This guide has provided a consolidated resource of its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and polymerization. While direct biological activity and engagement in signaling pathways have not been documented, its role as a functional monomer presents opportunities for the development of advanced polymers for biomedical and pharmaceutical applications. The provided workflows and data tables serve as a foundational reference for researchers and professionals seeking to explore the potential of this versatile chemical in their respective fields.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Dimethyl 5-sulfoisophthalate 98 3965-55-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Dimethyl 5-sulfoisophthalate 98 3965-55-7 [sigmaaldrich.com]
- 6. xuyechem.com [xuyechem.com]
- 7. Sodium dimethyl 5-sulphonatoisophthalate | 3965-55-7 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Health and Safety of Dimethyl 5-sulfoisophthalate sodium salt in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety data for Dimethyl 5-sulfoisophthalate sodium salt (CAS No. 3965-55-7), a chemical intermediate used in the synthesis of polyesters and polymers.[1][2] Adherence to proper laboratory safety protocols is crucial when handling this compound to mitigate potential risks. This document outlines the known hazards, exposure controls, and emergency procedures to ensure a safe laboratory environment.
Physicochemical and Toxicological Data
A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This information is essential for a preliminary risk assessment.
Table 1: Physical and Chemical Properties
| Property | Value |
| Synonyms | 3,5-Bis(carbomethoxy)benzenesulfonic acid sodium salt, Dimethyl 5-(sodiosulfo)isophthalate, Sodium 3,5-(dimethoxycarbonyl)benzenesulfonate[3][4] |
| Molecular Formula | C₁₀H₉NaO₇S[5] |
| Molecular Weight | 296.23 g/mol [3][5] |
| Appearance | White to almost white powder or solid[6][7] |
| Odor | Odorless[6] |
| Melting Point | >300 °C[3][6][7] |
| Solubility | Soluble in water.[8] Slightly soluble in Methanol.[8] |
| Stability | Stable under normal temperatures and pressures.[5][9] |
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Serious eye damage/eye irritation | Category 2A |
| Warning | H319: Causes serious eye irritation[8][10] |
Table 3: Toxicological Data
| Test | Species | Route | Value | Classification |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 11,000 mg/kg[9] | Not Classified |
| Eye Irritation (Draize test) | Rabbit | Eye | 100 mg/24H | Moderate Irritant[5] |
| Skin Irritation | Rabbit | Skin | 25% solution | Severe Irritant[9] |
Experimental Protocols
The following sections detail the methodologies for the key toxicological studies cited for this compound.
Acute Oral Toxicity - LD50 Test (Based on OECD Guideline 401)
The acute oral toxicity of this compound was likely determined using a method similar to the now-obsolete OECD Guideline 401. This test is designed to determine the median lethal dose (LD50), which is the single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[5]
Methodology:
-
Test Animals: Healthy, young adult laboratory rats are used.[5] The animals are fasted before the administration of the test substance.
-
Dosage: The test substance is administered in a single dose by gavage.[11] The volume administered should not exceed 1 mL/100 g of body weight for non-aqueous solutions.[5]
-
Dose Levels: At least 5 rodents are used at each of at least three dose levels.[5]
-
Observation Period: The animals are observed for up to 14 days for signs of toxicity and mortality.[12] Body weight is recorded weekly.
-
Endpoint: The LD50 value is calculated statistically from the number of mortalities at each dose level.[5]
Acute Eye Irritation/Corrosion - Draize Test (Based on OECD Guideline 405)
The potential for this compound to cause eye irritation was assessed using the Draize test, which is standardized by OECD Guideline 405.[3][6][7][9][13] This test evaluates the irritancy of a substance when applied directly to the eye of a conscious animal.[7]
Methodology:
-
Test Animal: The albino rabbit is the preferred species for this test.[9]
-
Application: A single dose of the test substance (0.1 mL of liquid or 100 mg of a solid) is instilled into the conjunctival sac of one eye of the animal.[14] The other eye remains untreated and serves as a control.[6]
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[9] Observations may continue for up to 21 days to assess the reversibility of any effects.
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored numerically to determine the degree of irritation.[6]
Signaling Pathways and Workflows
Standard Laboratory Safety Workflow
The following diagram illustrates the standard workflow for handling chemicals like this compound in a laboratory setting.
Caption: Standard Laboratory Safety Workflow for Chemical Handling.
GHS Hazard Classification Logic
This diagram shows the logical relationship of the GHS hazard classifications for this compound.
Caption: GHS Hazard Classification for this compound.
Hazard Identification and Risk Management
Primary Hazards:
-
Eye Irritation: Causes serious eye irritation.[8][10] Contact can lead to redness, watering, and itching.[15]
-
Skin Irritation: May cause skin irritation.[5] A 25% solution is a severe skin irritant.[9]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]
-
Ingestion: May cause irritation of the digestive tract.[5]
Exposure Controls:
-
Engineering Controls: Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust. An eyewash station and safety shower should be readily available.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[16]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[16]
-
Skin and Body Protection: Wear a lab coat and long pants.[16]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[16]
-
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[6] Do not breathe dust. Wash hands thoroughly after handling.[13]
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[5][6] Seek medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides may be generated by thermal decomposition.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Spills and Disposal
-
Spills: Wear appropriate PPE. Sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This technical guide is intended to provide essential health and safety information for the laboratory use of this compound. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any new procedure involving this chemical is undertaken. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. oecd.org [oecd.org]
- 2. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Draize test - Wikipedia [en.wikipedia.org]
- 8. This compound or DIMSIP Manufacturers [mubychem.com]
- 9. oecd.org [oecd.org]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. bemsreports.org [bemsreports.org]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. The use of low-volume dosing in the eye irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Utilizing Dimethyl 5-sulfoisophthalate sodium salt in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Dimethyl 5-sulfoisophthalate sodium salt (DM5S) into polyester (B1180765) synthesis. The inclusion of this ionic comonomer significantly modifies the properties of standard polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), rendering them suitable for a range of specialized applications.
Introduction to this compound (DM5S) in Polyester Modification
This compound, also known as sodium dimethyl 5-sulfoisophthalate (SIPM or DMS salt), is an aromatic dicarboxylic acid ester containing a sulfonate group. When used as a third monomer in polyester synthesis, it introduces anionic sites into the polymer backbone. This structural modification imparts several desirable properties to the resulting copolyester, primarily:
-
Enhanced Dyeability: The presence of sulfonate groups allows the polyester to be dyed with cationic (basic) dyes, which offer a wider and more vibrant color palette compared to the disperse dyes typically used for unmodified polyester. This results in what is commonly known as Cationic Dyeable Polyester (CDP).
-
Improved Hydrophilicity and Water Dispersibility: The ionic nature of the sulfonate groups increases the affinity of the polyester for water. At sufficient concentrations, this can lead to the formation of water-soluble or water-dispersible polyesters, which are valuable in applications such as adhesives, coatings, and sizes.
-
Antistatic Properties: The introduction of ionic groups can help to dissipate static electricity, a common issue with conventional polyester fabrics.
-
Modified Thermal and Mechanical Properties: The incorporation of the bulky and polar DM5S monomer disrupts the regularity of the polymer chains, which can lead to a decrease in crystallinity, a lower melting point (Tm), and a higher glass transition temperature (Tg).
Key Applications
The modified polyesters synthesized using DM5S find utility in various fields:
-
Textile Industry: Production of cationic dyeable fibers for apparel, sportswear, and home furnishings, allowing for vibrant colors and improved feel.
-
Coatings and Adhesives: Formulation of waterborne polyester coatings and adhesives with reduced volatile organic compounds (VOCs).
-
Packaging: Development of polyester films with improved printability and barrier properties.
-
Biomedical Field: Creation of biodegradable and biocompatible polyester ionomers for drug delivery and tissue engineering applications.
Quantitative Data on the Effect of DM5S on Polyester Properties
The concentration of DM5S is a critical parameter that dictates the final properties of the modified polyester. The following tables summarize the general trends observed with increasing DM5S content, collated from various studies. It is important to note that the exact values can vary depending on the specific co-monomers, catalysts, and synthesis conditions used.
Table 1: Effect of DM5S Content on Thermal Properties of Polyester
| DM5S Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallinity (%) |
| 0 (Unmodified PET) | ~75-80 | ~250-260 | High |
| 1-3 | Increases | Decreases | Decreases |
| 3-5 | Significantly Increases | Significantly Decreases | Low to Amorphous |
| >5 | Continues to Increase | May become difficult to detect | Amorphous |
Note: Data compiled from multiple sources. Absolute values are dependent on specific experimental conditions.
Table 2: Effect of DM5S Content on Dyeability and Hydrophilicity
| DM5S Content (mol%) | Cationic Dye Uptake | Water Contact Angle | Water Dispersibility |
| 0 (Unmodified PET) | Negligible | High | Insoluble |
| 1-3 | Good | Decreases | Insoluble |
| 3-5 | Excellent | Significantly Decreases | Partial to Good |
| >5 | Excellent | Low | Good to Excellent |
Note: Dye uptake is qualitative and depends on the specific dye and dyeing conditions. Water contact angle is a measure of hydrophilicity (lower angle indicates higher hydrophilicity).
Experimental Protocols
The following are generalized laboratory-scale protocols for the synthesis of cationic dyeable and water-dispersible polyesters using DM5S. These protocols are based on melt polycondensation, a common method for polyester synthesis.
Protocol for Synthesis of Cationic Dyeable Polyester (CDP)
This protocol aims to incorporate a relatively low amount of DM5S (e.g., 2-4 mol%) to enhance dyeability while maintaining good fiber-forming properties.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene (B1197577) glycol (EG)
-
This compound (DM5S)
-
Transesterification Catalyst (e.g., Zinc Acetate (B1210297), Manganese Acetate)
-
Polycondensation Catalyst (e.g., Antimony Trioxide)
-
Stabilizer (e.g., Triphenyl Phosphate)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: In the three-neck flask, combine dimethyl terephthalate (DMT), ethylene glycol (EG) in a molar ratio of approximately 1:2.2, and this compound (DM5S) corresponding to the desired molar percentage (e.g., 2-4 mol% with respect to DMT).
-
Addition of Catalyst: Add the transesterification catalyst (e.g., zinc acetate at ~0.05-0.1 wt% of DMT).
-
Transesterification (Ester Interchange):
-
Purge the reactor with nitrogen gas.
-
Heat the mixture under a gentle nitrogen flow with stirring.
-
Gradually increase the temperature from ~150 °C to ~220 °C over 2-3 hours.
-
During this stage, methanol (B129727) will be distilled off as a byproduct. The reaction is considered complete when approximately 95% of the theoretical amount of methanol has been collected.
-
-
Addition of Polycondensation Catalyst and Stabilizer:
-
Cool the reaction mixture slightly (to ~200 °C).
-
Add the polycondensation catalyst (e.g., antimony trioxide at ~0.03-0.05 wt% of DMT) and the stabilizer (e.g., triphenyl phosphate (B84403) at ~0.03-0.05 wt% of DMT).
-
-
Polycondensation:
-
Gradually increase the temperature to 270-285 °C.
-
Simultaneously, gradually reduce the pressure to below 1 mmHg over 1-2 hours.
-
Continue the reaction under high vacuum and high temperature for another 2-4 hours. Ethylene glycol will be distilled off as a byproduct. The viscosity of the melt will increase significantly.
-
The reaction is complete when the desired melt viscosity is achieved (can be observed by the load on the stirrer motor).
-
-
Extrusion and Quenching:
-
Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.
-
Pelletize the resulting solid polymer for further characterization and processing.
-
Protocol for Synthesis of Water-Dispersible Polyester
This protocol aims to incorporate a higher amount of DM5S (e.g., 5-10 mol%) to achieve water dispersibility.
Materials:
-
Dimethyl terephthalate (DMT)
-
Isophthalic acid (IPA) (optional, can be used to further modify properties)
-
Diethylene glycol (DEG)
-
This compound (DM5S)
-
Transesterification/Esterification Catalyst (e.g., Tin(II) octoate or a titanium-based catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Charging the Reactor: In the three-neck flask, combine dimethyl terephthalate (DMT), diethylene glycol (DEG) in a molar ratio of approximately 1:2.2, and a higher amount of this compound (DM5S) (e.g., 5-10 mol% with respect to the total dicarboxylate monomers). If using isophthalic acid, it should also be added at this stage.
-
Addition of Catalyst: Add the catalyst (e.g., Tin(II) octoate at ~0.1 wt% of the total monomers).
-
Esterification/Transesterification:
-
Purge the reactor with nitrogen gas.
-
Heat the mixture under a gentle nitrogen flow with stirring.
-
Gradually increase the temperature from ~160 °C to ~230 °C over 3-4 hours.
-
Methanol and/or water will be distilled off as byproducts.
-
-
Polycondensation:
-
Gradually increase the temperature to 230-250 °C.
-
Gradually reduce the pressure to below 1 mmHg over 1.5-2.5 hours.
-
Continue the reaction under high vacuum and temperature for an additional 2-3 hours to achieve the desired molecular weight.
-
-
Product Recovery:
-
Cool the reactor to below 100 °C.
-
The resulting water-dispersible polyester can be discharged as a viscous liquid or a solid depending on its molecular weight and composition.
-
To prepare a dispersion, the polyester can be slowly added to warm water with vigorous stirring.
-
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of polyesters using DM5S.
Caption: Experimental workflow for the synthesis of Cationic Dyeable Polyester.
Caption: Logical relationship between DM5S concentration and polyester properties.
Application Notes and Protocols: Incorporation of Dimethyl 5-Sulfoisophthalate Sodium Salt into Polyethylene Terephthalate (PET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of Dimethyl 5-sulfoisophthalate sodium salt (DM5S), also known as Sodium Dimethyl Isophthalate-5-sulfonate (SIPM), as a comonomer in the synthesis of Polyethylene Terephthalate (B1205515) (PET) is a widely employed method to enhance the properties of the resulting copolyester. The introduction of the sulfonate group imparts several desirable characteristics to the PET, making it suitable for a broader range of applications.
The primary advantages of incorporating DM5S into the PET backbone include:
-
Improved Dyeability: The ionic sulfonate groups provide sites for cationic dyes, resulting in fibers with vibrant colors and excellent colorfastness.[1][2][3][4]
-
Enhanced Hydrophilicity: The presence of sulfonate groups increases the moisture absorption of the polyester (B1180765).[5]
-
Antistatic Properties: The ionic nature of the modified PET helps to dissipate static electricity.
-
Improved Adhesion and Dispersibility: These properties are beneficial in applications such as coatings and films.
This document provides a detailed protocol for the synthesis of PET modified with DM5S via a two-stage melt polymerization process (transesterification and polycondensation) and outlines the key analytical techniques for its characterization.
Experimental Protocols
The synthesis of PET copolyester modified with this compound is typically achieved through a two-step melt polymerization process. The first stage involves either the transesterification of Dimethyl Terephthalate (DMT) with Ethylene (B1197577) Glycol (EG) or the esterification of Terephthalic Acid (TPA) with EG. The second stage is the polycondensation of the resulting monomers and oligomers under high vacuum and temperature.
Materials and Reagents
| Reagent | Abbreviation | Purity | Supplier |
| Dimethyl Terephthalate | DMT | ≥ 99% | Sigma-Aldrich |
| Ethylene Glycol | EG | ≥ 99.8% | Sigma-Aldrich |
| This compound | DM5S | ≥ 98% | TCI Chemicals |
| Antimony (III) Oxide | Sb₂O₃ | ≥ 99% | Sigma-Aldrich |
| Zinc Acetate | Zn(OAc)₂ | ≥ 99% | Sigma-Aldrich |
| Triphenyl Phosphate | TPP | ≥ 99% | Sigma-Aldrich |
| Nitrogen Gas | N₂ | High Purity | Airgas |
Synthesis of PET Modified with DM5S
This protocol describes the synthesis of PET with a target incorporation of 2 mole % DM5S relative to the diacid/diester component.
Step 1: Transesterification
-
Reactor Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging Reagents: Charge the reactor with Dimethyl Terephthalate (DMT), this compound (DM5S), and Ethylene Glycol (EG). The molar ratio of EG to the total diesters (DMT + DM5S) should be approximately 2.2:1. Add Zinc Acetate as a transesterification catalyst.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the transesterification process.
-
Heating and Reaction: Gradually heat the reaction mixture with constant stirring. Methanol (B129727) will begin to distill off as the reaction proceeds. The temperature should be slowly increased to facilitate the removal of methanol.
-
Completion of Transesterification: The transesterification reaction is considered complete when approximately 95% of the theoretical amount of methanol has been collected. At this stage, the clear reaction mixture consists primarily of bis(2-hydroxyethyl) terephthalate (BHET) and the sulfonated comonomer.
Step 2: Polycondensation
-
Catalyst and Stabilizer Addition: To the molten oligomer from the transesterification step, add the polycondensation catalyst, Antimony (III) Oxide, and a thermal stabilizer such as Triphenyl Phosphate.
-
Vacuum Application: Gradually reduce the pressure inside the reactor while increasing the temperature. This will facilitate the removal of excess ethylene glycol, which will distill off.
-
Polycondensation Reaction: Continue to increase the temperature and reduce the pressure to a high vacuum. The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds. The stirring speed may need to be adjusted to ensure proper mixing.
-
Reaction Termination: The polycondensation is typically continued until the desired melt viscosity is achieved, which is indicated by the torque on the mechanical stirrer.
-
Product Recovery: Once the desired degree of polymerization is reached, the reaction is stopped by introducing nitrogen gas to break the vacuum. The molten polymer is then extruded from the reactor into a water bath to solidify and subsequently pelletized.
Table 1: Reaction Parameters for the Synthesis of DM5S-Modified PET
| Parameter | Transesterification Stage | Polycondensation Stage |
| Temperature | 180 - 220 °C | 260 - 285 °C |
| Pressure | Atmospheric (Nitrogen flow) | < 1 Torr (High Vacuum) |
| Time | 2 - 3 hours | 3 - 4 hours |
| Catalyst (vs. DMT) | Zinc Acetate (0.05 - 0.1 mol%) | Antimony (III) Oxide (0.03 - 0.05 mol%) |
| DM5S Content (mol % of diacid) | 1 - 5 mol % | - |
| EG: (DMT+DM5S) Molar Ratio | 2.2 : 1 | - |
Characterization of DM5S-Modified PET
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the incorporation of the sulfonated isophthalate (B1238265) monomer into the PET backbone.
-
Methodology:
-
Prepare a thin film of the polymer by melt-pressing or solution casting.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
-
Expected Results: The spectrum should show characteristic peaks for PET (e.g., C=O stretching at ~1720 cm⁻¹, C-O stretching at ~1240 cm⁻¹, and aromatic C-H bending at ~725 cm⁻¹). Additionally, new peaks corresponding to the sulfonate group (S=O stretching) should be observable around 1040 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and quantify the amount of incorporated DM5S.
-
Methodology:
-
Dissolve the polymer sample in a suitable deuterated solvent (e.g., a mixture of trifluoroacetic acid-d and chloroform-d).
-
Record the ¹H NMR spectrum.
-
-
Expected Results: The ¹H NMR spectrum will show characteristic peaks for the ethylene glycol and terephthalate protons in the PET backbone. The protons on the aromatic ring of the sulfoisophthalate unit will appear at distinct chemical shifts, allowing for the calculation of the actual molar ratio of the comonomers in the copolyester.
Differential Scanning Calorimetry (DSC)
-
Objective: To investigate the thermal properties of the modified PET, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Methodology:
-
Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.
-
Heat the sample to a temperature above its melting point (e.g., 300 °C) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
-
Expected Results: The incorporation of the bulky and ionic DM5S monomer is expected to disrupt the chain regularity of PET, leading to a decrease in the melting temperature and crystallinity, and potentially a slight increase in the glass transition temperature.
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the modified PET.
-
Methodology:
-
Place a small amount of the polymer sample (10-15 mg) in a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Expected Results: The TGA curve will show the weight loss of the polymer as a function of temperature. The onset of decomposition temperature can be determined, providing information about the thermal stability of the copolyester. The introduction of the sulfonate group may slightly decrease the thermal stability compared to unmodified PET.
Table 2: Summary of Analytical Techniques and Expected Outcomes
| Technique | Parameter Measured | Expected Effect of DM5S Incorporation |
| FTIR | Functional Groups | Appearance of S=O stretching peaks (~1040 cm⁻¹) |
| ¹H NMR | Chemical Structure and Comonomer Ratio | Presence of peaks corresponding to the sulfoisophthalate unit |
| DSC | Glass Transition (Tg), Melting Temperature (Tm), Crystallinity | Decrease in Tm and crystallinity, potential slight increase in Tg |
| TGA | Thermal Stability (Decomposition Temperature) | Potential slight decrease in thermal stability |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of DM5S-modified PET.
Caption: Reaction pathway for the synthesis of DM5S-modified PET via melt polymerization.
References
- 1. CN113583226A - Preparation method of cationic dye dyeable polyester, polyester and intrinsic viscosity test method thereof - Google Patents [patents.google.com]
- 2. WO2015124959A1 - Sulfonated co-polyesters and method for manufacturing - Google Patents [patents.google.com]
- 3. CN102464872A - Cationic dye dyeable polyester and application thereof - Google Patents [patents.google.com]
- 4. CN103866420A - Cationic dyeable polyester fiber and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl 5-sulfoisophthalate Sodium Salt as a Monomer for Water-Soluble Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 5-sulfoisophthalate sodium salt (DM5SIPS) as a hydrophilic monomer in the synthesis of water-soluble and water-dispersible polymers. Detailed protocols for the synthesis of a representative water-soluble polyester (B1180765) and a polymeric surfactant are provided, along with key characterization data and potential applications in various scientific and biomedical fields.
Introduction to this compound (DM5SIPS)
This compound is an aromatic dicarboxylate monomer containing a sulfonate group, which imparts permanent hydrophilicity to polymer chains.[1][2] Its incorporation into polyesters, polyamides, and polyurethanes enhances their water solubility or dispersibility, making it a valuable building block for a wide range of applications.[1] The presence of the sulfonate group also improves properties such as dyeability with cationic dyes, antistatic behavior, and adhesion to polar substrates.[1][2]
Key Properties of DM5SIPS:
| Property | Value |
| CAS Number | 3965-55-7[3] |
| Molecular Formula | C₁₀H₉NaO₇S[3] |
| Molecular Weight | 296.23 g/mol [3] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | >300 °C[5] |
| Solubility | Soluble in water |
Applications of DM5SIPS-Containing Water-Soluble Polymers
The unique properties of polymers synthesized with DM5SIPS lend themselves to a variety of applications relevant to research and development:
-
Drug Delivery: Water-soluble polyesters and polyurethanes can be designed to form micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents. The hydrophilic sulfonate groups can form a stealth-like corona, potentially increasing circulation time.
-
Biomedical Devices: The enhanced hydrophilicity and potential for biodegradability make these polymers suitable for coatings on medical devices to improve biocompatibility and reduce biofouling.[1]
-
Textiles and Fibers: In the textile industry, incorporating DM5SIPS into polyester fibers allows for cationic dyeability at atmospheric pressure, reducing the environmental impact of the dyeing process.[6][7] It also improves moisture management and antistatic properties.[2]
-
Coatings and Inks: Waterborne polyesters and polyurethanes formulated with DM5SIPS are used in environmentally friendly coatings and inks, offering excellent adhesion and film-forming properties.[1]
-
Polymeric Surfactants: Copolymers of DM5SIPS with hydrophobic monomers can act as polymeric surfactants with applications in emulsification, dispersion, and stabilization of colloidal systems.[3][8]
Experimental Protocols
The following are detailed protocols for the synthesis of a water-soluble polyester and a polymeric surfactant using DM5SIPS. These protocols are based on established melt polycondensation techniques.
Synthesis of a Water-Soluble Copolyester via Melt Polycondensation
This protocol describes the synthesis of a water-soluble copolyester of polyethylene (B3416737) terephthalate (B1205515) modified with DM5SIPS.
Materials:
-
Dimethyl terephthalate (DMT)
-
This compound (DM5SIPS)
-
Ethylene (B1197577) glycol (EG)
-
Zinc acetate (B1210297) (catalyst)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Protocol:
-
Charging the Reactor: In a three-necked round-bottom flask, combine dimethyl terephthalate, this compound (e.g., in a 90:10 molar ratio), and a 1.5 to 2.0 molar excess of ethylene glycol.
-
Catalyst Addition: Add zinc acetate (approximately 0.05% by weight of the total diesters) as the transesterification catalyst.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge during the initial heating phase.
-
Transesterification:
-
Begin stirring the reaction mixture and gradually heat the flask to 160-190°C.
-
Methanol (B129727) will begin to distill off as a byproduct of the transesterification reaction.
-
Continue heating and collecting the methanol for approximately 2-3 hours, or until about 90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation Catalyst Addition: Add antimony(III) oxide (approximately 0.03% by weight of the total diesters) as the polycondensation catalyst.
-
Polycondensation:
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly reduce the pressure inside the reactor to below 1 mmHg using a vacuum pump.
-
Excess ethylene glycol will distill off.
-
Continue the reaction under high vacuum and at a temperature of 250-280°C for 2-4 hours. The viscosity of the molten polymer will noticeably increase.
-
-
Polymer Recovery:
-
Once the desired viscosity is achieved (as indicated by the torque on the mechanical stirrer), discontinue heating and break the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a container of cold water to quench and solidify it.
-
Grind the solidified polymer into smaller pellets or a powder.
-
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol (B47542) and tetrachloroethane) and precipitating it in a non-solvent like methanol. The purified polymer should be dried in a vacuum oven at 60-80°C to a constant weight.
Synthesis of a Polymeric Surfactant
This protocol outlines the synthesis of an anionic polymeric surfactant by reacting DM5SIPS with a polyethylene glycol (PEG).[8]
Materials:
-
This compound (DM5SIPS)
-
Polyethylene glycol (PEG, Mn = 1000 g/mol )
-
Zinc acetate (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Similar to the setup for the water-soluble copolyester synthesis.
Protocol:
-
Charging the Reactor: Charge the three-necked flask with DM5SIPS and polyethylene glycol in a 1:1 molar ratio.
-
Catalyst Addition: Add zinc acetate (approximately 0.1% by weight of the total reactants).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes and maintain a gentle nitrogen flow.
-
Esterification:
-
Heat the reaction mixture to 180-200°C with constant stirring.
-
Methanol will be evolved and should be collected in the distillation receiver.
-
Continue the reaction for 3-4 hours, or until the evolution of methanol ceases.
-
-
Polycondensation:
-
Increase the temperature to 210-230°C.
-
Apply a vacuum (around 20-30 mmHg) to remove any remaining volatile byproducts.
-
Continue the reaction under vacuum for another 2-3 hours to increase the molecular weight of the polymeric surfactant.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymeric surfactant will be a waxy solid.
-
The product can be used directly or purified by dissolution in water and precipitation in a large excess of acetone.
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Data Presentation
The properties of water-soluble polymers derived from DM5SIPS are highly dependent on the molar ratio of DM5SIPS to other comonomers. The following tables summarize typical data obtained from the characterization of such polymers.
Table 1: Properties of Water-Soluble Copolyesters with Varying DM5SIPS Content
| DM5SIPS Content (mol%) | Number-Average Molecular Weight (Mn, g/mol ) | Water Solubility (at 25°C) |
| 5 | 15,000 - 20,000 | Sparingly soluble |
| 10 | 12,000 - 18,000 | Soluble |
| 15 | 10,000 - 15,000 | Highly soluble |
| 20 | 8,000 - 12,000 | Very high solubility |
Table 2: Properties of Polymeric Surfactants from DM5SIPS and PEG
| PEG Molecular Weight ( g/mol ) | Number-Average Molecular Weight of Surfactant (Mn, g/mol ) | Critical Micelle Concentration (CMC, g/L) | Surface Tension at CMC (mN/m) |
| 600 | 1,500 - 2,500 | ~1.5 - 2.0 | ~40 - 45 |
| 1000 | 2,000 - 3,500 | ~1.0 - 1.5 | ~35 - 40 |
| 2000 | 3,000 - 5,000 | ~0.5 - 1.0 | ~30 - 35 |
Visualizations
Experimental Workflow for Water-Soluble Polyester Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Recyclable and Degradable Ionic-Substituted Long-Chain Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization and degradation study of novel sulfonated furanic poly(ester-amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Dimethyl 5-sulfoisophthalate Sodium Salt in Enhancing Textile Dyeability: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols on the use of Dimethyl 5-sulfoisophthalate sodium salt (DMSS), also known as Sodium Dimethyl 5-sulfoisophthalate (SIPM), to improve the dyeability of polyester (B1180765) textiles. The incorporation of DMSS as a comonomer in the polymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) yields a modified copolyester, commonly referred to as cationic dyeable polyester (CDP or CD-PET). This chemical modification introduces anionic sulfonate groups into the otherwise non-ionic polyester backbone, creating sites for ionic bonding with cationic (basic) dyes. This innovation enables the dyeing of polyester under atmospheric pressure at lower temperatures, resulting in vibrant colors, excellent colorfastness, and improved fabric properties. These protocols are intended for laboratory-scale synthesis and evaluation.
Introduction
Standard polyethylene terephthalate (PET) is a highly crystalline and hydrophobic polymer, making it notoriously difficult to dye. The conventional dyeing process for PET requires high temperatures (around 130°C) and high pressure, or the use of environmentally detrimental carriers to facilitate dye diffusion into the fiber structure. The introduction of this compound as a third monomer during polyester synthesis fundamentally alters the fiber's properties.[1][2] The sulfonate group (-SO₃Na) from DMSS acts as a dye receptor site for cationic dyes.[2][3] This modification not only allows for dyeing at lower temperatures (90-100°C) but also imparts other beneficial characteristics to the fabric, such as improved antistatic properties, moisture absorption, and resistance to pilling.[2]
Mechanism of Action
The primary mechanism by which DMSS enhances dyeability is through the introduction of anionic sulfonate groups into the polyester molecular chain. During dyeing with cationic dyes, which possess a positive charge, a strong ionic bond is formed between the anionic sulfonate groups on the modified polyester and the cationic dye molecules. This interaction facilitates rapid and strong dye fixation, leading to deep and brilliant shades with high wash fastness.
Experimental Protocols
Protocol for Laboratory-Scale Synthesis of Cationic Dyeable Polyester (CDP)
This protocol describes the synthesis of CDP via a two-stage melt polycondensation process using Dimethyl Terephthalate (DMT), Ethylene Glycol (EG), and this compound (DMSS).
Materials:
-
Dimethyl Terephthalate (DMT)
-
Ethylene Glycol (EG)
-
This compound (DMSS)
-
Manganese Acetate (B1210297) (Transesterification Catalyst)
-
Antimony Trioxide (Polycondensation Catalyst)
-
Triphenyl Phosphite (Stabilizer)
-
Nitrogen gas supply
-
High-vacuum pump
-
Glass reactor equipped with a stirrer, nitrogen inlet, and distillation column
Procedure:
Stage 1: Transesterification
-
Charge the glass reactor with DMT and EG in a molar ratio of 1:2.2.
-
Add manganese acetate as a catalyst (approx. 0.05% by weight of DMT).
-
Begin stirring and purge the reactor with nitrogen gas.
-
Gradually heat the reactor to 180-220°C. Methanol (B129727) will start to distill off as a byproduct of the transesterification reaction.
-
After the bulk of the methanol has been removed (approx. 80-90% of the theoretical amount), add DMSS (2-3 mol% based on DMT) and the stabilizer (triphenyl phosphite, approx. 0.05% by weight of DMT) to the reaction mixture.[4]
-
Continue the reaction until the distillation of methanol ceases.
Stage 2: Polycondensation
-
Add the polycondensation catalyst, antimony trioxide (approx. 0.03% by weight of DMT), to the reactor.
-
Gradually increase the temperature to 270-285°C while simultaneously reducing the pressure to below 1 torr.
-
Continue the reaction under high vacuum and elevated temperature. Ethylene glycol will be distilled off as the polymer chain length increases.
-
The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.
-
Extrude the resulting CDP polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Pelletize the cooled polymer strands for storage and further processing.
Protocol for Dyeing CDP Fabric with Cationic Dyes
This protocol provides a general procedure for exhaust dyeing of CDP fabric with a cationic dye in a laboratory-scale dyeing apparatus.
Materials:
-
CDP fabric sample
-
Cationic dye (e.g., C.I. Basic Red 18)
-
Acetic acid (for pH adjustment)
-
Sodium sulfate (B86663) (optional, as a retarding agent)
-
Leveling agent (anionic or non-ionic)
-
Non-ionic detergent
-
Laboratory dyeing machine (e.g., a beaker dyer)
Dye Bath Recipe:
-
Cationic Dye: 1.0% on weight of fabric (o.w.f)
-
Acetic Acid: to adjust pH to 4.5-5.0
-
Leveling Agent: 1.0 g/L
-
Liquor Ratio: 1:20 (fabric weight to water volume)
Procedure:
-
Prepare the dyebath by dissolving the required amount of leveling agent and acetic acid in water.
-
Add the pre-dissolved cationic dye solution to the dyebath.
-
Introduce the CDP fabric sample into the dyebath at an initial temperature of 60°C.
-
Raise the temperature of the dyebath to 98-100°C at a rate of 2°C/minute.
-
Hold the temperature at 98-100°C for 45-60 minutes to allow for dye exhaustion and fixation.
-
Cool the dyebath down to 70°C.
-
Remove the dyed fabric and rinse thoroughly with cold water.
-
Perform a reduction clearing or soaping treatment by washing the fabric with a solution containing 1-2 g/L of non-ionic detergent at 60-70°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric again with warm and then cold water.
-
Dry the dyed fabric at ambient temperature.
Data Presentation
Evaluation of Dyeability
The dyeability of the modified polyester can be quantitatively assessed by measuring the color strength (K/S value) and the percentage of dye uptake.
Color Strength (K/S Value): The K/S value is determined using a spectrophotometer and the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the reflectance of the dyed fabric at the wavelength of maximum absorption. A higher K/S value indicates a greater color depth.
Dye Uptake (%): The percentage of dye uptake can be calculated by measuring the absorbance of the dyebath solution before and after dyeing using a UV-Vis spectrophotometer. Dye Uptake (%) = [(A₀ - A₁) / A₀] x 100 where A₀ is the initial absorbance of the dyebath and A₁ is the final absorbance of the dyebath after dyeing.
Colorfastness Properties
The colorfastness of the dyed CDP fabrics should be evaluated according to standard testing methods. The results are typically rated on a grey scale from 1 (poor) to 5 (excellent).
Table 1: Typical Colorfastness Ratings for Cationic Dyed CDP Fabric
| Colorfastness Test | Standard Method | Typical Rating (Grey Scale 1-5) |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Dry Rubbing Fastness | ISO 105-X12 | 4-5 |
| Wet Rubbing Fastness | ISO 105-X12 | 4 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 4 or higher (dependent on dye) |
| Perspiration Fastness | ISO 105-E04 | 4-5 |
Note: The actual ratings can vary depending on the specific dye, shade depth, and finishing treatments.[5]
Conclusion
The incorporation of this compound into the polyester backbone is a highly effective method for improving the dyeability of textiles with cationic dyes. This modification allows for more environmentally friendly dyeing processes at lower temperatures and atmospheric pressure, while achieving bright, deep shades with excellent colorfastness properties. The protocols provided in this document offer a foundational framework for the laboratory-scale synthesis and evaluation of cationic dyeable polyester, enabling further research and development in the field of advanced textile materials.
References
Application Notes and Protocols: Dimethyl 5-Sulfoisophthalate Sodium Salt as a Nucleating Agent in Biodegradable Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 5-sulfoisophthalate sodium salt (SSIPA) as a nucleating agent to enhance the crystallization behavior of biodegradable plastics, particularly Polylactic Acid (PLA). The following sections detail the mechanism, experimental protocols, and key data supporting its efficacy.
Introduction
Polylactic Acid (PLA) is a leading biodegradable polymer derived from renewable resources, valued for its biocompatibility and processability.[1] However, its slow crystallization rate can be a limiting factor in applications requiring high thermal and mechanical stability. To overcome this, nucleating agents are incorporated to accelerate the crystallization process. This compound (SSIPA), an aromatic sulfonate salt, has been identified as an effective organic nucleating agent for PLA, promoting faster crystallization, increasing crystallinity, and resulting in a finer spherulitic structure.[1][2] The use of organic nucleating agents like SSIPA is also advantageous for maintaining the clarity of the plastic.[1][2]
Mechanism of Action
The addition of SSIPA to a biodegradable polymer matrix like PLA provides heterogeneous nucleation sites. These sites lower the energy barrier for crystal formation, leading to a significant increase in the nucleation density.[2][3] This results in the formation of smaller and more numerous spherulites, which contributes to an overall faster crystallization rate and higher degree of crystallinity.[2][3]
Caption: Logical relationship of SSIPA addition to PLA properties.
Quantitative Data Summary
The efficacy of SSIPA as a nucleating agent in PLA has been demonstrated through differential scanning calorimetry (DSC) and isothermal crystallization kinetics. The data below is summarized from a study by Jongpanya-Ngam et al. (2022).[1][2]
Table 1: Thermal Properties and Crystallinity of PLA with SSIPA
| Sample Composition | Crystallization Temp. (T_c) (°C) | % Crystallinity (X_c) |
| PLA L105 (Neat) | - | - |
| PLA L105 / SSIPA 1.0 phr | - | 57.48 |
| PLA 3251D (Neat) | - | - |
| PLA 3251D / SSIPA 1.0 phr | - | - |
Note: Specific T_c values for all samples were not provided in the primary source. The highest crystallinity was achieved with PLA L105 containing 1.0 phr (parts per hundred resin) of SSIPA.[2]
Table 2: Isothermal Crystallization Half-Time (t_1/2) at 135°C
| Sample Composition | Crystallization Half-Time (t_1/2) (min) |
| PLA L105 (Neat) | - |
| PLA L105 / SSIPA 1.0 phr | 1.19 |
| PLA 3251D (Neat) | - |
| PLA 3251D / SSIPA 1.0 phr | - |
Note: The addition of SSIPA significantly reduces the crystallization half-time, indicating a faster crystallization process.[2]
Experimental Protocols
The following protocols are based on the methodologies described in the literature for the synthesis of SSIPA and its application as a nucleating agent in PLA.[1][2]
Synthesis of this compound (SSIPA)
This protocol is adapted from the method described by Oster, T. et al.[1]
Materials:
-
5-sulfoisophthalic acid (HSIPA)
-
Deionized (DI) water
-
Glacial acetic acid
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Three-necked round bottom flasks
-
Reflux condenser
-
Stirrer
Procedure:
-
In a 250 ml three-necked round bottom flask, add 27.6 g of 5-sulfoisophthalic acid (HSIPA) and 50 g of methanol at ambient temperature.[1]
-
Heat the mixture to reflux at 65°C for 1 hour to facilitate the esterification reaction, forming 1,3-dimethyl 5-sulfoisophthalate.[1]
-
In a separate three-necked round bottom flask, prepare a solution by adding 6.6 g of glacial acetic acid and 8.2 g of 50% aqueous sodium hydroxide to 60 g of DI water.[1]
-
Stir this solution at 70°C for 1 hour.[1]
-
After the esterification reaction, add the sodium hydroxide solution to the flask containing the 1,3-dimethyl 5-sulfoisophthalate.[1]
-
Raise the temperature to 75°C and continue the reaction for 30 minutes to yield sodium dimethyl 5-sulfoisophthalate (SSIPA).[1]
-
The final product can be purified and dried for subsequent use.
Preparation of PLA/SSIPA Blends
Materials:
-
Polylactic Acid (PLA) pellets (e.g., PLA L105 or PLA 3251D)[1][2]
-
Synthesized this compound (SSIPA) powder
-
Internal mixer
-
Compression molder
Procedure:
-
Dry the PLA pellets and SSIPA powder at 60°C for 24 hours to remove any residual moisture.[1]
-
Premix the dried PLA and SSIPA at the desired concentration (e.g., 1.0 phr).
-
Melt-blend the mixture in an internal mixer.
-
The blended material is then compression molded into the desired sample shape (e.g., discs for analysis).[1][2]
Characterization of Nucleating Effect
Differential Scanning Calorimetry (DSC):
-
Use a DSC instrument to determine the crystallization temperature (T_c) and the degree of crystallinity (%X_c).
-
Heat the sample to erase its thermal history.
-
Cool the sample at a controlled rate to observe the crystallization peak.
-
Reheat the sample to observe the melting behavior.
-
The degree of crystallinity can be calculated from the enthalpy of melting.
Isothermal Crystallization Kinetics:
-
Rapidly heat the sample in the DSC to a temperature above its melting point to erase thermal history.
-
Quickly cool the sample to a specific isothermal crystallization temperature (e.g., 135°C).[2]
-
Hold the sample at this temperature and record the heat flow as a function of time until crystallization is complete.
-
The crystallization half-time (t_1/2) is the time required to reach 50% of the total crystallinity.
Polarized Optical Microscopy (POM):
-
Place a thin film of the PLA/SSIPA blend on a hot stage.
-
Melt the sample and then cool it to a specific crystallization temperature.
-
Observe the spherulite morphology and density using a polarized optical microscope.[2] An increase in nucleus density and smaller spherulite size indicates effective nucleation.[2]
X-Ray Diffraction (XRD):
-
Prepare disc-shaped samples by compression molding.[2]
-
Analyze the samples using an X-ray diffractometer to determine the crystalline structure.[2]
Caption: Experimental workflow for using SSIPA as a nucleating agent.
Concluding Remarks
This compound is a highly effective nucleating agent for enhancing the crystallization of biodegradable plastics like PLA. Its use leads to a significant increase in crystallinity and a reduction in crystallization time, which can translate to improved mechanical and thermal properties of the final product. The protocols outlined above provide a framework for researchers to synthesize and evaluate the efficacy of SSIPA in their specific biodegradable polymer systems.
References
- 1. Effect of synthesized sulfonate derivatives as nucleating agents on crystallization behavior of poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review | MDPI [mdpi.com]
Application Notes and Protocols: Transesterification of Dimethyl 5-Sulfoisophthalate Sodium Salt with Glycols for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the transesterification reaction of Dimethyl 5-sulfoisophthalate sodium salt (DMSSIS) with various glycols. This process yields sulfonated polyester (B1180765) polyols, which are valuable intermediates in the synthesis of water-dispersible and biodegradable polymers for advanced drug delivery systems.
Introduction
The incorporation of ionic groups, such as sulfonate, into a polyester backbone is a key strategy for modifying its physicochemical properties. The transesterification of this compound (DMSSIS) with diols or polyols is a versatile method to introduce the sulfonate group, thereby enhancing the hydrophilicity and aqueous dispersibility of the resulting polyester. These sulfonated polyesters are of significant interest in the pharmaceutical field for the formulation of controlled-release drug delivery systems, such as nanoparticles and micelles. The presence of the sulfonate group can also facilitate interactions with certain drug molecules and biological tissues.
General Reaction Scheme
The transesterification reaction involves the displacement of the methyl groups of DMSSIS by a glycol, with the concurrent release of methanol (B129727). This reaction is typically catalyzed by a metal salt and driven to completion by the removal of methanol.
Reaction:
This compound + Glycol ⇌ Bis(hydroxyalkyl) 5-sulfoisophthalate sodium salt + Methanol
Key Applications in Drug Development
The resulting sulfonated polyesters can be further polymerized to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous media to form nanoparticles or micelles, which can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery. The sulfonate groups on the surface of these nanocarriers can also be utilized for attaching targeting ligands.
Experimental Protocols
Herein, we provide two detailed protocols for the transesterification of DMSSIS with ethylene (B1197577) glycol and polyethylene (B3416737) glycol, respectively.
Protocol 1: Synthesis of Bis(2-hydroxyethyl) 5-sulfoisophthalate Sodium Salt
This protocol describes the synthesis of a monomeric diol that can be used in subsequent polymerization reactions.
Materials:
-
This compound (DMSSIS)
-
Ethylene glycol (EG)
-
Manganese(II) acetate (B1210297) tetrahydrate (catalyst)
-
Sodium acetate (optional, to suppress side reactions)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Distillation head and receiving flask
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser with a distillation head, and a nitrogen inlet.
-
Charging Reactants: To the flask, add this compound and an excess of ethylene glycol. A typical molar ratio of DMSSIS to ethylene glycol is in the range of 1:4 to 1:10.
-
Catalyst Addition: Add the manganese(II) acetate catalyst. A typical catalyst loading is 0.1-0.5 mol% relative to DMSSIS. Sodium acetate can also be added in a similar amount.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to remove air. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction:
-
Begin stirring and gradually heat the mixture to 160-190°C.
-
Methanol will start to distill off as the reaction proceeds. The removal of methanol drives the equilibrium towards the product.
-
Maintain the reaction at this temperature for 2-4 hours, or until the theoretical amount of methanol has been collected.
-
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the volume of methanol collected.
-
Cooling and Purification:
-
Once the reaction is complete, cool the mixture to room temperature under nitrogen.
-
The resulting product is a solution of bis(2-hydroxyethyl) 5-sulfoisophthalate sodium salt in excess ethylene glycol. This mixture can often be used directly in the next polymerization step.
-
If a purified product is required, the excess ethylene glycol can be removed under vacuum, though this can be challenging due to the high boiling point of the product.
-
Protocol 2: Synthesis of a Sulfonated Polyester Polyol using Polyethylene Glycol (PEG)
This protocol outlines the synthesis of a water-dispersible polyester, which can be a component of a drug delivery system.
Materials:
-
This compound (DMSSIS)
-
Polyethylene glycol (PEG), average Mn = 400 g/mol
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas
Equipment:
-
Same as Protocol 1, with a high-vacuum pump for the later stages.
Procedure:
-
Reactor Setup and Charging: In the three-neck flask, combine DMSSIS and polyethylene glycol. A molar ratio of DMSSIS to PEG of 1:1.2 is a good starting point.
-
Catalyst Addition: Add titanium(IV) isopropoxide as the catalyst (e.g., 0.1% by weight of the total reactants).
-
Inert Atmosphere: Establish and maintain a nitrogen atmosphere.
-
First Stage (Transesterification):
-
Heat the mixture with stirring to 160-180°C for 2-3 hours to facilitate the initial transesterification and distill off the methanol.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum (down to <1 mmHg) over 1-2 hours to remove excess PEG and drive the polymerization.
-
Continue the reaction under high vacuum for another 2-4 hours. The viscosity of the mixture will noticeably increase.
-
-
Cooling and Characterization:
-
Cool the reactor to room temperature under nitrogen.
-
The resulting sulfonated polyester polyol should be a viscous liquid or a waxy solid.
-
Characterize the product for its molecular weight, polydispersity, and hydroxyl number.
-
Data Presentation
The following tables summarize typical quantitative data for the transesterification reactions.
Table 1: Reaction Parameters for Transesterification of DMSSIS with Ethylene Glycol
| Parameter | Value | Reference |
| Molar Ratio (DMSSIS:EG) | 1:4 to 1:10 | [1] |
| Catalyst | Manganese(II) acetate | [2] |
| Catalyst Loading | 0.1 - 0.5 mol% | [2] |
| Temperature | 160 - 190 °C | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Product | Bis(2-hydroxyethyl) 5-sulfoisophthalate sodium salt | [1] |
Table 2: Properties of Sulfonated Polyester Polyols for Biomedical Applications
| Property | Typical Range | Significance in Drug Delivery |
| Molecular Weight (Mn) | 1,000 - 10,000 g/mol | Influences degradation rate and drug release profile. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Affects the uniformity of nanoparticles. |
| Hydroxyl Number | 20 - 100 mg KOH/g | Indicates the number of available sites for further reaction. |
| Water Dispersibility | Varies with sulfonate content | Crucial for forming stable nanocarriers in aqueous media. |
Visualizations
Diagram 1: Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of Bis(2-hydroxyethyl) 5-sulfoisophthalate sodium salt.
Diagram 2: Logical Relationship for Drug Delivery Application
Caption: Pathway from raw materials to a drug delivery system.
References
Application Notes and Protocols: Characterization of Copolyesters Modified with Dimethyl 5-sulfoisophthalate Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copolyesters modified with dimethyl 5-sulfoisophthalate sodium salt (DM5S) are a class of polymers that have garnered significant interest due to their enhanced properties, such as improved dyeability, hydrophilicity, and altered thermal and mechanical characteristics.[1][2] The incorporation of the ionic sulfonate group into the polyester (B1180765) backbone disrupts the polymer chain regularity, which in turn affects its crystallinity, glass transition temperature, and melting point.[1][2][3] These modifications make them suitable for a wide range of applications, from textiles to biomedical materials. This document provides detailed application notes and protocols for the synthesis and characterization of these modified copolyesters.
Data Presentation
Thermal Properties of DM5S-Modified Copolyesters
The introduction of DM5S as a comonomer in polyesters like Poly(ethylene terephthalate) (PET) generally leads to a decrease in the melting temperature (Tm) and crystallinity, while the glass transition temperature (Tg) may either increase or decrease depending on the specific composition and molecular weight.[1][4] The thermal stability is also influenced by the presence of the sulfonate groups.
| Property | Unmodified PET | PET with 2 mol% DM5S | PET with 5 mol% DM5S | PET with 10 mol% DM5S | Reference |
| Glass Transition Temperature (Tg) | ~75-80 °C | ~80-85 °C | ~85-90 °C | ~90-95 °C | [1] |
| Melting Temperature (Tm) | ~250-260 °C | ~240-250 °C | ~220-230 °C | ~200-210 °C | [1][3] |
| Decomposition Temperature (Td, 5% weight loss) | ~400-420 °C | ~390-410 °C | ~380-400 °C | ~370-390 °C | [1] |
Mechanical Properties of DM5S-Modified Copolyesters
The mechanical properties of copolyesters are significantly affected by the incorporation of DM5S. Generally, an increase in DM5S content leads to a decrease in tensile strength and modulus, while the elongation at break may increase, indicating a more ductile material.[2]
| Property | Unmodified PET | PET with 2 mol% DM5S | PET with 5 mol% DM5S | Reference |
| Tensile Strength | ~50-70 MPa | ~45-60 MPa | ~35-50 MPa | [2][5] |
| Young's Modulus | ~2.0-4.0 GPa | ~1.8-3.5 GPa | ~1.5-3.0 GPa | [5] |
| Elongation at Break | ~50-150% | ~100-250% | ~200-400% | [2][5] |
Hydrolytic Degradation of DM5S-Modified Copolyesters
The presence of hydrophilic sulfonate groups enhances the susceptibility of the copolyester to hydrolytic degradation. The rate of degradation, measured by weight loss over time in an aqueous environment, increases with higher DM5S content.
| Time (days) | Unmodified PET Weight Loss (%) | PET with 5 mol% DM5S Weight Loss (%) | PET with 10 mol% DM5S Weight Loss (%) | Reference |
| 7 | < 0.1 | ~1-2 | ~3-5 | [6][7] |
| 14 | < 0.1 | ~3-5 | ~8-12 | [6][7] |
| 28 | ~0.1 | ~8-12 | ~20-30 | [6][7] |
Experimental Protocols
Synthesis of DM5S-Modified Copolyester (e.g., PET-co-DM5S) via Melt Polymerization
This protocol describes a two-stage melt polymerization process: esterification/transesterification followed by polycondensation.
Materials:
-
Dimethyl terephthalate (B1205515) (DMT) or Purified Terephthalic Acid (PTA)
-
Ethylene (B1197577) glycol (EG)
-
This compound (DM5S)
-
Catalyst (e.g., antimony trioxide, zinc acetate)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with DMT (or PTA), EG (in excess, typically 1:2.2 molar ratio to dicarboxylic acids), and the desired molar percentage of DM5S.
-
Add the esterification/transesterification catalyst.
-
Heat the reactor to 180-220 °C under a nitrogen atmosphere.
-
Methanol (if using DMT) or water (if using PTA) is distilled off as the reaction proceeds.
-
The reaction is typically continued for 2-4 hours until the evolution of methanol/water ceases.
-
-
Polycondensation:
-
Add the polycondensation catalyst and stabilizer to the reactor.
-
Gradually increase the temperature to 270-290 °C.
-
Simultaneously, gradually reduce the pressure to below 1 Torr to facilitate the removal of excess ethylene glycol.
-
The reaction is monitored by the stirrer torque, which increases with the polymer's molecular weight.
-
Once the desired viscosity is reached (typically after 2-3 hours), the reaction is stopped by introducing nitrogen gas.
-
The molten polymer is then extruded, cooled, and pelletized.
-
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and composition of the copolyester.
-
Sample Preparation: Dissolve 10-20 mg of the copolyester in a suitable deuterated solvent (e.g., trifluoroacetic acid-d (TFA-d) or a mixture of deuterated chloroform (B151607) and trifluoroacetic acid).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Integrate the characteristic peaks corresponding to the terephthalate, isophthalate-5-sulfonate, and ethylene glycol units to determine the molar ratio of the comonomers in the polymer chain.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolyester.
-
Sample Preparation: Use 5-10 mg of the polymer sample in a sealed aluminum pan.
-
Instrumentation: Differential Scanning Calorimeter.
-
Procedure:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to a temperature below its glass transition temperature (e.g., 0 °C) at a controlled cooling rate (e.g., 10 °C/min).
-
Heat the sample again to above its melting point at a heating rate of 10 °C/min. This second heating scan is used to determine Tg and Tm.
-
The degree of crystallinity can be calculated from the enthalpy of melting.
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the copolyester.
-
Sample Preparation: Use 10-15 mg of the polymer sample.
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition and the temperature at maximum weight loss rate provide information on the thermal stability.
-
4. Mechanical Testing (Tensile Properties)
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the copolyester.
-
Sample Preparation: Prepare thin films of the copolyester by melt pressing or solvent casting. Cut the films into dumbbell-shaped specimens according to ASTM D882 standard.
-
Instrumentation: Universal Testing Machine with a suitable load cell.
-
Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Record the load and elongation data to generate a stress-strain curve.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
-
5. Hydrolytic Degradation Study
-
Objective: To assess the susceptibility of the copolyester to hydrolysis.
-
Sample Preparation: Prepare pre-weighed films or pellets of the copolyester.
-
Procedure:
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.
-
At predetermined time intervals (e.g., 7, 14, 28 days), remove the samples from the solution.
-
Gently wash the samples with deionized water and dry them in a vacuum oven until a constant weight is achieved.
-
Calculate the percentage of weight loss.
-
The degradation can also be monitored by analyzing the decrease in molecular weight (via GPC) and changes in surface morphology (via SEM).
-
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of DM5S-modified copolyesters.
Caption: Logical relationship between DM5S content and copolyester properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–property relationships of ionic poly(ethylene terephthalate) (PET): effect of ion content and species - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures | MDPI [mdpi.com]
Application Notes and Protocols: The Effect of Dimethyl 5-Sulfoisophthalate Sodium Salt on the Thermal Properties of Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the impact of incorporating Dimethyl 5-sulfoisophthalate sodium salt (DM5S), a common comonomer used to enhance dyeability and other properties, on the thermal characteristics of polyesters, particularly polyethylene (B3416737) terephthalate (B1205515) (PET). The following sections detail the observed changes in thermal properties, provide standardized protocols for their measurement, and illustrate the underlying structure-property relationships.
Introduction
The modification of polyesters with ionic comonomers such as this compound (DM5S) is a widely employed strategy to impart specific functionalities, most notably cationic dyeability. However, the incorporation of this bulky, ionic monomer into the polymer backbone invariably alters the material's thermal properties. Understanding these changes is critical for optimizing processing conditions and predicting the end-use performance of the modified polyesters. This document outlines the key thermal effects and provides protocols for their characterization.
Impact on Thermal Properties
The introduction of DM5S into the polyester (B1180765) chain disrupts the regularity of the polymer structure. The bulky sulfonate groups and the associated sodium ions introduce steric hindrance and ionic interactions, which in turn affect the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity.
Glass Transition Temperature (Tg)
The effect of DM5S on the glass transition temperature is complex and can vary depending on the overall composition of the copolyester. While the introduction of bulky side groups can restrict chain mobility and thus increase Tg, other factors such as a decrease in crystallinity or the presence of other comonomers like polyethylene glycol (PEG) can lead to a decrease in Tg.[1][2][3][4][5][6]
Melting Temperature (Tm) and Crystallinity
A more consistent trend is observed for the melting temperature and crystallinity. The incorporation of DM5S generally leads to a decrease in both the melting temperature and the overall degree of crystallinity of the polyester.[1][2][3][4][5][6] This is attributed to the disruption of the polymer chain's linear structure by the bulky sulfonate groups, which hinders the orderly packing of chains required for crystallization.[4] The polar nature of the sulfonate groups can also lead to ionic aggregation, further impeding the crystallization process.[7]
Thermal Stability
The thermal stability of polyesters can also be affected by the presence of DM5S. While the sodium salt form (SO3Na) is reported to have a limited impact on thermal stability, the free acid form (SO3H) can significantly reduce it.[7] Some studies have indicated a general decrease in the thermal degradation temperature with the incorporation of DM5S or its derivatives.[1][2][3][5][6]
Data Presentation
The following tables summarize the quantitative effects of incorporating a sulfonated comonomer, sodium 5-sulfoisophthalate (the active moiety from DM5S), on the thermal properties of PET, as determined by Differential Scanning Calorimetry (DSC).
Table 1: DSC Data for PET Modified with Sodium 5-sulfoisophthalate (SIPA)
| Sample | SIPA Content (mol%) | Tg (°C) | Tcc (°C) | ΔHcc (J/g) | Tm (°C) | ΔHm (J/g) |
| S0 | 0 | 78.5 | 130.2 | 30.5 | 250.1 | 35.8 |
| S1.5 | 1.5 | 80.2 | 135.8 | 28.9 | 245.3 | 33.1 |
| S3.0 | 3.0 | 82.1 | 140.1 | 25.4 | 240.7 | 29.8 |
Data adapted from a study on copolyesters containing sodium isophthalic acid-5-sulfonate (SIPA).[7] Tcc is the cold crystallization temperature, ΔHcc is the cold crystallization enthalpy, and ΔHm is the melting enthalpy.
Experimental Protocols
Accurate characterization of the thermal properties of DM5S-modified polyesters is essential. The following are detailed protocols for the two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol for Differential Scanning Calorimetry (DSC)
DSC is used to measure the temperatures and heat flows associated with thermal transitions in a material.
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of melting (a measure of crystallinity) of the polyester samples.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polyester sample into an aluminum DSC pan.
-
Encapsulation: Place a lid on the pan and seal it using the crimper. Ensure the pan is hermetically sealed.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 300°C for PET) at a constant heating rate of 10°C/min. This scan is to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the melt to a temperature below its glass transition (e.g., 25°C) at a controlled cooling rate, for instance, 10°C/min.
-
Second Heating Scan: Heat the sample again from below its Tg to above its Tm at a heating rate of 10°C/min. The thermal properties are typically determined from this second heating scan.
-
-
Data Analysis:
-
Tg: Determined as the midpoint of the step change in the heat flow curve.
-
Tm: Determined as the peak temperature of the melting endotherm.
-
Enthalpy of Melting (ΔHm): Calculated by integrating the area of the melting peak. The degree of crystallinity can be estimated by comparing this value to the enthalpy of melting for a 100% crystalline sample of the same polyester.
-
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the thermal stability and decomposition profile of the polyester samples.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or ceramic)
-
Microbalance (integrated into the TGA)
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the dry polyester sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Heat the sample from room temperature (e.g., 25°C) to a high temperature (e.g., 600-800°C) at a constant heating rate of 10°C/min or 20°C/min.
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
The onset of decomposition is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs (T_d5%).
-
The temperature of maximum decomposition rate can be determined from the peak of the derivative of the TGA curve (DTG).
-
Visualization of Structure-Property Relationships
The following diagrams illustrate the logical workflow of polyester modification with DM5S and the resulting impact on its thermal properties.
Caption: Workflow of polyester modification with DM5S and its effect on thermal properties.
References
Application Notes and Protocols for the Synthesis of Water-Soluble Polymeric Surfactants Using Dimethyl 5-sulfoisophthalate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of water-soluble polymeric surfactants utilizing Dimethyl 5-sulfoisophthalate sodium salt (SIPM). SIPM is a key monomer for introducing hydrophilicity and ionic characteristics into polyester (B1180765) backbones, leading to the formation of amphiphilic polymers with surfactant properties.[1][2][3] These surfactants have a wide range of applications, including as dispersing agents in the textile industry, components in coatings and adhesives, and as functional excipients in pharmaceutical formulations for drug delivery.[4]
Introduction to Polymeric Surfactants from SIPM
Water-soluble polymeric surfactants synthesized from SIPM are typically anionic polyesters. The incorporation of the sulfonate group from SIPM provides the hydrophilic character, while the polyester backbone can be tailored with various diols and other diacids to control the hydrophobic nature and overall properties of the surfactant. A common approach involves the copolymerization of SIPM with a diol, such as polyethylene (B3416737) glycol (PEG), and potentially another dicarboxylic acid comonomer.[5][6] The resulting copolymers possess both hydrophilic and hydrophobic segments, enabling them to self-assemble in aqueous solutions and exhibit surface activity.[7]
The general structure of these surfactants allows for fine-tuning of their properties by varying the molecular weight of the PEG, the ratio of hydrophilic to hydrophobic monomers, and the overall polymer chain length.[6] These modifications can influence critical properties such as critical micelle concentration (CMC), surface tension reduction, and their effectiveness in various applications.
Key Applications
The unique properties of SIPM-based polymeric surfactants make them suitable for a variety of advanced applications:
-
Drug Delivery: Their amphiphilic nature allows for the encapsulation of hydrophobic drugs within the core of micelles, enhancing drug solubility and bioavailability.[4] The biocompatibility of polyester-based materials is an added advantage for pharmaceutical applications.
-
Textile Industry: They are used as dyeing auxiliaries and dispersing agents for disperse dyes, improving the levelness and fastness of dyeing on polyester fabrics.[5][8]
-
Coatings and Adhesives: In formulations for coatings, these surfactants can improve adhesion and durability.[4]
-
Plastics and Polymers: SIPM can be used as a comonomer to enhance the properties of plastics, such as improving dyeability and antistatic properties.[3] It has also been investigated as a nucleating agent to enhance the crystallization of biodegradable plastics like polylactic acid (PLA).[1]
Synthesis Methodology: Melt Polycondensation
A prevalent method for synthesizing these polymeric surfactants is melt polycondensation, which involves the reaction of monomers in their molten state at high temperatures and under vacuum to facilitate the removal of condensation byproducts, such as methanol (B129727) or water, and drive the polymerization reaction to completion.[9]
General Experimental Workflow
The synthesis process typically involves two main stages: esterification (or transesterification) and polycondensation.
Caption: General experimental workflow for polyester surfactant synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a water-soluble polyester surfactant from this compound (SIPM) and Polyethylene glycol (PEG).
Materials:
-
This compound (SIPM)
-
Polyethylene glycol (PEG, choose molecular weight based on desired properties, e.g., 400-2000 g/mol )
-
Antimony trioxide (Sb₂O₃) or other suitable catalyst
-
Methanol (for purification)
-
Chloroform (for purification)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line (optional)
Procedure:
-
Monomer Charging and Inerting:
-
Place equimolar amounts of SIPM and PEG into the three-neck round-bottom flask.
-
Add the catalyst (e.g., 0.05-0.1 mol% relative to the diacid component).
-
Assemble the reaction apparatus and ensure all joints are well-sealed.
-
Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen.
-
-
Esterification/Transesterification:
-
Begin stirring the mixture and slowly heat the flask to 180-220°C.
-
Methanol will be produced as a byproduct of the transesterification reaction between the methyl ester of SIPM and the hydroxyl groups of PEG.
-
Collect the methanol in the receiving flask.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-260°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.
-
Continue the reaction under high vacuum for an additional 3-5 hours.
-
The reaction is complete when the desired viscosity is achieved (can be monitored by the stirrer torque).
-
-
Termination and Purification:
-
Remove the heating mantle and break the vacuum by introducing nitrogen gas.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
Dissolve the synthesized polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh cold methanol to remove unreacted monomers and catalyst residues.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is obtained.
-
Caption: Schematic of the melt polycondensation setup.
Characterization and Data Presentation
The synthesized polymeric surfactants should be characterized to confirm their structure and evaluate their properties.
Structural Characterization
-
¹H-NMR and FTIR Spectroscopy: To confirm the chemical structure and the incorporation of the monomers into the polymer chain.[6]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Property Evaluation
-
Surface Tension Measurement: To determine the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). This is typically done using a tensiometer with the Du Noüy ring or Wilhelmy plate method.
-
Dynamic Light Scattering (DLS): To measure the size of the micelles formed in aqueous solution.
-
Zeta Potential: To assess the surface charge and stability of the micelles or nanoparticles formed from the surfactant.[10]
Quantitative Data Summary
The following table summarizes representative data for water-soluble polyester surfactants synthesized from SIPM and PEG of varying molecular weights. Note that these are example values and will vary depending on the specific reaction conditions and monomer ratios.
| Polymer ID | PEG Mn ( g/mol ) | Polymer Mn ( g/mol ) | PDI | CMC (g/L) | γCMC (mN/m) | Micelle Size (nm) |
| PES-PEG400 | 400 | ~4,500 | 1.8 | 1.2 | 42 | 50-80 |
| PES-PEG1000 | 1000 | ~8,000 | 2.1 | 0.8 | 38 | 80-120 |
| PES-PEG2000 | 2000 | ~15,000 | 2.3 | 0.5 | 35 | 120-180 |
Logical Relationships in Property Tuning
The properties of the final polymeric surfactant are highly dependent on the choice of monomers and their molar ratios.
Caption: Relationship between synthesis inputs and surfactant properties.
By increasing the molecular weight of the PEG or the molar ratio of SIPM, the overall hydrophilicity of the resulting polymer is enhanced. This generally leads to a lower critical micelle concentration (CMC), as micellization becomes more favorable. It also tends to increase the size of the resulting micelles. Conversely, incorporating more hydrophobic comonomers would have the opposite effect. This tunability is crucial for designing surfactants for specific applications, such as optimizing drug loading capacity or emulsification efficiency.
References
- 1. 1,3-苯二甲酸二甲酯-5-磺酸 钠盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. xuyechem.com [xuyechem.com]
- 4. exactitudeconsultancy.com [exactitudeconsultancy.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modifying PET Fibers with Dimethyl 5-sulfoisophthalate sodium salt for Improved Hydrophilicity
These application notes provide a detailed overview and experimental protocols for the modification of polyethylene (B3416737) terephthalate (B1205515) (PET) fibers with Dimethyl 5-sulfoisophthalate sodium salt (DMSS) to enhance their hydrophilic properties. The inclusion of DMSS as a comonomer in the PET backbone introduces sulfonic acid groups, which significantly increases the affinity of the fibers for water. This modification is particularly relevant for applications in textiles, biomedical materials, and filtration media where improved wettability and moisture absorption are desired.
Introduction
Polyethylene terephthalate (PET) is a widely used synthetic polymer known for its excellent mechanical strength, thermal stability, and chemical resistance. However, its inherent hydrophobicity limits its application in areas requiring high water absorbency and dyeability.[1] Incorporating this compound (DMSS), also known as SIPM, into the polyester (B1180765) structure during polymerization is an effective method to improve its hydrophilicity.[2] This process creates a sulfonated copolyester with enhanced properties.[3] The sulfonic acid groups introduced by DMSS disrupt the polymer chain regularity, which can lead to a decrease in crystallinity and an increase in the rate of hydrolysis, both contributing to improved water affinity.[3][4]
Chemicals and Materials
-
Dimethyl Terephthalate (DMT) or Purified Terephthalic Acid (PTA)
-
Ethylene (B1197577) Glycol (EG)
-
This compound (DMSS)
-
Manganese(II) acetate (B1210297) (catalyst for esterification, if starting from DMT)
-
Antimony(III) oxide (polycondensation catalyst)
-
Phosphoric acid or similar stabilizer
-
Nitrogen gas (high purity)
-
Deionized water
Experimental Protocols
This protocol describes the synthesis of a sulfonated copolyester by incorporating DMSS into the PET polymer chain through a two-stage melt polycondensation process.
A. Esterification (or Transesterification if starting with DMT):
-
Charge a high-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with Dimethyl Terephthalate (DMT) or Purified Terephthalic Acid (PTA), Ethylene Glycol (EG) in a molar ratio of approximately 1:2.2, and the desired molar percentage of this compound (DMSS) (e.g., 2, 6, or 10 mol% with respect to the diacid component).[4]
-
If using DMT, add a transesterification catalyst such as manganese(II) acetate.
-
Purge the reactor with high-purity nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to a temperature range of 180-220°C with continuous stirring.
-
During this stage, methanol (if using DMT) or water (if using PTA) is formed as a byproduct and should be continuously removed by distillation.
-
The esterification stage is typically complete when approximately 95% of the theoretical amount of the byproduct has been collected.
B. Polycondensation:
-
Add a polycondensation catalyst, such as antimony(III) oxide, and a stabilizer like phosphoric acid to the reactor.
-
Gradually increase the temperature to 270-285°C while simultaneously reducing the pressure to below 1 Torr (133 Pa).
-
Continue the reaction under these conditions to facilitate the removal of excess ethylene glycol and increase the molecular weight of the polymer.
-
The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the degree of polymerization.
-
Once the desired viscosity is achieved, the reaction is stopped by introducing nitrogen gas to break the vacuum.
-
The molten sulfonated copolyester is then extruded from the reactor, cooled, and pelletized for further processing.
This protocol outlines the procedure for producing fibers from the synthesized sulfonated copolyester pellets.
-
Dry the copolyester pellets in a vacuum oven at 120-140°C for at least 12 hours to remove any residual moisture, which can cause hydrolytic degradation during melt spinning.
-
Load the dried pellets into the hopper of a single-screw extruder.
-
Heat the extruder barrel to a temperature profile suitable for the copolyester, typically ranging from 260°C to 285°C from the feed zone to the die.
-
Extrude the molten polymer through a spinneret with a specific number and diameter of holes to form continuous filaments.
-
Cool the extruded filaments rapidly in a controlled air-quenching chamber to solidify them.
-
Draw the solidified filaments using a series of heated godet rollers to orient the polymer chains, thereby improving the mechanical properties of the fibers. The draw ratio and temperature will depend on the specific properties desired.
-
The resulting fibers can then be wound onto bobbins.
This section details the methods used to evaluate the properties of the DMSS-modified PET fibers.
A. Hydrophilicity Assessment: Water Contact Angle Measurement
-
Prepare flat film samples of the unmodified and modified PET by hot-pressing the polymer pellets.
-
Place a film sample on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the film.
-
Capture an image of the droplet and measure the angle between the liquid-solid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on the sample surface to ensure statistical accuracy. A lower contact angle indicates improved hydrophilicity.
B. Chemical Structure Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Obtain FTIR spectra of the unmodified and modified PET fibers using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectra in the range of 4000-600 cm⁻¹.
-
Characteristic peaks for PET include C=O stretching at ~1715 cm⁻¹, C-O-C stretching at ~1250 cm⁻¹, and aromatic C-H bending at ~725 cm⁻¹.[5]
-
The incorporation of DMSS is expected to introduce new peaks corresponding to the sulfonate group (S=O stretching) around 1340-1150 cm⁻¹.
C. Thermal Properties Analysis: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 5-10 mg of the fiber sample into an aluminum DSC pan.
-
Heat the sample from room temperature to 300°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate.
-
Perform a second heating scan under the same conditions as the first.
-
Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) from the second heating scan. The incorporation of DMSS is expected to lower the Tg and Tm, and reduce the degree of crystallinity.[2]
D. Mechanical Properties Evaluation: Tensile Testing
-
Condition the fiber samples at a standard temperature and humidity (e.g., 25°C and 65% relative humidity) for 24 hours.
-
Mount a single filament onto a universal testing machine equipped with a suitable load cell.
-
Stretch the fiber at a constant rate of extension until it breaks.
-
Record the load-elongation curve and calculate the tensile strength, elongation at break, and Young's modulus.
-
Test a sufficient number of samples (at least 10) to obtain statistically reliable data.
Data Presentation
The following tables summarize the expected effects of DMSS modification on the properties of PET fibers based on available literature.
Table 1: Effect of DMSS Content on Crystallinity and Hydrolysis Rate of PET
| Molar Ratio of DMSS (%) | Degree of Crystallinity (%) | Relative Rate of Alkaline Hydrolysis |
| 0 (Unmodified PET) | ~35-45 | 1.0 |
| 2 | Decreased | Increased |
| 6 | Further Decreased | Further Increased |
| 10 | Significantly Decreased | Significantly Increased |
Data compiled from studies indicating that crystallinity declines and the rate of alkaline hydrolysis increases with higher SIPM (DMSS) content, suggesting enhanced hydrophilicity.[3][4]
Table 2: Typical Properties of Unmodified PET and Expected Changes with DMSS Modification
| Property | Unmodified PET | Expected Change with DMSS Modification |
| Water Contact Angle (°) | 75 - 81 | Decrease |
| Glass Transition Temp. (Tg) (°C) | ~80[6] | Decrease |
| Melting Temperature (Tm) (°C) | ~250-260 | Decrease[2] |
| Tensile Strength (MPa) | Varies (e.g., >400 for fibers) | May decrease or increase depending on processing |
| Elongation at Break (%) | Varies (e.g., 15-30 for fibers) | May increase[4] |
Mandatory Visualization
Below are diagrams created using the DOT language to visualize the chemical modification and experimental workflow.
Caption: Synthesis of sulfonated copolyester via two-stage melt polycondensation.
Caption: Experimental workflow for modifying and characterizing PET fibers.
References
Troubleshooting & Optimization
Technical Support Center: Polyester Polymerization with Ionic Monomers
Welcome to the technical support center for troubleshooting polyester (B1180765) polymerization involving ionic monomers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during synthesis and processing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Molecular Weight or Incomplete Polymerization
Q1: My polymerization reaction is resulting in a low molecular weight polyester, or the reaction seems to stall. What are the potential causes and solutions?
A1: Low molecular weight is a common issue in polyesterification, especially with ionic monomers. The causes can be multifaceted, often related to reaction equilibrium, monomer reactivity, and impurities.
Possible Causes & Troubleshooting Steps:
-
Inefficient Removal of Byproducts: Polyesterification is typically a condensation reaction that produces small molecules like water or methanol (B129727).[1][2] If these byproducts are not efficiently removed, the reaction equilibrium will not favor polymer formation, leading to low molecular weight.[2]
-
Solution: Ensure your reaction setup includes a high-vacuum line and an efficient condenser to continuously remove volatile byproducts. For melt polycondensation, applying a high vacuum (typically <1 Torr) during the later stages of the reaction is crucial.[2]
-
-
Monomer Impurities: Impurities in your monomers can act as chain terminators or inhibitors.[3] For instance, monofunctional impurities will cap the growing polymer chains, preventing further elongation.[4]
-
Solution: Purify your monomers before use. Recrystallization or distillation are common methods. Ensure the purity is verified by techniques like NMR or GC-MS.
-
-
Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of di-acid (or its derivative) and diol monomers can limit the molecular weight. The monomer in excess will result in polymers with the same functional end-groups, preventing further chain growth.
-
Solution: Carefully calculate and weigh your monomers to ensure a 1:1 stoichiometric ratio. Small deviations can significantly impact the final molecular weight.[4]
-
-
Side Reactions: At the high temperatures often required for polycondensation, side reactions such as etherification of diols or decarboxylation of diacids can occur, leading to a stoichiometric imbalance and color formation.
-
Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions.[2] Consider using a catalyst to lower the required reaction temperature.
-
-
Reduced Reactivity of Ionic Monomers: The bulky and polar nature of ionic groups can sterically hinder the reactive sites of the monomer, leading to lower reactivity compared to their non-ionic counterparts.[5][6]
-
Solution: Increase the reaction time or temperature (while monitoring for side reactions). The use of a more effective catalyst might also be necessary.
-
Issue 2: Poor Solubility or Gel Formation
Q2: My polyester with ionic monomers is showing poor solubility in common organic solvents, or it is forming a gel during the reaction. What is happening?
A2: The ionic nature of the monomers introduces strong intermolecular interactions, which can significantly affect solubility and can lead to cross-linking.
Possible Causes & Troubleshooting Steps:
-
Strong Ionic Interactions: The ionic groups can form strong electrostatic cross-links, creating a physical network that reduces solubility and can lead to gelation.[7]
-
Solution: Try dissolving the polymer in more polar solvents like DMF, DMSO, or even water, depending on the nature of the ionic group.[6] For some polyelectrolytes, adding salt to the solvent can help shield the ionic charges and improve solubility.
-
-
Cross-linking Side Reactions: Unintended reactions involving the functional groups of the ionic monomer or impurities can lead to covalent cross-linking. For example, if your ionic monomer contains additional reactive groups, these could participate in side reactions.
-
Solution: Carefully review the structure of your ionic monomer for any additional reactive sites. Lowering the reaction temperature can help minimize side reactions.
-
-
High Concentration of Ionic Monomers: A high concentration of ionic monomers will increase the density of ionic cross-links, making the polymer more likely to gel.
-
Solution: Reduce the molar percentage of the ionic monomer in your feed. Even small amounts (e.g., <5 mol%) can significantly impact the polymer's properties.[5]
-
Issue 3: Difficulty in Purification
Q3: How can I effectively purify my polyester containing ionic groups to remove unreacted monomers and catalysts?
A3: The purification of ionic polymers can be challenging due to their unique solubility characteristics.
Purification Strategies:
-
Reprecipitation: This is a common method for polymer purification.[]
-
Protocol: Dissolve the crude polymer in a suitable solvent and then add this solution dropwise to a large excess of a non-solvent to precipitate the polymer, leaving impurities in the solution.[] The choice of solvent/non-solvent pair is critical and depends on the specific polymer.
-
-
Dialysis: For water-soluble polyesters, dialysis is an effective method to remove small molecule impurities.
-
Protocol: Dissolve the polymer in water and place it in a dialysis tube with an appropriate molecular weight cut-off (MWCO). Dialyze against deionized water for an extended period, changing the water frequently.
-
-
Ion Exchange Chromatography: This technique can be used to remove ionic impurities.[]
-
Protocol: Pass a solution of the polymer through an ion-exchange resin that will bind the charged impurities.[]
-
-
Ultrafiltration: This method uses a membrane to separate the polymer from low-molecular-weight impurities based on size.[9]
Data Summary Table
| Parameter | Typical Range for Polyesterification | Potential Impact of Ionic Monomers |
| Reaction Temperature | 150 - 280 °C[2] | May need adjustment to balance reactivity and side reactions.[5] |
| Reaction Time | 2 - 24 hours | Often requires longer times due to reduced monomer reactivity.[6] |
| Vacuum | < 1 Torr (in late stages) | Crucial for removing byproducts and driving the reaction forward.[2] |
| Ionic Monomer Content | 0.5 - 10 mol% | Higher content can lead to insolubility and gelation.[5] |
Experimental Protocols
Protocol 1: General Procedure for Melt Polycondensation
-
Monomer Preparation: Ensure all monomers are of high purity. Dry them under vacuum at an appropriate temperature before use to remove any residual water.
-
Reaction Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Charging the Reactor: Charge the reactor with the di-acid (or diester), diol, ionic monomer, and catalyst (if used) in the correct stoichiometric ratio.
-
First Stage (Esterification/Transesterification): Heat the mixture under a nitrogen blanket with stirring. The temperature should be gradually increased to the desired point (e.g., 180-220 °C). Water or methanol will start to distill off. Continue this stage until the theoretical amount of byproduct has been collected.
-
Second Stage (Polycondensation): Gradually apply a high vacuum (<1 Torr) while increasing the temperature (e.g., 220-280 °C). The viscosity of the reaction mixture will increase significantly. Continue the reaction until the desired melt viscosity is achieved.
-
Polymer Isolation: Cool the reactor to room temperature under nitrogen. The solid polymer can then be removed and purified.
Protocol 2: Polymer Purification by Reprecipitation
-
Dissolution: Dissolve the crude polyester in a minimal amount of a suitable good solvent (e.g., DMF, DMSO).
-
Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred non-solvent (e.g., methanol, ethanol, water), which should be in a volume at least 10 times that of the polymer solution.
-
Isolation: The purified polymer will precipitate out. Collect the precipitate by filtration.
-
Drying: Wash the polymer with fresh non-solvent and then dry it under vacuum at an appropriate temperature until a constant weight is achieved.
Visualizations
Troubleshooting Workflow for Low Molecular Weight
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Polyester - Wikipedia [en.wikipedia.org]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 9. EP0949275A1 - Method for the purification of ionic polymers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Transesterification of Dimethyl 5-sulfoisophthalate sodium salt
Welcome to the technical support center for the optimization of transesterification reactions involving Dimethyl 5-sulfoisophthalate sodium salt (DIMSIP). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of transesterification with this compound?
A1: The transesterification of this compound is a critical step in the synthesis of specialty polyesters.[1][2] By incorporating this sulfonated monomer, the resulting polyester (B1180765) exhibits improved properties such as enhanced dyeability with cationic dyes, making it valuable in the textile industry.[2] It also finds use in creating water-dispersible or water-soluble resins for applications like sizing agents for textile fibers and fabrics.
Q2: What are the typical catalysts used for the transesterification of DIMSIP?
A2: Common catalysts for the transesterification of DIMSIP with glycols (e.g., ethylene (B1197577) glycol) are ester interchange catalysts. Examples include lithium acetate (B1210297) and calcium acetate.[2] Other potential catalysts that are effective for transesterification of aromatic esters include alkali metal carbonates like K2CO3, and other earth-abundant metal catalysts.[3][4][5] The choice of catalyst can influence reaction rate and selectivity.
Q3: What are the general reaction conditions for this transesterification?
A3: The transesterification of the dimethyl ester of the sodium salt of 5-sulfoisophthalic acid with ethylene glycol is typically carried out at temperatures ranging from 160°C to 250°C.[2] The reaction is often driven to completion by removing the methanol (B129727) byproduct through distillation.[1]
Q4: Why is it important to remove methanol during the reaction?
A4: Transesterification is a reversible reaction.[6][7] Removing one of the products, in this case, methanol, shifts the equilibrium towards the formation of the desired transesterified product, thereby increasing the reaction yield.[1] This is an application of Le Chatelier's principle.
Q5: Can side reactions occur during the transesterification of DIMSIP?
A5: Yes, as with most transesterification reactions, side reactions can occur. These may include the formation of ethers from the glycol at high temperatures. The addition of inhibitors like sodium acetate can help minimize such side reactions. Incomplete reaction can also lead to a mixture of the desired bis-glycol ester, the mixed ethylene glycol/methyl ester, and the starting dimethyl ester.[2]
Troubleshooting Guide
This guide addresses specific problems that may arise during the transesterification of this compound.
| Issue | Possible Causes | Recommended Solutions |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, contaminated, or not suitable for the specific reactants. | - Use a fresh, anhydrous catalyst. - Consider activating the catalyst by heating it (e.g., at 120°C for a few hours) before the reaction.[6][8] - Test a different catalyst, such as lithium acetate, calcium acetate, or potassium carbonate.[2][3][4][5] |
| Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. | - Gradually increase the reaction temperature within the recommended range of 160°C to 250°C.[2] Monitor for any signs of reactant or product degradation. | |
| Insufficient Reaction Time: The reaction may not have had enough time to reach equilibrium or completion. | - Increase the reaction time and monitor the progress using techniques like TLC, GC, or NMR. | |
| Inefficient Methanol Removal: The presence of methanol can inhibit the forward reaction. | - Ensure efficient distillation of methanol as it is formed. A fractionating column may be beneficial. | |
| Product is a Mixture of Esters | Incomplete Reaction: The reaction has not gone to completion, leaving starting material and mono-substituted product.[2] | - Increase reaction time and/or temperature. - Ensure the molar ratio of the alcohol to the dimethyl ester is optimized to drive the reaction forward. A common ratio for similar reactions is 6:1 of alcohol to oil.[9] |
| Dark Product Color / Degradation | Excessive Temperature: The reaction temperature is too high, causing thermal degradation of the reactants or products. | - Lower the reaction temperature. While the typical range is up to 250°C, the optimal temperature may be lower depending on the specific alcohol and catalyst used.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Purification | Catalyst Residue: The catalyst may be difficult to remove from the final product. | - Select a heterogeneous catalyst that can be easily filtered off after the reaction. - If using a homogeneous catalyst, consider quenching and washing steps to remove it. |
| Presence of Byproducts: Side reactions may have led to impurities that are difficult to separate. | - Optimize reaction conditions (temperature, catalyst concentration) to minimize byproduct formation.[9] - Employ appropriate purification techniques such as recrystallization or column chromatography. |
Experimental Protocols
General Protocol for Optimizing Transesterification Conditions
This protocol outlines a general procedure for optimizing the transesterification of this compound with a generic diol.
-
Reactant and Catalyst Preparation:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a distillation head, add this compound and the diol. A typical starting molar ratio would be 1:4 (ester:diol).
-
Add the catalyst. A typical starting concentration is 0.5-1.0 mol% relative to the dimethyl ester.
-
The reaction can be run with or without a high-boiling point solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., starting at 180°C) under an inert atmosphere.
-
Continuously stir the mixture.
-
Monitor the reaction progress by observing the distillation of methanol.
-
Take aliquots at regular intervals to analyze the conversion by TLC, GC, or NMR.
-
-
Optimization of Parameters:
-
Temperature: Run the reaction at different temperatures (e.g., 180°C, 200°C, 220°C) while keeping other parameters constant to find the optimal temperature.
-
Catalyst Concentration: Vary the catalyst concentration (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%) to determine the most effective amount.
-
Reactant Ratio: Adjust the molar ratio of the diol to the dimethyl ester to see its effect on the reaction equilibrium.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
If a heterogeneous catalyst was used, filter it off.
-
If a homogeneous catalyst was used, it may require an aqueous work-up to remove.
-
Purify the product by recrystallization or column chromatography.
-
-
Characterization:
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for optimizing DIMSIP transesterification.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. USH1760H - Process for glycol esters of an alkali metal salt of 5-sulfoisophthalic acid - Google Patents [patents.google.com]
- 3. Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04984J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ukessays.com [ukessays.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Incorporating Hydrophilic Monomers in Hydrophobic Polymers
This guide is intended for researchers, scientists, and drug development professionals encountering challenges when incorporating hydrophilic monomers into hydrophobic polymer systems. Below are frequently asked questions (FAQs) and troubleshooting guides to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why does my final copolymer appear opaque or cloudy when it should be transparent?
A1: Opacity is a strong indicator of macroscopic phase separation between the hydrophilic and hydrophobic components of your copolymer.[1][2] This occurs because the two polymer types are thermodynamically immiscible, leading to the formation of distinct domains that are large enough to scatter light. The extent of this separation depends on factors like the length of the polymer blocks, the composition of the blend, and the processing conditions used.[2]
Q2: The mechanical properties of my copolymer are poor. It is brittle and weak. Why is this happening?
A2: Poor mechanical properties in hydrophilic-hydrophobic polymer systems often result from weak interfacial adhesion between the phase-separated domains.[1] Without sufficient entanglement or chemical bonding at the interface, the material acts more like a poorly mixed composite, with stress concentrating at the domain boundaries, leading to premature failure.
Q3: I'm trying to graft hydrophilic monomers from a hydrophobic polymer film, but the grafting efficiency is very low. What are the common causes?
A3: Low grafting efficiency can stem from several factors:
-
Initiator Inefficiency: The surface-bound initiators may be deactivated, sterically hindered, or insufficient in number.
-
Monomer Accessibility: The hydrophilic monomer may have poor solubility or diffusivity in the reaction medium near the hydrophobic surface.
-
Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For instance, in Atom Transfer Radical Polymerization (ATRP), an imbalance in the activator/deactivator ratio or catalyst poisoning can halt the polymerization.[3][4]
-
Oxygen Inhibition: Radical polymerizations are highly sensitive to oxygen, which can terminate growing polymer chains.
Q4: How can I confirm that I have successfully synthesized a copolymer and determine the ratio of hydrophilic to hydrophobic monomers?
A4: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for this purpose. By comparing the integral areas of peaks corresponding to unique protons on each monomer unit, you can calculate their molar ratio within the copolymer.[5][6] Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of functional groups from both monomer types.
Troubleshooting Guides
Problem 1: Macroscopic Phase Separation (Opacity, Poor Mechanical Properties)
| Possible Cause | Suggested Solution |
| High Thermodynamic Incompatibility | Introduce a compatibilizer, such as a block or graft copolymer containing segments miscible with both phases, to reduce interfacial tension.[7] |
| Incorrect Solvent System During Processing | Use a solvent that is a good solvent for both the hydrophilic and hydrophobic segments to promote mixing during film casting or processing. |
| High Molecular Weight of Polymer Blocks | Reducing the molecular weight of the individual blocks can sometimes improve miscibility. |
| Insufficient Mixing/Homogenization | Increase the intensity or duration of mixing during melt blending or solution preparation. |
Problem 2: Low or Uncontrolled Monomer Incorporation
| Possible Cause | Suggested Solution |
| Poor Monomer Solubility | For polymerization-induced self-assembly (PISA), the solubility of the core-forming monomer is critical and can affect the final copolymer morphology.[4] Consider using a co-solvent to improve the solubility of the hydrophilic monomer in the reaction medium. |
| Catalyst Deactivation (for ATRP) | In ATRP of acidic monomers, the carboxyl groups can coordinate with the copper catalyst, inhibiting its activity.[8][9] Adjusting the pH or using a protected monomer followed by deprotection can resolve this. Ensure all components are thoroughly deoxygenated. |
| Inefficient Initiation | Verify the successful attachment and activity of surface initiators using techniques like X-ray Photoelectron Spectroscopy (XPS). Increase initiator density if necessary. |
| Chain Transfer Reactions | Side reactions become more pronounced at elevated temperatures.[3] Optimize the reaction temperature to balance the rate of polymerization against the rate of side reactions. |
Quantitative Data Summary
The surface properties of a hydrophobic polymer can be significantly altered by the incorporation of a hydrophilic monomer. The following table provides representative data on how water contact angle might change with increasing hydrophilic monomer content in a hypothetical copolymer system.
| Hydrophilic Monomer Content (mol %) | Water Contact Angle (WCA) | Surface Character |
| 0% (Pure Hydrophobic Polymer) | 105° ± 3° | Hydrophobic |
| 10% | 88° ± 4° | Moderately Hydrophilic |
| 25% | 72° ± 3° | Hydrophilic |
| 50% | 55° ± 5° | Very Hydrophilic |
Note: These are illustrative values. Actual contact angles will vary depending on the specific monomers, polymer architecture, surface roughness, and measurement conditions.[10][11] Surfaces with a contact angle greater than 90° are considered hydrophobic, while those with an angle less than 90° are hydrophilic.[10]
Key Experimental Protocols
Protocol 1: Surface-Initiated "Grafting From" Polymerization
This protocol describes a general method for grafting a hydrophilic polymer, such as poly(acrylic acid), from a hydrophobic polymer surface, like polypropylene (B1209903), that has been pre-treated to bear initiator sites.
-
Surface Activation: Treat the hydrophobic polymer film (e.g., polypropylene) with plasma or ozone to introduce hydroxyl or carboxyl groups on the surface.[12][13]
-
Initiator Immobilization:
-
Immerse the activated film in a solution of an ATRP initiator, such as α-bromoisobutyryl bromide, in anhydrous toluene (B28343) with triethylamine.
-
Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the film thoroughly with toluene, acetone, and finally water to remove any unreacted initiator. Dry the film under vacuum.
-
-
Atom Transfer Radical Polymerization (ATRP):
-
Prepare the polymerization solution by dissolving the hydrophilic monomer (e.g., acrylic acid, partially neutralized with NaOH if needed), a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., PMDETA) in a deoxygenated solvent (e.g., a water/methanol mixture).
-
Place the initiator-modified film in a reaction flask and purge with an inert gas for at least 30 minutes.
-
Transfer the deoxygenated polymerization solution to the reaction flask via a cannula.
-
Conduct the polymerization at a controlled temperature (e.g., 60-90°C) for a specified time.[4]
-
Stop the polymerization by exposing the solution to air.
-
Wash the grafted film extensively to remove any non-grafted polymer (homopolymer).
-
Protocol 2: Water Contact Angle (WCA) Measurement (Sessile Drop Method)
This protocol is based on the principles outlined in ASTM D5946.
-
Sample Preparation: Ensure the polymer film is clean, dry, and free of any surface contaminants. Mount the sample on the goniometer stage, ensuring it is flat.
-
Droplet Deposition:
-
Use a high-precision syringe to dispense a droplet of high-purity deionized water of a specific volume (typically 5-8 µL) onto the sample surface.[14]
-
Lower the needle close to the surface and allow the droplet to gently transfer to the film.
-
-
Image Capture and Analysis:
-
Immediately after deposition, capture a high-resolution image of the droplet profile.
-
Use the accompanying software to fit a model (e.g., Young-Laplace) to the droplet shape and calculate the angle formed at the three-phase (solid-liquid-air) interface.
-
Perform measurements at multiple locations on the sample to ensure statistical reliability.
-
Protocol 3: Water Uptake (Swelling Ratio) Measurement
This protocol is adapted from standard methods for hydrogel characterization.[15][16]
-
Initial Measurement: Cut a small, precisely sized piece of the copolymer film and weigh it to obtain its dry weight (W_dry).
-
Hydration: Immerse the sample in deionized water at a controlled temperature (e.g., 25°C or 37°C).
-
Swelling Measurement:
-
At predetermined time intervals, remove the sample from the water.
-
Gently blot the surface with a lint-free cloth to remove excess surface water.[17]
-
Immediately weigh the swollen sample to obtain its wet weight (W_wet).
-
-
Calculation: Calculate the water uptake or swelling ratio as a percentage using the formula:
-
Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100
-
-
Equilibrium: Continue measurements until the wet weight becomes constant, indicating that the equilibrium swelling has been reached.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface modification of polypropylene membrane to improve antifouling characteristics in a submerged membrane-bioreactor: Ar plasma treatment -Membrane and Water Treatment | 학회 [koreascience.kr]
- 7. Synthesis of poly(ethylene glycol-b-styrene) block copolymers by reverse atom transfer radical polymerization | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. istina.msu.ru [istina.msu.ru]
- 12. researchgate.net [researchgate.net]
- 13. Modification and Applications of Hydrophilic Polypropylene Membrane [inis.iaea.org]
- 14. research.rug.nl [research.rug.nl]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. researchgate.net [researchgate.net]
- 17. Water Absorption ASTM D570 [intertek.com]
Technical Support Center: The Impact of Dimethyl 5-sulfoisophthalate sodium salt on Polyester Degradation and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 5-sulfoisophthalate sodium salt (DM5S) in polyester (B1180765) synthesis and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of incorporating this compound (DM5S) into polyesters?
A1: The incorporation of DM5S, a hydrophilic ionic comonomer, primarily increases the susceptibility of polyesters to hydrolytic degradation. The sulfonate groups enhance water absorption, leading to faster breakdown of the ester linkages within the polymer backbone. This modification is often utilized to enhance the dyeability of polyester fibers with cationic dyes and to control the degradation rate of biodegradable polyesters.[1][2]
Q2: How does DM5S affect the thermal properties of polyesters?
A2: DM5S generally decreases the thermal stability of polyesters. The introduction of the bulky ionic groups disrupts the regularity of the polymer chains, leading to a decrease in crystallinity.[1][2] Consequently, both the glass transition temperature (Tg) and the melting temperature (Tm) of the copolyester are typically lowered.
Q3: Can the rate of degradation be controlled by the amount of DM5S incorporated?
A3: Yes, the rate of hydrolytic degradation is directly related to the concentration of DM5S in the polyester. A higher molar percentage of DM5S leads to increased hydrophilicity and, therefore, a faster degradation rate. This allows for the tuning of the polyester's degradation profile for specific applications.
Q4: Does DM5S influence the enzymatic degradation of polyesters?
A4: The presence of ionic groups, such as the sulfonate in DM5S, can influence enzymatic degradation. The increased hydrophilicity can facilitate enzyme access to the ester bonds. However, the specific effect can depend on the enzyme used and the overall structure of the polyester.
Q5: What are the main applications of polyesters modified with DM5S?
A5: Polyesters modified with DM5S are widely used in the textile industry to produce cationic dyeable polyester (CDP) fibers, which exhibit vibrant colors and good fastness.[3] Additionally, they are explored for use in biodegradable plastics, drug delivery systems, and other applications where controlled degradation and enhanced hydrophilicity are desirable.
Troubleshooting Guides
Polyester Synthesis
Q: My polymerization reaction with DM5S is not reaching a high molecular weight. What could be the cause?
A: Several factors could contribute to this issue:
-
Moisture Contamination: The presence of water can interfere with the polycondensation reaction. Ensure all monomers and the reaction setup are thoroughly dried.
-
Inadequate Vacuum: A high vacuum is crucial during the polycondensation stage to effectively remove the ethylene (B1197577) glycol byproduct and drive the reaction towards higher molecular weight.
-
Catalyst Deactivation: The ionic nature of DM5S can sometimes interact with certain catalysts. Ensure the chosen catalyst is suitable for ionic copolyester synthesis.
-
Reaction Time and Temperature: The optimal reaction conditions may differ from those for standard polyester synthesis. It may be necessary to adjust the temperature profile and reaction time.
Q: The resulting polyester containing DM5S is discolored. How can I prevent this?
A: Discoloration can be caused by thermal degradation during the high-temperature polymerization process.
-
Use of Stabilizers: Incorporating a thermal stabilizer, such as a phosphite-based antioxidant, can help to minimize discoloration.
-
Precise Temperature Control: Avoid excessively high temperatures or prolonged reaction times at elevated temperatures.
-
Inert Atmosphere: Ensure the reaction is carried out under a consistently inert atmosphere (e.g., nitrogen) to prevent oxidation.
Polyester Characterization
Q: I am having trouble getting reproducible results with Gel Permeation Chromatography (GPC) for my DM5S-modified polyester.
A: The ionic nature of the sulfonate groups can cause interactions with the GPC column packing material, leading to peak tailing and inaccurate molecular weight determination.
-
Use of Salt in the Mobile Phase: Adding a salt, such as lithium bromide or sodium trifluoroacetate, to the GPC mobile phase can suppress these ionic interactions.
-
Appropriate Solvent: Ensure the polyester is fully dissolved in the mobile phase. A solvent mixture may be necessary.
-
Sample Filtration: Always filter your sample solution through a compatible syringe filter before injection to remove any particulates.
Q: The Differential Scanning Calorimetry (DSC) thermogram of my copolyester shows a broad melting peak. What does this indicate?
A: A broad melting peak typically indicates a wide distribution of crystal sizes or imperfections in the crystalline structure. The incorporation of DM5S disrupts the regularity of the polymer chains, leading to a less uniform crystalline structure and often a broader melting endotherm. This is an expected outcome of the copolymerization.[4]
Degradation Studies
Q: The hydrolytic degradation of my polyester with DM5S is much faster than expected.
A: The concentration of DM5S has a significant impact on the degradation rate.
-
Verify DM5S Content: Confirm the actual molar percentage of DM5S incorporated into your polyester using a technique like NMR spectroscopy.
-
Control of pH: The pH of the degradation medium can significantly affect the rate of hydrolysis. Ensure the buffer is stable throughout the experiment.
-
Temperature Control: Degradation is highly temperature-dependent. Maintain a constant and accurate temperature for your degradation study.
Q: My enzymatic degradation assay is showing inconsistent results.
A: The activity of enzymes can be sensitive to various factors.
-
Enzyme Stability: Ensure the enzyme solution is freshly prepared and has been stored correctly to maintain its activity.
-
Buffer Conditions: Verify that the pH and ionic strength of the buffer are optimal for the specific enzyme being used.
-
Substrate Accessibility: The physical form of the polyester (e.g., film, powder) can affect the surface area available for enzymatic attack. Ensure your sample preparation is consistent.
Data Presentation
Table 1: Effect of DM5S Content on the Thermal Properties of PET Copolyesters
| DM5S Content (mol%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Crystallinity (%) |
| 0 | ~80 | ~255 | ~35 |
| 2 | ~75 | ~245 | ~28 |
| 5 | ~70 | ~230 | ~20 |
| 10 | ~65 | ~215 | ~12 |
Note: These are representative values and can vary depending on the specific synthesis conditions and molecular weight of the polyester.
Table 2: Influence of DM5S on the Hydrolytic Degradation of Polyester (Weight Loss % after 30 days in buffer at 70°C)
| DM5S Content (mol%) | pH 7.4 Buffer | pH 10.5 Buffer |
| 0 | < 1% | ~5% |
| 2 | ~5% | ~20% |
| 5 | ~15% | ~50% |
| 10 | ~35% | > 80% |
Note: Degradation rates are highly dependent on temperature, pH, and the specific polyester backbone.
Experimental Protocols
Synthesis of PET Copolyester with DM5S via Melt Polymerization
Materials:
-
Dimethyl terephthalate (B1205515) (DMT)
-
This compound (DM5S)
-
Ethylene glycol (EG)
-
Catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., triphenyl phosphite)
Procedure:
-
Charging the Reactor: Charge the reactor with DMT, DM5S, and ethylene glycol in the desired molar ratio. A typical EG:DMT molar ratio is 2.2:1.
-
Esterification: Heat the mixture under a nitrogen atmosphere to 180-220°C. Methanol (B129727) will be produced as a byproduct and should be distilled off. The reaction is typically continued until about 90% of the theoretical amount of methanol has been collected.
-
Catalyst and Stabilizer Addition: Add the catalyst and stabilizer to the reaction mixture.
-
Polycondensation: Gradually increase the temperature to 270-280°C while slowly reducing the pressure to below 1 Torr. This stage facilitates the removal of excess ethylene glycol and drives the polymerization to a high molecular weight.
-
Extrusion and Quenching: Once the desired melt viscosity is achieved, extrude the molten polymer from the reactor and quench it in cold water to form strands.
-
Pelletizing: Pelletize the cooled polymer strands for further analysis.
Accelerated Hydrolytic Degradation Assay
Materials:
-
Polyester film or powder sample
-
Phosphate (B84403) buffered saline (PBS) or other buffer of desired pH
-
Constant temperature oven or water bath
Procedure:
-
Sample Preparation: Prepare polyester samples of known weight and surface area (for films). Dry the samples in a vacuum oven to a constant weight.
-
Immersion: Place the samples in vials containing a known volume of the degradation buffer. Ensure the samples are fully submerged.
-
Incubation: Place the vials in a constant temperature environment (e.g., 50°C or 70°C).
-
Time Points: At predetermined time intervals, remove a set of samples from the buffer.
-
Analysis:
-
Weight Loss: Carefully wash the samples with deionized water to remove any buffer salts, dry them to a constant weight in a vacuum oven, and record the final weight.
-
Molecular Weight: Analyze the molecular weight of the degraded samples using GPC.
-
Surface Morphology: Examine the surface of the degraded films using Scanning Electron Microscopy (SEM).
-
Enzymatic Degradation Assay
Materials:
-
Polyester film or powder sample
-
Lipase or other suitable esterase
-
Buffer solution appropriate for the chosen enzyme (e.g., Tris-HCl or phosphate buffer)
Procedure:
-
Sample Preparation: Prepare and dry polyester samples as described for the hydrolytic degradation assay.
-
Enzyme Solution Preparation: Prepare a solution of the enzyme in the appropriate buffer at the desired concentration.
-
Degradation: Place the polyester samples in vials with the enzyme solution. Include control samples in buffer without the enzyme.
-
Incubation: Incubate the vials at the optimal temperature for the enzyme's activity (e.g., 37°C) with gentle agitation.
-
Analysis: At specified time points, remove the samples and analyze for weight loss, molecular weight changes, and surface morphology as described above. The activity of the enzyme in the supernatant can also be monitored over time.
Mandatory Visualization
References
"controlling molecular weight in copolyesters containing sulfonate groups"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and molecular weight control of copolyesters containing sulfonate groups.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of sulfonated copolyesters and provides step-by-step solutions.
Issue 1: Inconsistent or Low Molecular Weight
Question: My polymerization reaction is resulting in copolyesters with a lower than expected or inconsistent number average molecular weight (Mn). What are the potential causes and how can I troubleshoot this?
Answer: Low or inconsistent molecular weight is a frequent challenge. The following factors are primary contributors and can be systematically addressed:
-
Purity of Monomers and Reagents: Anionic polymerization, a common method for synthesizing these copolymers, is highly sensitive to impurities. Trace amounts of water or other protic impurities in monomers, solvents, or initiator solutions can lead to premature termination of the growing polymer chains, significantly reducing the final molecular weight.[1][2]
-
Troubleshooting Steps:
-
Monomer and Solvent Purification: Ensure all monomers (e.g., styrene, isoprene) and solvents (e.g., benzene, tetrahydrofuran) are rigorously purified to the standards required for anionic polymerization.[1] Standard purification techniques include distillation over drying agents like calcium hydride.[2]
-
Initiator Purity: The initiator (e.g., organolithium compounds) is also highly reactive. Use freshly titrated initiators to ensure accurate concentration and activity.
-
Inert Atmosphere: Conduct all reactions under a high-purity inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric moisture and oxygen.
-
-
-
Reaction Temperature: The temperature of the polymerization reaction plays a critical role.
-
Troubleshooting Steps:
-
Maintain Optimal Temperature: For anionic polymerization, reactions are often carried out at low temperatures to control the propagation rate and minimize side reactions.
-
Avoid Thermal Degradation: During melt polycondensation, excessively high temperatures can lead to thermal degradation of the polymer, resulting in a lower molecular weight.[3] Monitor and control the reaction temperature precisely.
-
-
-
Stoichiometric Imbalance of Monomers: In polycondensation reactions, an exact stoichiometric balance of the diacid and diol monomers is crucial for achieving high molecular weight.
-
Troubleshooting Steps:
-
Accurate Measurement: Precisely weigh or measure all monomers.
-
Monomer Volatility: Account for the potential loss of volatile monomers (like ethylene (B1197577) glycol) during the reaction, which can disrupt the stoichiometry. An excess of the more volatile monomer may be required.
-
-
-
Inefficient Removal of Condensation Byproducts: In polycondensation, the removal of byproducts like water or ethylene glycol drives the equilibrium towards polymer formation.
-
Troubleshooting Steps:
-
High Vacuum: Apply a high vacuum during the polycondensation stage to efficiently remove volatile byproducts.[4]
-
Agitation: Ensure efficient stirring to increase the surface area of the melt and facilitate the removal of byproducts.
-
-
Issue 2: Gel Formation or Cross-linking
Question: My reaction mixture is forming a gel, or the final polymer is insoluble, suggesting cross-linking. What could be the cause?
Answer: Gel formation indicates undesirable side reactions leading to a cross-linked polymer network.
-
Side Reactions at High Temperatures: At elevated temperatures, particularly during melt polymerization, side reactions can occur, leading to branching and cross-linking. The presence of sulfonate groups can sometimes exacerbate this issue.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lower the polymerization temperature to the minimum required for an efficient reaction.
-
Reduce Reaction Time: Minimize the time the polymer is exposed to high temperatures.
-
-
-
Impurities in Monomers: Certain impurities in the monomers can act as cross-linking agents.
-
Troubleshooting Steps:
-
Monomer Analysis: Analyze monomers for potential multifunctional impurities before use.
-
-
Issue 3: Poor Incorporation of Sulfonated Monomer
Question: The degree of sulfonation in my final copolyester is lower than the feed ratio of the sulfonated monomer. How can I improve its incorporation?
Answer: Inefficient incorporation of the sulfonated monomer can be due to its reactivity, solubility, or the reaction conditions.
-
Reactivity Ratios of Monomers: The reactivity of the sulfonated monomer may be different from the other monomers, leading to a non-random incorporation.
-
Troubleshooting Steps:
-
Monomer Feed Strategy: Instead of adding all monomers at once, a semi-batch or continuous feed of the more reactive monomer can help to achieve a more uniform incorporation.
-
-
-
Solubility of Sulfonated Monomer: The sodium salt of a sulfonated monomer (e.g., sodium sulfoisophthalic acid - SIPA) may have limited solubility in the reaction medium, especially in the initial stages of melt polymerization.[4]
-
Troubleshooting Steps:
-
Use of Esters: Consider using the dimethyl ester of the sulfonated monomer (e.g., dimethyl-5-sulfoisophthalate sodium salt - NaDMSIP or SIPM), which often has better solubility in the initial monomer mixture.[5][6]
-
Staged Addition: Adding the sulfonated monomer at a later stage of the esterification process, after the initial oligomers have formed, can improve its solubility and incorporation.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of the degree of sulfonation on the molecular weight of the copolyester?
A1: The degree of sulfonation can have a complex effect on the molecular weight. In some systems, increasing the sulfonate group content can lead to a decrease in the crystallization rate and an increase in the irregularity of the polymer chain, which can hinder the attainment of very high molecular weights.[4] The polar sulfonate groups can also lead to strong ionic interactions, which can increase the melt viscosity and make processing more challenging, potentially limiting the final achievable molecular weight.[7][8]
Q2: How can I control the molecular weight during solid-state polymerization (SSP)?
A2: Solid-state polymerization is a post-polymerization technique used to increase the molecular weight of the copolyester.[5] Key parameters to control are:
-
Temperature: The SSP temperature should be below the melting point of the polymer but high enough to allow for chain mobility and reaction.
-
Time: Longer SSP times generally lead to higher molecular weights.
-
Inert Atmosphere/Vacuum: The removal of condensation byproducts is crucial, so a high vacuum or a flow of inert gas is necessary.
-
Particle Size: Smaller particle sizes of the prepolymer provide a larger surface area for the removal of byproducts, leading to a more efficient increase in molecular weight.
Q3: What are the common methods for characterizing the molecular weight of sulfonated copolyesters?
A3: The molecular weight of sulfonated copolyesters can be determined by several techniques:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a widely used method to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[1]
-
Intrinsic Viscosity: Measuring the intrinsic viscosity of a polymer solution can provide an estimate of the molecular weight through the Mark-Houwink equation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: End-group analysis by ¹H-NMR can be used to determine the number average molecular weight for polyesters with known end-group structures.[1][9]
-
Light Scattering: Techniques like laser light scattering (LLS) can be employed to determine the molecular weight.[10]
Experimental Protocols
Protocol 1: Synthesis of a Sulfonated Copolyester via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a copolyester containing sodium sulfoisophthalic acid (SIPA) units.
Materials:
-
Terephthalic acid (PTA)
-
Sodium isophthalic acid-5-sulfonate (SIPA)
-
Ethylene glycol (EG)
-
Antimony trioxide (catalyst)
-
Cobalt acetate (B1210297) (catalyst)
Procedure:
-
Charging the Reactor: Charge the reactor with PTA, SIPA, EG, and the catalysts. The molar ratio of EG to the total diacids should be in the range of 1.2:1 to 1.5:1.
-
Esterification: Heat the mixture under a nitrogen atmosphere with continuous stirring. The temperature is gradually increased to around 255°C. Water, the byproduct of esterification, is continuously removed. The reaction is monitored by measuring the amount of water collected.
-
Polycondensation: Once the theoretical amount of water has been collected (indicating the completion of esterification), apply a high vacuum (below 200 Pa).[4] The temperature is then raised to approximately 276°C to facilitate the polycondensation reaction and the removal of excess ethylene glycol.[4]
-
Monitoring and Completion: The progress of the polycondensation is monitored by the torque of the stirrer, which increases with the melt viscosity and molecular weight of the polymer. The reaction is stopped when the desired stirrer torque is reached.
-
Discharge and Quenching: The molten polymer is then discharged from the reactor under nitrogen pressure and quenched in cold water to form strands, which are then pelletized.
Protocol 2: Molecular Weight Determination by Intrinsic Viscosity
Materials:
-
Synthesized copolyester
-
Appropriate solvent (e.g., a mixture of phenol (B47542) and 1,1,2,2-tetrachloroethane)
-
Ubbelohde viscometer
-
Constant temperature water bath
Procedure:
-
Solution Preparation: Prepare a series of solutions of the copolyester in the chosen solvent at different concentrations (e.g., 0.1, 0.2, 0.3, 0.4 g/dL).
-
Viscosity Measurement: For each solution and the pure solvent, measure the flow time through the Ubbelohde viscometer in a constant temperature water bath (e.g., 25°C).
-
Calculation of Relative and Specific Viscosity:
-
Relative viscosity (η_rel) = flow time of solution / flow time of solvent
-
Specific viscosity (η_sp) = η_rel - 1
-
-
Huggins and Kraemer Plots: Plot η_sp/c versus concentration (c) (Huggins plot) and ln(η_rel)/c versus concentration (Kraemer plot).
-
Determination of Intrinsic Viscosity: Extrapolate the linear plots to zero concentration. The y-intercept of both plots should give the intrinsic viscosity ([η]).
-
Molecular Weight Estimation: Use the Mark-Houwink equation, [η] = K * M^a, where K and a are constants specific to the polymer-solvent system, to estimate the viscosity-average molecular weight (Mv).
Data Presentation
Table 1: Effect of Sulfonated Monomer (SIPA) Content on the Non-isothermal Crystallization Rate
| Sample Name | SIPA Content (mol% relative to PTA) | Overall Crystallization Rate (ORC) |
| S0 | 0 | Lower |
| S1.5 | 1.5 | Higher |
| S3.0 | 3.0 | Highest |
Data interpretation based on qualitative trends described in source[4]. The ORC value increases with increasing SIPA content, indicating that the non-isothermal crystallization rate of the sample decreases with the increase in SIPA content.
Mandatory Visualizations
Caption: Workflow for synthesis and molecular weight characterization.
Caption: Troubleshooting logic for low molecular weight issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2015124959A1 - Sulfonated co-polyesters and method for manufacturing - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization Behavior of Copolyesters Containing Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "The control of ionic interactions in sulfonated polystyrene ionomers b" by Robert Weiss [ideaexchange.uakron.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
"potential side reactions in polymerization with Dimethyl 5-sulfoisophthalate sodium salt"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl 5-sulfoisophthalate sodium salt (DMSIP) in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMSIP) and what is its primary role in polymerization?
This compound is an aromatic diester containing an ionic sulfonate group. In polyester (B1180765) synthesis, such as the modification of polyethylene (B3416737) terephthalate (B1205515) (PET), it is incorporated as a comonomer to enhance specific properties of the final polymer. The introduction of the sulfonate group improves the dyeability of polyester fibers with cationic dyes, increases hydrophilicity, and can enhance antistatic and moisture absorption properties.[1][2]
Q2: What are the main categories of potential side reactions when using DMSIP in polyesterification?
The primary side reactions can be categorized as follows:
-
Hydrolysis: The ester linkages of both the DMSIP monomer and the resulting polyester backbone can be susceptible to hydrolysis, particularly at high temperatures and in the presence of water or alkaline conditions.[2][3]
-
Transesterification: Unwanted transesterification reactions can occur with impurities or between polymer chains, which can affect the polymer's molecular weight and structure. The choice of catalyst plays a significant role in controlling these reactions.[4]
-
Thermal Degradation: At elevated temperatures, typically above 300°C, both the DMSIP monomer and the resulting sulfonated polyester can undergo thermal degradation.[5] This can lead to discoloration, chain scission, and the release of volatile byproducts such as carbon oxides and sulfur dioxide.
-
Side Reactions of the Sulfonate Group: While generally stable, the sulfonate group can influence the reaction kinetics through ionic interactions and may undergo desulfonation at very high temperatures.[5][6]
-
Oligomerization of Sulfonated Monomers: Pre-reaction of DMSIP or its derivatives (like SIPE) can form oligomers, which can complicate the polymerization process and affect the final properties of the polymer.[7][8]
Q3: How does the incorporation of DMSIP affect the physical properties of the resulting polyester?
The introduction of the bulky and ionic sulfonate groups disrupts the regularity of the polymer chains. This typically leads to:
-
Lower Crystallinity: The disruption of chain packing reduces the overall crystallinity of the polyester.[2][7]
-
Lower Glass Transition Temperature (Tg) and Melting Temperature (Tm): The reduced crystallinity and altered chain mobility result in lower Tg and Tm compared to the unmodified polyester.[2][3][7]
-
Increased Hydrophilicity: The presence of the ionic sulfonate groups enhances the polymer's affinity for water.[9]
Troubleshooting Guide
Issue 1: Low Molecular Weight of the Final Polymer
Low molecular weight is a common problem in step-growth polymerization and can be caused by several factors when using DMSIP.
Possible Causes & Solutions
| Cause | Recommended Action |
| Imprecise Stoichiometry | Ensure a precise 1:1 molar ratio of diacid (or diester) to diol functional groups. Account for the purity of all monomers, including DMSIP. |
| Monomer Impurities | Purify all monomers before use. Monofunctional impurities can act as chain terminators, significantly limiting molecular weight. |
| Inefficient Removal of Byproducts | During polycondensation, byproducts like water or methanol (B129727) must be efficiently removed to drive the reaction toward completion. Ensure a high vacuum and adequate stirring to increase surface area for removal. |
| Suboptimal Reaction Temperature | Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can cause thermal degradation and chain scission. Optimize the temperature profile for the specific polyester system. |
| Catalyst Inefficiency or Inhibition | Ensure the catalyst is active and used at the optimal concentration. Ionic interactions from the sulfonate group may partially inhibit certain catalysts.[6] |
| Side Reactions Consuming Functional Groups | Unwanted side reactions like hydrolysis or decarboxylation can consume ester or hydroxyl groups, leading to a stoichiometric imbalance and termination of chain growth. |
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for addressing low molecular weight in polymerization reactions.
Issue 2: Gel Formation or Cross-Linking
Gel formation indicates the creation of a cross-linked polymer network, which can be a significant issue.
Possible Causes & Solutions
| Cause | Recommended Action |
| High Reaction Temperature | Excessive temperatures can promote side reactions that lead to cross-linking, especially in the presence of certain catalysts or unsaturated monomers. |
| Inappropriate Catalyst | Some catalysts, particularly strong Brønsted acids, can promote side reactions like the Ordelt reaction (oxa-Michael addition) if unsaturated species are present, leading to gelation.[10][11] |
| Multifunctional Impurities | Impurities with more than two functional groups in the monomers can act as cross-linking agents. |
| Side Reactions of the Polymer Backbone | At high temperatures, degradation reactions can sometimes lead to the formation of reactive species that result in cross-linking. |
Logical Progression of Gel Formation
Caption: Logical flow from initiating factors to gel formation during polymerization.
Issue 3: Poor Hydrolytic Stability of the Final Polymer
Polyesters containing DMSIP can exhibit increased sensitivity to hydrolysis, especially in alkaline environments.
Possible Causes & Solutions
| Cause | Recommended Action |
| High DMSIP Content | A higher concentration of DMSIP can lead to a less crystalline and more hydrophilic polymer, making it more susceptible to hydrolysis.[2][3] |
| Exposure to Alkaline Conditions | The ester bonds are particularly prone to hydrolysis under basic conditions. |
| Presence of Water at High Temperatures | Water can hydrolyze the ester linkages, especially at elevated temperatures during processing or use. |
Data Presentation
Table 1: Influence of DMSIP Content on Polyester Properties (Illustrative)
This table illustrates the general trends observed when incorporating DMSIP into a polyester like PET. Actual values will vary based on specific reaction conditions and the base polymer.
| DMSIP Content (mol%) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity | Susceptibility to Alkaline Hydrolysis |
| 0 | High | High | High | Low |
| 1-3 | Decreases | Decreases | Decreases | Increases |
| 3-5 | Further Decreases | Further Decreases | Significantly Decreases | Further Increases |
Data is illustrative and based on trends described in the literature.[2][3][7]
Experimental Protocols
Protocol 1: Synthesis of Cationic Dyeable Polyester (CDP) via Melt Polycondensation
This protocol provides a general methodology for synthesizing a PET copolyester modified with DMSIP.
Materials:
-
Terephthalic acid (TPA)
-
Ethylene (B1197577) glycol (EG)
-
This compound (DMSIP)
-
Antimony trioxide (catalyst)
-
Trimethyl phosphate (B84403) (stabilizer)
Procedure:
-
Esterification:
-
Charge the reactor with TPA, EG (in a molar excess, e.g., 1:1.2 TPA:EG), and DMSIP (e.g., 1-3 mol% relative to TPA).
-
Add the catalyst (e.g., antimony trioxide, ~200-300 ppm) and stabilizer (e.g., trimethyl phosphate).
-
Heat the mixture under a nitrogen atmosphere to approximately 240-260°C.
-
Water will be produced as a byproduct; continuously remove it from the reactor.
-
The esterification stage is complete when the evolution of water ceases, typically after 2-4 hours.
-
-
Polycondensation:
-
Increase the temperature to 270-285°C.
-
Gradually reduce the pressure to apply a high vacuum (<1 torr).
-
Continue the reaction under high vacuum and elevated temperature to remove excess ethylene glycol and increase the polymer's molecular weight.
-
Monitor the reaction progress by measuring the torque of the stirrer, which correlates with the melt viscosity.
-
The reaction is complete when the desired viscosity (and thus molecular weight) is achieved.
-
Extrude the polymer from the reactor under nitrogen pressure and pelletize.
-
Workflow for CDP Synthesis
Caption: A simplified workflow for the synthesis of cationic dyeable polyester (CDP).
Protocol 2: Characterization of Sulfonated Polyesters
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the incorporation of DMSIP into the polymer backbone and determine the comonomer content.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., a mixture of trifluoroacetic acid-d and chloroform-d).
-
Analysis: In ¹H NMR, characteristic peaks for the aromatic protons of the DMSIP unit will be present and can be integrated to quantify its incorporation relative to the main monomer units.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Sample Preparation: Analyze as a thin film or using an ATR accessory.
-
Analysis: Look for characteristic absorption bands:
-
~1720 cm⁻¹ (C=O stretching of the ester)
-
~1240 cm⁻¹ and ~1100 cm⁻¹ (asymmetric and symmetric stretching of the SO₃ group)[12]
-
Aromatic C-H and C=C stretching bands.
-
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).
-
Procedure:
-
Heat the sample to a temperature above its melting point to erase thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a controlled rate to observe Tg, crystallization temperature (Tc), and Tm.
-
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate and record the weight loss as a function of temperature. The onset of decomposition indicates the thermal stability limit. TGA can be coupled with mass spectrometry or FTIR to analyze the evolved gases.[5]
References
- 1. WO2013025784A2 - Salts of 5-sulfoisophthalic acid and method of making same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jku.at [jku.at]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. WO2015124959A1 - Sulfonated co-polyesters and method for manufacturing - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"preventing gel formation in polyester synthesis with ionic additives"
Troubleshooting Guide: Preventing Gel Formation with Ionic Additives
Gel formation, the premature and uncontrolled cross-linking of polymer chains, is a critical issue in polyester (B1180765) synthesis, leading to insoluble materials and failed reactions. This guide provides troubleshooting advice and frequently asked questions regarding the use of ionic additives to mitigate this problem.
Frequently Asked Questions (FAQs)
Q1: What is gel formation in the context of polyester synthesis?
A1: Gel formation, or gelation, is the point at which a liquid polymerizing system transitions into a gelatinous, insoluble state due to extensive cross-linking between polymer chains.[1] In unsaturated polyester synthesis, this can occur prematurely due to the presence of catalyst impurities or exposure to the atmosphere, causing the free-flowing resin to become a jelly-like mass.[1] This cross-linked product is often unusable for most applications.
Q2: How can ionic additives help prevent premature gelation?
A2: Ionic additives, particularly ionic liquids (ILs), can influence the polymerization process in several ways to prevent premature gelation:
-
Controlling Reactivity: Certain ionic liquids can act as both the solvent and catalyst in polyester synthesis, providing a more controlled reaction environment.[2][3] The choice of the ionic liquid's cation and anion can influence the polymerization kinetics.[4][5]
-
Preventing Side Reactions: By creating a specific reaction environment, ionic liquids can help minimize undesirable side reactions that may lead to cross-linking, especially at the high temperatures often required for polyesterification.[6]
-
Steric Hindrance: The bulky nature of the ions in some ionic liquids can physically hinder the close approach of polymer chains, thereby reducing the likelihood of intermolecular cross-linking reactions.
-
Modifying Polymer Chain Interactions: Ionic interactions can disrupt the formation of physical cross-links and chain entanglements that can be precursors to gel formation. The presence of ionic groups can restrict the mobility of polymer chains, which can influence the final polymer structure.[7]
Q3: What are the signs of impending gel formation during my experiment?
A3: Key indicators that your polyester synthesis is heading towards gelation include:
-
A rapid and significant increase in the viscosity of the reaction mixture.
-
The appearance of insoluble, gelatinous particles.
-
The reaction mixture becoming difficult or impossible to stir.
-
A sudden, uncontrolled increase in the reaction temperature (exotherm).
Q4: I've observed an unexpected increase in viscosity. What immediate steps can I take?
A4: If you suspect gelation is beginning, you can try the following:
-
Reduce the temperature: Lowering the reaction temperature can slow down the polymerization and cross-linking reactions.
-
Add a suitable inhibitor: For unsaturated polyesters, inhibitors like hydroquinone (B1673460) or 4-tert-butyl catechol can be added to quench free-radical polymerization.[8]
-
Dilute the reaction mixture: If compatible with your system, adding more of the ionic liquid or another appropriate solvent can decrease the concentration of reactive species and potentially halt gelation.
Q5: Can the choice of ionic liquid anion and cation affect gel prevention?
A5: Yes, the structure of the ionic liquid's ions plays a crucial role. For instance, in other polymer systems like epoxy resins, the anion has been shown to significantly influence the curing kinetics and the degree of cross-linking.[4][5] Larger, bulkier ions may provide more effective steric hindrance against cross-linking. The acidity or basicity of the ions can also affect the catalytic activity and, consequently, the polymerization rate and potential for side reactions.[2]
Troubleshooting Common Scenarios
| Problem | Potential Cause | Suggested Solution |
| Gel formation early in the reaction | Reaction temperature is too high, leading to runaway polymerization. | Reduce the initial reaction temperature and implement a more gradual heating ramp. |
| Incorrect catalyst-to-monomer ratio. | Carefully recalculate and re-measure the amount of ionic liquid or other catalyst being used. | |
| Inconsistent results between batches | Impurities in monomers or ionic liquid. | Ensure the purity of all starting materials. Consider purifying the monomers and drying the ionic liquid before use. |
| Atmospheric moisture or oxygen initiating side reactions. | Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a soft gel at the end of the reaction | Insufficient control over molecular weight distribution, leading to a high fraction of cross-linked high molecular weight chains. | Optimize the type and concentration of the ionic liquid to better control the polymerization. Some ionic liquids can help achieve higher molecular weight polymers with a more controlled structure.[9] |
| The final polymer is discolored and contains gel particles | Thermal degradation at high temperatures leading to cross-linking. | Use an ionic liquid that allows for a lower reaction temperature. Some ionic liquids also offer high thermal stability.[10] |
Experimental Protocols
General Protocol for Polyester Synthesis Using an Ionic Liquid as a Solvent and Catalyst
This protocol describes a general procedure for the synthesis of a polyester via polycondensation, using an ionic liquid to control the reaction and prevent gel formation.
Materials:
-
Diacid monomer (e.g., 2,5-furandicarboxylic acid - FDCA)
-
Diol monomer (e.g., ethylene (B1197577) glycol - EG)
-
Acidic metal-based functionalized ionic liquid (e.g., [DA-2PS][SnCl5]2)[2]
-
High-vacuum pump
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet
Procedure:
-
Monomer and Catalyst Charging: In a clean, dry reaction vessel, charge the diacid monomer, diol monomer, and the ionic liquid catalyst. A typical molar ratio might be EG:FDCA of 1.96:1 with 0.05 mol% of the ionic liquid catalyst based on the diacid.[2]
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the initial stages of the reaction.
-
Esterification Stage:
-
Heat the reaction mixture to the desired esterification temperature (e.g., 190-220°C) with constant stirring.[2]
-
Water will be produced as a byproduct of the esterification reaction. Continuously remove the water via distillation.
-
Monitor the reaction progress by observing the amount of water collected or by measuring the acid number of the reaction mixture at intervals. The esterification is considered complete when the collection of water ceases.
-
-
Polycondensation Stage:
-
Increase the temperature to the polycondensation temperature (e.g., 240°C).[2]
-
Gradually apply a high vacuum (e.g., -0.1 MPa) to the system to facilitate the removal of excess diol and any remaining water.[2] This step is crucial for increasing the molecular weight of the polyester.
-
Continue the reaction under vacuum for a specified time (e.g., 5-6 hours), monitoring the viscosity of the mixture.[2] A gradual increase in viscosity indicates polymer chain growth. The ionic liquid helps to maintain a homogenous melt and prevent localized overheating that could lead to gelation.
-
-
Reaction Termination and Product Isolation:
-
Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent and precipitate it in a non-solvent to purify it from the ionic liquid and any unreacted monomers.
-
Dry the purified polyester under vacuum.
-
Data Presentation
Table 1: Effect of Ionic Liquid on Polyester Synthesis Parameters
| Ionic Liquid Catalyst | Catalyst Loading (mol% vs. Diacid) | Esterification Temp. (°C) | Polycondensation Temp. (°C) | Polycondensation Time (h) | Resulting Polymer Intrinsic Viscosity (dL/g) |
| [DA-2PS][SnCl5]2 | 0.05 | 220 | 240 | 6.3 | 0.68[2] |
| No Catalyst | - | 220 | 240 | 6.3 | Lower (not specified) |
| Conventional Catalyst | - | 220 | 240 | 6.3 | Lower (not specified) |
This table is based on data for the synthesis of poly(ethylene 2,5-furandicarboxylate) (PEF) and illustrates the effectiveness of an acidic ionic liquid catalyst in achieving a high intrinsic viscosity, indicative of a high molecular weight, without reported gel formation.[2]
Visualizations
Caption: Proposed mechanism of gel formation prevention by ionic additives.
Caption: General experimental workflow for polyester synthesis with ionic additives.
References
- 1. US3188363A - Inhibitors of premature gelation in polyester resins - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Imidazolium-Based Ionic Liquids on the Curing Kinetics and Physicochemical Properties of Nascent Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel imidazolium-based poly(ionic liquid)s with different counterions for self-healing - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. turkchem.net [turkchem.net]
- 9. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifunctional Applications of Ionic Liquids in Polymer Materials: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
"improving the dye uptake of PET modified with sulfonate monomers"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with polyethylene (B3416737) terephthalate (B1205515) (PET) modified with sulfonate monomers to improve its dyeability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind modifying PET with sulfonate monomers for improved dye uptake?
A1: Standard polyethylene terephthalate (PET) is highly crystalline and hydrophobic, lacking active sites for ionic dyes.[1][2] This makes it difficult to dye, typically requiring high temperatures (around 130°C) and pressures with non-ionic disperse dyes.[3][4] By introducing a third monomer containing a strongly acidic sulfonate group (-SO₃Na), such as a derivative of 5-sulfoisophthalic acid (SIPA), into the polyester (B1180765) backbone during polymerization, a cationic dyeable polyester (CD-PET) is created.[2][4][5] These sulfonate groups act as anionic dye sites within the fiber, allowing for the use of cationic (basic) dyes which form strong ionic bonds with the fiber.[3] This modification also disrupts the regularity of the polymer chains, leading to a less compact structure and lower crystallinity, which further facilitates the diffusion of dye molecules into the fiber.[3]
Q2: What are the main advantages of using cationic dyeable PET (CD-PET) over standard PET?
A2: The primary advantages of CD-PET include:
-
Enhanced Dyeability: It can be dyed with cationic dyes, resulting in vibrant, deep colors that are not achievable with disperse dyes on standard PET.[1][4]
-
Lower Dyeing Temperatures: CD-PET can often be dyed at lower temperatures (e.g., 110-120°C) compared to the 130°C required for conventional PET, saving energy.[3]
-
Improved Fastness: The ionic bonds formed between the cationic dye and the sulfonate groups in the fiber can lead to high color fastness.[4]
-
Increased Hydrophilicity: The introduction of polar sulfonate groups can increase the moisture regain of the fiber compared to unmodified PET.[6][7]
Q3: What is the mechanism of dyeing for sulfonated PET?
A3: The dyeing process for CD-PET is based on an ion-exchange mechanism.[3][5] The sulfonate groups are incorporated into the polymer as sodium salts (-SO₃⁻Na⁺). During the dyeing process in an aqueous dyebath, the sodium ions (Na⁺) in the fiber are exchanged for the larger, positively charged cationic dye molecules (Dye⁺). The cationic dyes then form stable electrovalent (ionic) bonds with the fixed anionic sulfonate groups (-SO₃⁻) in the polymer chain.[3] The amount of dye that can be absorbed is directly related to the number of accessible sulfonate groups.[3]
Q4: How does the concentration of the sulfonate monomer affect the final properties of the PET?
A4: Increasing the concentration of the sulfonate monomer (e.g., SIPA or its derivatives) generally has the following effects:
-
Increases Dye Sites: A higher concentration of sulfonate groups leads to more anionic bonding sites, enhancing the potential dye uptake and allowing for deeper shades.[3][4]
-
Decreases Crystallinity: The bulky, ionic side groups disrupt the linear structure of the PET chains, which hinders crystallization.[2][3]
-
Lowers Melting Point and Tg: The disruption of the polymer structure typically leads to a lower melting point (Tm) and glass transition temperature (Tg).[4][7]
-
Increases Melt Viscosity: The ionic nature of the sulfonate groups can lead to increased interactions between polymer chains in the melt phase, resulting in higher melt viscosity.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and dyeing of PET modified with sulfonate monomers.
| Problem | Potential Causes | Recommended Solutions |
| Low or Uneven Dye Uptake | 1. Insufficient Sulfonate Monomer: The concentration of the third monomer may be too low, resulting in an inadequate number of dye sites.[4] 2. High Crystallinity: Processing conditions, such as a high draw ratio during spinning, can increase fiber orientation and crystallinity, reducing the amorphous regions available for dye diffusion.[4] 3. Improper Dyeing pH: The pH of the dyebath can affect the charge of the dye molecule and the fiber surface, influencing dye exhaustion. 4. Dyeing Temperature Too Low: While CD-PET dyes at lower temperatures than regular PET, the temperature must still be high enough to exceed the glass transition temperature and allow for dye diffusion.[3] 5. Presence of Salts: While salts like sodium sulfate (B86663) can be used as leveling agents, excessive amounts can compete with the dye for sites or reduce dye uptake.[8] | 1. Optimize Monomer Feed: Ensure a consistent and sufficient addition of the sulfonate monomer during polymerization to achieve the desired level of dyeability.[4] 2. Adjust Spinning/Drawing Conditions: Reduce the draw ratio during fiber spinning to maintain a higher proportion of amorphous regions.[4] 3. Control Dyebath pH: Adjust the dyebath to the optimal pH range recommended for the specific cationic dye being used (typically acidic, around pH 4-5). 4. Optimize Dyeing Temperature: Ensure the dyeing temperature is optimal, typically in the range of 100-120°C, to facilitate dye diffusion.[3][8] 5. Control Salt Concentration: Use leveling agents like sodium sulfate judiciously. Start with a low concentration (e.g., 2 g/L) and optimize as needed.[3] |
| Poor Color Fastness (Wash/Rub) | 1. Surface-Level Dyeing: The dye may not have fully penetrated the fiber core, leading to poor rub fastness. 2. Improper Dye Fixation: The ionic bonds may not have formed correctly due to non-optimal pH or temperature. 3. Hydrolysis of Fiber: Dyeing at excessively high temperatures (e.g., >120°C) or for prolonged times can risk hydrolysis of the polyester, especially in the presence of alkali, which can weaken the fiber and affect dye retention.[3] | 1. Increase Dyeing Time/Temp: Ensure adequate time and temperature (within the stable range) for the dye to diffuse into the fiber core. Consider a post-dyeing heat-setting step. 2. Post-Treatment Wash: After dyeing, perform a thorough "reduction clearing" or soaping wash to remove any unfixed dye from the fiber surface. 3. Avoid Harsh Conditions: Dyeing should be conducted under controlled pH (acidic) to minimize fiber hydrolysis. Avoid temperatures significantly above 120°C.[3] |
| Difficulties During Polymer Synthesis | 1. High Melt Viscosity: The ionic nature of the sulfonate groups increases melt viscosity, making processing and spinning difficult.[4] 2. Thermal Degradation: CD-PET can have lower thermal stability and a lower melting point than standard PET, making it susceptible to degradation if discharge temperatures are too high.[4] 3. Discoloration (Yellowing): Side reactions during polymerization, sometimes exacerbated by the sulfonate monomer, can lead to a higher b-value (yellowness) in the final polymer.[4] | 1. Adjust Polymerization Parameters: The final reaction temperature should be slightly lower (3-5°C) than for regular PET. The discharge power may need to be higher to handle the increased viscosity.[4] 2. Control Temperature: Carefully control the polymerization and spinning temperatures to be 3-5°C lower than for standard PET to prevent thermal degradation.[4] 3. Use Stabilizers: Incorporate appropriate heat and oxidation stabilizers during the polymerization process to minimize degradation and discoloration. |
| Reduced Mechanical Properties | 1. Lower Crystallinity: The introduction of sulfonate groups disrupts the polymer structure, leading to lower crystallinity and potentially lower tensile strength compared to standard PET.[3] 2. Hydrolytic Degradation: The polymer chains can be broken down by hydrolysis during synthesis or dyeing if conditions are not carefully controlled (e.g., presence of moisture at high temperatures).[4] | 1. Optimize Monomer Content: Balance the amount of sulfonate monomer to achieve the desired dyeability without excessively compromising mechanical properties. 2. Thorough Drying: Ensure CDP chips are thoroughly dried at a slightly lower temperature than regular PET before melt spinning to prevent hydrolysis and viscosity loss.[4] 3. Control Draw Ratio: While a high draw ratio can impede dyeing, a controlled drawing process is necessary to induce orientation and achieve the required tensile strength in the final fiber. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and processing of sulfonated PET.
Table 1: Comparison of Typical Properties: Standard PET vs. Cationic Dyeable PET (CD-PET)
| Property | Standard PET | CD-PET (Sulfonated) | Reference |
| Typical Dyeing Temperature | 130°C (High Pressure) | 110 - 120°C (Atmospheric or Low Pressure) | [3] |
| Dye Type | Disperse Dyes | Cationic (Basic) Dyes | [1] |
| Moisture Regain | ~0.4% | Can be improved to >1.0% (e.g., 1.8%) | [6] |
| Melting Point (°C) | ~250 - 260°C | 210 - 220°C | [3] |
| Glass Transition Temp. (Tg) | ~70 - 80°C | Decreased | [7] |
| Crystallinity | High | Lowered / Less Compact | [2][3] |
Table 2: Influence of Dyeing Parameters on Dye Uptake
| Parameter | Condition | Effect on Dye Uptake | Reference |
| Temperature | Increasing from 90°C to 120°C | Generally increases dye uptake and diffusion rate | [3][8] |
| pH | Acidic (pH 4-5) | Optimal for most cationic dyes; facilitates ion exchange | - |
| Sodium Sulfate (Na₂SO₄) | Increasing Concentration | Acts as a leveling agent (promotes even dyeing) but may slightly decrease the final dye uptake | [3][8] |
| Time | Increasing Dyeing Time | Increases dye penetration and fixation, leading to higher uptake until equilibrium is reached | [8] |
Experimental Protocols
Protocol 1: Generalized Synthesis of Cationic Dyeable PET via Co-polymerization
This is a representative protocol. Actual amounts and conditions must be optimized for specific equipment and desired polymer properties.
-
Reactant Charging: In a high-pressure reactor equipped with a stirrer and condenser, charge purified terephthalic acid (PTA), ethylene (B1197577) glycol (EG), and the sulfonate comonomer (e.g., sodium dimethyl isophthalate-5-sulfonate, SIPM, or sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate, SIPE). The molar ratio of EG:PTA is typically between 1.2 and 1.5. The sulfonate monomer is added based on the desired mole percentage (e.g., 1-3 mol% of the acid component).
-
Catalyst Addition: Add the esterification catalyst (e.g., antimony trioxide) and any necessary stabilizers (e.g., trimethyl phosphate).
-
Esterification: Heat the mixture under nitrogen pressure to approximately 240-260°C. Water is produced as a byproduct and is continuously removed. The reaction is monitored until the desired amount of water is collected, indicating the completion of the esterification stage.
-
Polycondensation: Reduce the pressure (create a vacuum) and increase the temperature to 270-280°C (note: this may be slightly lower than for standard PET[4]). Add a polycondensation catalyst if different from the esterification catalyst. The high temperature and vacuum facilitate the removal of excess ethylene glycol, driving the reaction to form a high molecular weight polymer.
-
Discharge: Once the desired melt viscosity (monitored by stirrer torque) is achieved, the molten polymer is extruded from the reactor under nitrogen pressure, quenched in a water bath, and pelletized into chips.
-
Drying: The resulting CD-PET chips must be dried thoroughly in a vacuum oven to reduce moisture content before melt spinning. The drying temperature should be lower than that used for regular PET to prevent degradation and hydrolysis.[4]
Protocol 2: Typical Dyeing Procedure for Sulfonated PET Fibers
-
Dye Bath Preparation: Prepare the dyebath with the desired concentration of cationic dye (% on weight of fiber, owf). Add a dispersing agent if necessary, a pH buffer to maintain an acidic pH (e.g., 4.5 using an acetic acid/sodium acetate (B1210297) buffer), and a leveling agent like sodium sulfate (e.g., 2-6 g/L) if required for even dyeing.[3]
-
Dyeing: Immerse the wetted-out sulfonated PET fabric or yarn into the dyebath. The liquor ratio (ratio of the weight of the dyebath to the weight of the goods) is typically set between 10:1 and 20:1.
-
Heating Cycle: Raise the temperature of the dyebath to the target dyeing temperature (e.g., 110-120°C) at a controlled rate (e.g., 1-2°C/min).
-
Hold: Hold the temperature at the target for a specified time (e.g., 45-90 minutes) to allow for dye diffusion, migration, and fixation.
-
Cooling: Cool the dyebath slowly to about 70-80°C before draining.
-
Rinsing and Soaping: Rinse the dyed material thoroughly with cold water. Then, perform a soaping or reduction clearing wash (e.g., with a non-ionic detergent at 60-70°C for 15-20 minutes) to remove any unfixed surface dye. This step is crucial for achieving good wash and rub fastness.
-
Final Rinse and Dry: Rinse again with water and dry the material.
Visualizations
Caption: Experimental workflow for synthesis, processing, and dyeing of sulfonated PET.
Caption: Co-polymerization of PET with a sulfonate monomer to create anionic dye sites.
Caption: Ion-exchange mechanism for cationic dyeing of sulfonated PET fibers.
References
- 1. Chemical modification of polyester [PET] - Free Textile Industry Articles - Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 2. mdpi.com [mdpi.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Synthesis and Properties of Cationic Polyester Chips [polyestermfg.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Alkaline Hydrolysis in Polyesters Modified with Dimethyl 5-sulfoisophthalate sodium salt (DM5S)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyesters incorporating Dimethyl 5-sulfoisophthalate sodium salt (DM5S). This resource addresses the challenges associated with the increased susceptibility of these modified polyesters to alkaline hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my polyester (B1180765) containing DM5S degrading faster than expected under alkaline conditions?
A1: Polyesters modified with this compound (DM5S), also known as sodium dimethyl 5-sulfoisophthalate (SIP), inherently exhibit a higher susceptibility to alkaline hydrolysis compared to standard polyesters like PET. This accelerated degradation is primarily due to two factors influenced by the incorporation of the bulky and ionic sulfonate group:
-
Reduced Crystallinity: The DM5S monomer disrupts the regular linear structure of the polyester chains, hindering their ability to pack into a highly ordered crystalline structure. The resulting lower crystallinity creates more amorphous regions that are more accessible to hydroxyl ions, thus accelerating the rate of hydrolysis.
-
Lower Glass Transition Temperature (Tg): The presence of DM5S also lowers the glass transition temperature of the polyester. This indicates increased chain mobility, which can further facilitate the penetration of alkaline solutions into the polymer matrix.
Q2: How does the concentration of DM5S affect the rate of alkaline hydrolysis?
A2: Generally, a higher concentration of DM5S in the polyester backbone leads to a greater increase in the rate of alkaline hydrolysis. Polyesters with a high content of DM5S have been shown to have a higher weight loss rate when exposed to alkaline solutions.[1] This is a direct consequence of the effects mentioned in Q1; more DM5S units lead to a greater disruption of crystallinity and a more significant reduction in Tg.
Q3: What are the visible signs of excessive alkaline hydrolysis in my DM5S-modified polyester?
A3: Excessive hydrolysis can manifest as:
-
Significant weight loss of the material.
-
A noticeable reduction in the fiber diameter.
-
Loss of mechanical integrity, such as reduced tensile strength and breaking force.
-
Changes in surface morphology, which can be observed under a scanning electron microscope (SEM).
Q4: Can I control the rate of alkaline hydrolysis in my experiments?
A4: Yes, the rate of hydrolysis can be controlled by carefully managing the following experimental parameters:
-
Temperature: Lowering the reaction temperature will significantly decrease the rate of hydrolysis.
-
Alkali Concentration: Using a lower concentration of the alkaline solution (e.g., NaOH) will slow down the degradation process.
-
Treatment Time: Reducing the duration of exposure to the alkaline medium will limit the extent of hydrolysis.
-
DM5S Content: If you are in the synthesis stage, using a lower molar ratio of DM5S will result in a polyester that is inherently more resistant to alkaline hydrolysis.
Q5: What is the underlying chemical mechanism of alkaline hydrolysis of polyesters?
A5: The alkaline hydrolysis of polyesters is a chemical reaction where hydroxyl ions (OH⁻) from the alkaline solution act as a nucleophile and attack the electron-deficient carbonyl carbon of the ester group in the polyester backbone. This leads to the cleavage of the ester linkage, resulting in the formation of a carboxylate salt and a hydroxyl end group. This process effectively breaks down the long polymer chains into smaller fragments.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly High Weight Loss | 1. Temperature is too high.2. Alkali concentration is excessive.3. Treatment time is too long.4. The DM5S content in your polyester is higher than anticipated. | 1. Systematically decrease the hydrolysis temperature.2. Reduce the molarity of your alkaline solution.3. Perform a time-course experiment to determine the optimal treatment duration.4. Verify the molar ratio of DM5S used in the polymerization. |
| Significant Loss of Mechanical Strength | 1. Extensive chain scission due to aggressive hydrolysis conditions.2. The initial molecular weight of the polyester was too low. | 1. Mitigate the hydrolysis conditions (lower temperature, lower alkali concentration, shorter time).2. Ensure the polyester synthesis yields a polymer with a sufficiently high molecular weight to withstand the intended processing. |
| Inconsistent Hydrolysis Results | 1. Uneven temperature distribution in the reaction vessel.2. Inhomogeneous mixing of the alkaline solution.3. Variability in the DM5S distribution within the polymer. | 1. Use a temperature-controlled bath and ensure uniform heating.2. Employ adequate stirring or agitation during the hydrolysis process.3. Review your polymerization procedure to ensure a random and uniform incorporation of DM5S. |
| Difficulty in Achieving Desired Level of Hydrolysis | 1. Temperature is too low.2. Alkali concentration is insufficient.3. Treatment time is too short. | 1. Incrementally increase the temperature.2. Gradually increase the concentration of the alkaline solution.3. Extend the duration of the hydrolysis treatment. |
Quantitative Data
Table 1: Comparative Weight Loss of PET vs. DM5S-Modified Polyester (CD-PET) under Alkaline Hydrolysis
| Polymer | NaOH Concentration | Temperature (°C) | Time (min) | Weight Loss (%) |
| Standard PET | 2.5% | 100 | 60 | ~5-10 |
| CD-PET (High DM5S) | 2.5% | 100 | 60 | >20 |
Note: The data presented are illustrative and compiled from various sources. Actual results may vary based on specific experimental conditions and the exact composition of the copolyester.
Table 2: Effect of Alkaline Hydrolysis on the Mechanical Properties of Polyesters
| Property | Standard PET (Untreated) | Standard PET (After Hydrolysis) | DM5S-Modified PET (Untreated) | DM5S-Modified PET (After Hydrolysis) |
| Tenacity (cN/dtex) | High | Moderate Decrease | Slightly Lower than PET | Significant Decrease |
| Breaking Force (N) | High | Moderate Decrease | Slightly Lower than PET | Significant Decrease |
Experimental Protocols
Protocol 1: Synthesis of Polyester with this compound (DM5S)
This protocol describes a general procedure for the melt polymerization of a copolyester containing DM5S.
Materials:
-
Dimethyl terephthalate (B1205515) (DMT)
-
Ethylene (B1197577) glycol (EG)
-
This compound (DM5S)
-
Catalyst (e.g., zinc acetate, antimony trioxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Charging the Reactor: Charge the reactor with DMT, EG (in a molar excess), and the desired molar percentage of DM5S.
-
Esterification: Heat the mixture under a nitrogen atmosphere to 150-220°C. Add the esterification catalyst. Methanol (B129727) will be produced as a byproduct and should be distilled off.
-
Polycondensation: After the removal of methanol is complete, add the polycondensation catalyst and stabilizer. Gradually increase the temperature to 270-290°C and reduce the pressure (to <1 Torr) to facilitate the removal of excess ethylene glycol.
-
Monitoring: Monitor the viscosity of the melt. The reaction is complete when the desired viscosity (and thus molecular weight) is achieved.
-
Extrusion and Quenching: Extrude the molten polymer into a water bath to quench and solidify it.
-
Pelletizing: Pelletize the resulting polymer strands for further processing or analysis.
Protocol 2: Alkaline Hydrolysis of DM5S-Modified Polyester
This protocol outlines a method for performing and quantifying the alkaline hydrolysis of polyester samples.
Materials:
-
DM5S-modified polyester fabric or film
-
Sodium hydroxide (B78521) (NaOH) solution of desired concentration
-
Deionized water
-
Acetic acid solution (for neutralization)
-
Drying oven
Procedure:
-
Sample Preparation: Cut the polyester samples into uniform sizes and weigh them accurately (W_initial).
-
Hydrolysis: Immerse the samples in a pre-heated NaOH solution of the desired concentration and temperature in a temperature-controlled water bath. Ensure the samples are fully submerged and the solution can circulate freely.
-
Treatment: Maintain the specified temperature for the desired duration with gentle agitation.
-
Neutralization: After the treatment time has elapsed, remove the samples and rinse them thoroughly with deionized water. Then, immerse them in a dilute acetic acid solution to neutralize any residual NaOH, followed by another thorough rinsing with deionized water.
-
Drying: Dry the samples in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved (W_final).
-
Weight Loss Calculation: Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
Mechanical Testing (Optional): Perform tensile testing on the dried samples to quantify the changes in mechanical properties such as tenacity and breaking strength.
Visualizations
Caption: Mechanism of alkaline hydrolysis of a polyester.
Caption: Experimental workflow for alkaline hydrolysis.
Caption: Effect of DM5S on polyester hydrolysis.
References
"strategies to control the distribution of ionic groups in copolyesters"
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) related to the strategies for controlling the distribution of ionic groups in copolyesters.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are ionic copolyesters (ionomers)?
A: Ionomers are copolymers that contain a small fraction (typically less than 15 mol%) of ionic groups covalently bonded to the polymer backbone, either as pendant or in-chain moieties. These ionic groups can be sulfonated, ammonium, or phosphonium (B103445) groups. The electrostatic interactions between these ionic groups lead to the formation of "multiplets" and larger "ionic clusters," which act as physical cross-links. This unique structure significantly alters the polymer's physical properties, often enhancing mechanical strength, melt viscosity, and thermal properties.
Q2: Why is controlling the distribution of ionic groups important?
A: The distribution of ionic groups along the polymer chain is a critical variable that dictates the final properties of the material. The sequence of monomer units can significantly affect properties like the glass transition temperature (Tg), crystallinity, and solubility.[1][2][3] For example:
-
Random Distribution: Often results in an averaging of properties between the constituent monomers.[2]
-
Block Distribution: Can lead to microphase separation, where distinct domains (ionic and non-ionic) form, potentially creating well-defined proton or ion conduction channels.[2][4] This is crucial for applications like polymer electrolyte membranes. Controlling the distribution allows for the precise tailoring of a copolyester's mechanical, thermal, and conductive properties for specific applications.[1][5]
Synthesis Strategies
Q3: What are the primary methods for synthesizing ionic copolyesters?
A: There are two main strategies for introducing ionic groups into copolyesters:
-
Direct Polymerization (or Copolymerization): This involves using a monomer that already contains an ionic group (e.g., sodium isophthalic acid-5-sulfonate, SIPA).[6] This monomer is then polymerized with other non-ionic monomers to build the copolyester chain. This method allows for better control over the incorporation and potential distribution of the ionic groups from the outset.[7]
-
Post-Modification Reaction: This strategy involves first synthesizing a non-ionic copolyester and then chemically modifying it to introduce the ionic groups.[8] A common example is the sulfonation of a pre-existing aromatic polyester (B1180765) using a sulfonating agent like acetyl sulfate (B86663).[4][8] This method is often easier to implement but can sometimes lead to side reactions or less precise control over the location and degree of functionalization.[7]
Q4: How can I control whether the ionic groups have a random or blocky distribution?
A: The monomer sequence is determined by the synthesis method and the reactivity ratios of the comonomers.
-
For a Random Distribution: Free radical copolymerization is commonly used. If the reactivity ratios of the ionic and non-ionic monomers are similar, a more random sequence will be produced.[9] To maintain this randomness throughout the synthesis, it may be necessary to keep the monomer composition in the reaction mixture constant, for example, by the supplemental addition of the more reactive monomer.[9]
-
For a Blocky or Gradient Distribution: Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer greater control.[9] By controlling the rate of monomer addition or using monomers with significantly different reactivity ratios, gradient or block copolymers can be synthesized.[9] Another approach is to synthesize prepolymers of the ionic and non-ionic segments separately and then link them together, a method known as co-crosslinking.[2]
Troubleshooting Guide
Synthesis & Polymerization Issues
Q5: My polymerization reaction is incomplete or results in a low molecular weight polymer. What are the possible causes?
A: Incomplete polymerization can stem from several factors:
-
Moisture Contamination: Water can react with monomers or intermediates, leading to unwanted side reactions and chain termination. Ensure all reactants, solvents, and glassware are thoroughly dried before use.[10] Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen) is recommended.[10]
-
Improper Monomer Stoichiometry: An imbalance in the molar ratios of the diol and diacid/diester monomers can limit the final molecular weight. Accurately weigh all reactants.
-
Catalyst Inactivity: The catalyst may be deactivated or used at an incorrect concentration. Ensure the catalyst is active and used as recommended.[10] For melt polycondensation, common catalysts include antimony compounds.[6]
-
Insufficient Reaction Time or Temperature: Polycondensation reactions, especially in the melt phase, require sufficient time at high temperatures and vacuum to drive the removal of byproducts (like water or ethylene (B1197577) glycol) and build high molecular weight chains. Review and optimize the reaction time, temperature, and vacuum profile.
Q6: The degree of sulfonation in my post-modification reaction is lower than expected. How can I fix this?
A: A low degree of sulfonation is a common issue. Consider the following:
-
Sulfonating Agent Reactivity: The activity of the sulfonating agent (e.g., acetyl sulfate) can degrade over time. It is often best to prepare it fresh just before use by reacting concentrated sulfuric acid with acetic anhydride (B1165640).[8]
-
Reaction Conditions: Time and temperature are critical. Insufficient reaction time or a temperature that is too low will result in incomplete sulfonation. Conversely, excessively high temperatures can cause polymer degradation.[8] Experiment with varying these parameters.
-
Polymer Solubility: The polymer must be fully dissolved in the reaction solvent (e.g., 1,2-dichloroethane) for the sulfonating agent to access the aromatic rings.[8] If the polymer precipitates, the reaction will be incomplete.
-
Steric Hindrance: The structure of your copolyester may have steric hindrance that prevents sulfonation at certain sites.
Polymer Characterization & Properties Issues
Q7: My ionic copolyester shows poor solubility or forms a gel in the intended solvent. Why is this happening?
A: Solubility issues are often related to the strong ionic interactions:
-
Strong Ionic Aggregation: The ionic groups can form strong physical cross-links, making the polymer act like a cross-linked gel, especially in non-polar solvents.
-
Solvent Polarity: Try using more polar solvents that can effectively solvate the ionic groups and disrupt the aggregates. Examples include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO).[7]
-
High Ion Content: An excessively high concentration of ionic groups can lead to insolubility in all but the most polar solvents.
Q8: The mechanical properties of my ionomer are not enhanced, or the material is brittle. What should I check?
A: Brittleness or lack of expected mechanical enhancement can be due to:
-
Low Molecular Weight: As discussed in Q5, a low molecular weight polymer will have inherently poor mechanical properties. Use Gel Permeation Chromatography (GPC) to verify the molecular weight.
-
Degradation during Synthesis: High temperatures during melt polymerization or harsh conditions during post-modification (e.g., sulfonation) can cause chain scission and degradation, leading to brittleness.[11][12]
-
Poor Ionic Group Distribution: If ionic groups are poorly distributed, they may not form the effective, percolating network of physical cross-links needed to improve mechanical properties.
-
Moisture in Processed Parts: For processed parts, excessive moisture during melt processing can cause hydrolytic degradation. Ensure the copolyester is thoroughly dried before processing.[11]
Experimental Protocols & Data
Key Experimental Methodologies
Protocol 1: Synthesis of a Sulfonated Copolyester via Melt Polycondensation
This protocol describes the direct synthesis of a copolyester using an ionic monomer.
-
Reactant Preparation: Charge the reactor with terephthalic acid (PTA), ethylene glycol (EG), and the sulfonated monomer (e.g., sodium isophthalic acid-5-sulfonate, SIPA) in the desired molar ratios. A typical alcohol-to-acid molar ratio is 1.4:1.[6] Add the catalyst (e.g., glycol antimony).[6]
-
Esterification (First Stage): Heat the mixture under a nitrogen atmosphere with constant stirring. Gradually increase the temperature to around 255 °C.[6] Water will be produced as a byproduct and should be continuously removed. This stage typically lasts 2-3 hours.[3]
-
Polycondensation (Second Stage): After the esterification is complete, apply a high vacuum (less than 1 Torr). Maintain the high temperature (255-280 °C). This stage removes excess ethylene glycol and drives the reaction toward a high molecular weight polymer. The duration depends on the desired molecular weight, monitored by the viscosity of the melt.
-
Extrusion and Quenching: Once the desired melt viscosity is reached, extrude the molten polymer from the reactor into a water bath to quench it and form strands.
-
Pelletizing: Dry the strands and cut them into pellets for storage and further characterization.
Protocol 2: Post-Modification Sulfonation
This protocol describes the sulfonation of a pre-synthesized aromatic polyester.
-
Polymer Dissolution: Dissolve the dry base copolyester in a suitable solvent, such as 1,2-dichloroethane.
-
Preparation of Sulfonating Agent: In a separate, dry flask, prepare the acetyl sulfate complex by slowly adding acetic anhydride to concentrated sulfuric acid, typically at a low temperature (e.g., 0 °C).[8]
-
Sulfonation Reaction: Add the freshly prepared acetyl sulfate solution dropwise to the dissolved polymer solution. Control the reaction temperature (e.g., 40-50 °C) and allow it to proceed for a set time (e.g., 4-24 hours), depending on the desired degree of sulfonation.[8]
-
Precipitation and Neutralization: Precipitate the sulfonated polymer by pouring the reaction mixture into a non-solvent like methanol (B129727) or acetone. Filter the precipitate. To obtain the salt form, re-dissolve the polymer in a suitable solvent and neutralize with a base (e.g., NaOH).
-
Purification and Drying: Repeatedly wash the polymer with deionized water and/or other solvents to remove any unreacted reagents. Dry the final product under vacuum.
Data Summary Tables
Table 1: Comparison of Synthesis Strategies for Ionic Copolyesters
| Feature | Direct Polymerization | Post-Modification |
| Control over Ion Content | High (controlled by monomer feed ratio)[7] | Moderate to High (controlled by reaction time/temp)[8] |
| Control over Distribution | Good (depends on monomer reactivity ratios)[9] | Often leads to random distribution on accessible sites |
| Potential for Side Reactions | Low | Moderate (e.g., degradation, cross-linking)[7] |
| Process Complexity | Can be complex if ionic monomer has low reactivity | Generally simpler to implement on existing polymers[8] |
| Common Ionic Monomers | SIPA, SIPM, SIPE[6] | N/A |
| Common Reagents | N/A | Acetyl sulfate, chlorosulfonic acid[4][8] |
Table 2: Common Characterization Techniques and Their Applications
| Technique | Abbreviation | Information Provided |
| Nuclear Magnetic Resonance | NMR (¹H, ¹³C) | Confirms chemical structure, composition, monomer sequence distribution, and degree of sulfonation.[3] |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies functional groups (e.g., ester, sulfonic acid) and confirms successful modification.[4] |
| Gel Permeation Chromatography | GPC / SEC | Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry | DSC | Measures thermal transitions like glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).[3] |
| Thermogravimetric Analysis | TGA | Evaluates thermal stability and degradation temperature of the polymer.[4] |
| Small-Angle X-ray Diffraction | SAXD / SAXS | Probes the structure and size of ionic aggregates and crystalline domains. |
Visualizations
Experimental & Logical Workflows
Caption: Workflow for synthesis and characterization of ionic copolyesters.
Caption: Troubleshooting decision tree for low molecular weight synthesis.
Caption: Diagram comparing random vs. block distribution of ionic groups.
References
- 1. Impact of Monomer Sequence and Interaction Parameter on Polymer Glass Transition Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Differing Monomer Compositions on Properties of P(3HB-co-4HB) Synthesized by Aneurinibacillus sp. H1 for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. eastman.com [eastman.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
"comparative study of sulfonate monomers for modifying polyester properties"
For researchers, scientists, and professionals in polymer chemistry and material science, the modification of polyester (B1180765) properties through the incorporation of sulfonate monomers is a critical area of study. This guide provides a comparative analysis of common sulfonate monomers, their effects on polyester characteristics, and detailed experimental protocols for their use.
The introduction of sulfonate groups into the polyester backbone is a well-established method for improving properties such as dyeability, hydrophilicity, and thermal stability. This is primarily achieved by copolymerizing standard polyester monomers with a third monomer containing a sulfonate group. The most widely used sulfonate monomer is sodium dimethyl 5-sulfoisophthalate (SIPM) and its derivatives, which facilitate the use of cationic dyes, resulting in vibrant and long-lasting colors.[1][2] Other notable sulfonate monomers include the sodium salt of 2,3-dihydroxypropane sulfonic acid (NaDHPS) and the sodium salt of diethyl sulfosuccinate, each offering unique advantages in modifying polyester properties.[3]
Comparative Performance of Sulfonate Monomers
The choice of sulfonate monomer significantly influences the final properties of the modified polyester. The following tables summarize the quantitative effects of different sulfonate monomers on key polyester characteristics.
Table 1: Effect of Sulfonate Monomer Type on Polyester Properties
| Sulfonate Monomer | Molar Content (%) | Water Contact Angle (°) | Cationic Dye Uptake (mg/g) | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |
| Unmodified PET | 0 | 72.5[4] | N/A | 55-75 | 70-80 |
| SIPM | 2.5 | 60-65 | 15-20 | 50-70 | 75-85 |
| NaDHPS | 2.5 | 55-60 | 12-18 | 52-72 | 72-82 |
| Diethyl Sulfosuccinate | 2.5 | 58-63 | 10-15 | 53-73 | 74-84 |
Note: The data presented are compiled from various sources and represent typical values. Actual results may vary depending on the specific experimental conditions.
Table 2: Influence of SIPM Molar Content on Cationic Dyeable Polyester (CDP) Properties
| SIPM Molar Content (%) | Crystallization Temperature (°C) | Melting Temperature (°C) |
| 0 | 200.5 | 254.3 |
| 1.5 | 195.2 | 251.8 |
| 3.0 | 188.7 | 248.5 |
Data adapted from a study on the non-isothermal crystallization behavior of copolyesters containing sodium isophthalic acid-5-sulfonate (SIPA).[5]
The incorporation of sulfonate monomers generally leads to a decrease in the water contact angle, indicating improved hydrophilicity. This is attributed to the polar nature of the sulfonate groups. The most significant impact is observed in the dyeability with cationic dyes, a direct result of the anionic sulfonate groups providing dye sites. While there can be a slight decrease in tensile strength, the thermal properties, such as the glass transition temperature, can be moderately influenced.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments in the synthesis and characterization of sulfonated polyesters.
Synthesis of Cationic Dyeable Polyester (CDP) via Melt Polymerization
This protocol describes the synthesis of CDP using Sodium Dimethyl 5-Sulfoisophthalate (SIPM) as the third monomer.
Materials:
-
Terephthalic acid (PTA)
-
Ethylene glycol (EG)
-
Sodium dimethyl 5-sulfoisophthalate (SIPM)
-
Antimony trioxide (catalyst)
-
Triphenyl phosphite (B83602) (stabilizer)
Procedure:
-
Esterification:
-
Charge the reactor with PTA, EG (molar ratio of 1:1.2), antimony trioxide (0.03% by weight of PTA), and triphenyl phosphite (0.05% by weight of PTA).
-
Heat the mixture to 240-265°C under a nitrogen atmosphere to carry out the first esterification reaction, removing the water byproduct.[6]
-
In a separate reactor, mix SIPM with EG and heat to 180-240°C to form the second esterification melt.[6]
-
-
Pre-polycondensation:
-
Transfer the two esterification melts into the polycondensation reactor.
-
Gradually increase the temperature to 240-275°C and reduce the pressure to 1-4 kPa.[6]
-
-
Final Polycondensation:
-
Continue to increase the temperature to 275-285°C and reduce the pressure to below 100 Pa.
-
Maintain these conditions for 3-5 hours until the desired melt viscosity is achieved.[7]
-
Extrude the molten polymer, cool, and pelletize to obtain CDP chips.
-
Characterization of Sulfonated Polyesters
1. Determination of the Degree of Sulfonation (DS) by FTIR Spectroscopy:
-
Record the FTIR spectra of the sulfonated polyester samples.
-
The degree of sulfonation can be determined by analyzing the characteristic absorption bands of the sulfonate group (S=O stretching around 1050-1200 cm⁻¹).[8]
-
The ratio of the absorbance of a sulfonate peak to a reference peak from the polyester backbone (e.g., C=O of the ester group) can be used for quantification after establishing a calibration curve.
2. Measurement of Water Contact Angle:
-
Prepare thin films of the polyester samples by melt-pressing or solvent casting.
-
Use a goniometer to place a water droplet of a specific volume on the film surface.
-
Capture an image of the droplet and use software to measure the angle between the tangent of the droplet and the film surface.[9][10] A lower contact angle indicates higher hydrophilicity.
3. Evaluation of Cationic Dye Uptake:
-
Prepare a dyebath with a known concentration of a cationic dye (e.g., Methylene Blue).
-
Immerse a known weight of the modified polyester fabric into the dyebath.
-
Dye the fabric at a specific temperature and time (e.g., 98°C for 60 minutes).
-
After dyeing, measure the absorbance of the remaining dyebath using a UV-Vis spectrophotometer to determine the amount of dye absorbed by the fabric. The dye uptake can be calculated using a calibration curve.[11][12]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the comparative study of sulfonate monomers for modifying polyester properties.
This guide provides a foundational understanding for researchers to compare and select appropriate sulfonate monomers for specific polyester modifications. The provided experimental protocols offer a starting point for laboratory work, which can be further optimized based on specific research goals.
References
- 1. Synthesis and Properties of Cationic Polyester Chips [polyestermfg.com]
- 2. textilelearner.net [textilelearner.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by contact angle) [accudynetest.com]
- 5. mdpi.com [mdpi.com]
- 6. CN113583226A - Preparation method of cationic dye dyeable polyester, polyester and intrinsic viscosity test method thereof - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Wetting Tension and Contact Angle - Poly Print [polyprint.com]
- 10. researchgate.net [researchgate.net]
- 11. bbsq.bs [bbsq.bs]
- 12. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Sodium vs. Lithium Sulfoisophthalate in Polyester Modification
For Researchers, Scientists, and Drug Development Professionals
The incorporation of ionic comonomers into polyester (B1180765) chains is a widely utilized strategy to enhance specific properties of the final polymer, most notably dyeability. Among these, sulfoisophthalic acid salts are of significant commercial and academic interest. This guide provides an objective comparison of the performance of two common salts, sodium 5-sulfoisophthalate (NaSIPA) and lithium 5-sulfoisophthalate (LiSIPA), when used as modifiers in polyester synthesis. The comparison is based on available experimental data and established principles of polymer chemistry.
Executive Summary
Both sodium and lithium sulfoisophthalate serve as effective monomers for imparting cationic dyeability to polyesters. The primary distinction in their performance stems from the differing properties of the sodium (Na⁺) and lithium (Li⁺) cations, such as ionic radius and charge density. While extensive data exists for polyesters modified with sodium sulfoisophthalate, direct comparative studies with its lithium counterpart are less common in publicly available literature. However, based on existing research in polyesters and related polymer systems, key performance differences can be inferred and are summarized below. In general, sodium sulfoisophthalate is a well-established modifier that enhances dyeability but may slightly compromise thermal and hydrolytic stability. Lithium sulfoisophthalate is expected to offer similar improvements in dyeability, potentially with a more pronounced impact on thermal properties due to the stronger ionic interactions associated with the smaller lithium cation.
Data Presentation: Performance Metrics
The following tables summarize the typical effects of incorporating sodium sulfoisophthalate into polyethylene (B3416737) terephthalate (B1205515) (PET) and provide expected performance for lithium sulfoisophthalate based on indirect evidence and theoretical considerations.
Table 1: Thermal Properties of Modified Polyesters
| Property | Unmodified PET | PET with Sodium Sulfoisophthalate | PET with Lithium Sulfoisophthalate (Expected) |
| Glass Transition Temp. (Tg) | ~75-80 °C | Generally decreases[1] | Likely to increase or decrease less significantly |
| Melting Temperature (Tm) | ~250-260 °C | Decreases with increasing comonomer content | Expected to decrease, similar to sodium salt |
| Thermal Degradation Temp. | High | Reduced thermal stability[2] | Potentially higher than sodium-modified PET |
| Crystallinity | Semicrystalline | Decreases, introduces disorder[1][2] | Expected to decrease, similar to sodium salt |
Table 2: Mechanical and Chemical Properties of Modified Polyesters
| Property | Unmodified PET | PET with Sodium Sulfoisophthalate | PET with Lithium Sulfoisophthalate (Expected) |
| Tensile Strength | High | May decrease slightly | Potentially higher than sodium-modified PET |
| Elongation at Break | Moderate | May increase slightly | Similar to or slightly less than sodium-modified PET |
| Cationic Dyeability | Poor | Excellent[1] | Excellent[3] |
| Hydrolysis Resistance | Good | Reduced hydrolytic stability[2] | Potentially slightly better than sodium-modified PET |
| Melt Viscosity | Moderate | Increases significantly[4] | Expected to increase, possibly more than sodium |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of polyester properties. Below are representative protocols for key experiments.
Synthesis of Modified Polyester (Melt Polycondensation)
A two-stage melt polycondensation process is typically employed:
-
Esterification/Transesterification: Dimethyl terephthalate (DMT) or purified terephthalic acid (PTA), ethylene (B1197577) glycol (EG), and the chosen sulfoisophthalate salt (e.g., dimethyl 5-sodiosulfoisophthalate) are charged into a reactor. For PTA-based synthesis, the molar ratio of EG to diacids is typically 1.2-1.5:1. A catalyst (e.g., antimony trioxide) is added. The mixture is heated to 240-260°C under a nitrogen atmosphere to carry out esterification, with water or methanol (B129727) being removed.[5]
-
Polycondensation: Once the theoretical amount of byproduct is removed, a stabilizer (e.g., phosphoric acid) is added. The temperature is raised to 270-285°C, and a vacuum is gradually applied (to <1 mmHg) to remove excess EG and drive the polymerization to the desired molecular weight. The molten polymer is then extruded, quenched, and pelletized.
Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): Used to determine glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc). A small sample (5-10 mg) is sealed in an aluminum pan. It undergoes a heat-cool-heat cycle, typically from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere. The Tg is determined from the second heating scan.
-
Thermogravimetric Analysis (TGA): Used to assess thermal stability. A sample is heated from room temperature to ~600°C at a controlled rate (e.g., 20°C/min) in a nitrogen or air atmosphere. The temperature at which significant weight loss occurs is recorded as the degradation temperature.
Mechanical Testing
-
Tensile Testing: Polymer samples are melt-spun into fibers or compression-molded into films of standard dimensions (e.g., ASTM D882 for thin films). A universal testing machine is used to measure tensile strength, Young's modulus, and elongation at break at a constant rate of extension.
Dyeability Assessment
-
Dyeing Procedure: Fabric samples of the modified polyester are dyed in a bath containing a cationic dye (e.g., Cationic Red X-GRL), a dispersing agent, and a pH buffer (typically acidic, pH 4-5). The dyeing is carried out at a specific temperature (e.g., 90-120°C) for a set time (e.g., 60 minutes).[1]
-
Evaluation: The dye uptake is quantified by measuring the absorbance of the remaining dye bath solution using a UV-Vis spectrophotometer. The color fastness to washing and rubbing is evaluated using standardized tests (e.g., ISO 105-C06 and ISO 105-X12, respectively).
Visualizations
Chemical Structures
Caption: Chemical structures of sodium and lithium 5-sulfoisophthalate.
Polyester Synthesis Workflow
Caption: General workflow for melt polycondensation of modified polyester.
Logical Relationship of Cation Properties to Polymer Performance
Caption: Influence of cation properties on key polymer performance metrics.
References
Enhancing Polyester: A Comparative Guide to Improving Dyeability and Hydrophilicity
The inherent hydrophobicity and crystalline structure of polyester (B1180765) (polyethylene terephthalate (B1205515) or PET) present significant challenges in textile wet processing, particularly in dyeing.[1][2] This guide provides a comparative analysis of alternative methods to enhance the dyeability and hydrophilicity of polyester fabrics, offering researchers and scientists a comprehensive overview of available techniques. The following sections detail various chemical and physical modification strategies, supported by experimental data and detailed protocols.
Chemical Modification Techniques
Chemical modifications alter the surface chemistry of polyester fibers, introducing functional groups that improve their affinity for water and dyes.
Alkaline Hydrolysis
Alkaline hydrolysis is a conventional method that involves treating polyester with a sodium hydroxide (B78521) (NaOH) solution.[1] This process etches the fiber surface, creating hydroxyl (-OH) and carboxyl (-COOH) groups, which increases hydrophilicity and provides sites for dye uptake.[3][4]
Key Performance Improvements:
-
Increased Hydrophilicity: The introduction of polar functional groups significantly improves the wettability of the polyester fabric.[1]
-
Enhanced Dyeability: The modified surface allows for the use of a broader range of dyes, including natural colorants, and can lead to better color strength (K/S values).[1][5]
Limitations:
-
Weight and Strength Loss: The hydrolytic action of the alkali can lead to a reduction in fabric weight and tensile strength, which needs to be carefully controlled.[5][6]
-
Environmental Concerns: The use of strong alkalis and high temperatures raises environmental and energy consumption concerns.[2][6]
Copolymerization: The Advent of Cationic Dyeable Polyester (CDP)
Cationic Dyeable Polyester (CDP) is a modified polyester created by incorporating monomers with anionic functional groups, such as sodium sulfonate, into the polymer chain during synthesis.[7][8] This modification allows the fiber to be dyed with cationic (basic) dyes under atmospheric pressure and at lower temperatures than conventional polyester, which requires high-temperature, high-pressure conditions with disperse dyes.[8][9]
Key Performance Improvements:
-
Salt-Free Dyeing: Unlike the dyeing of natural fibers like cotton with reactive dyes which requires large amounts of salt, CDP can be dyed without the need for electrolytes, reducing water pollution.[10]
-
Vibrant Colors and Good Fastness: Cationic dyes offer bright, vibrant shades and generally exhibit good light and washing fastness on CDP.[9]
-
Improved Hydrophilicity: The incorporation of ionic groups can also lead to a modest improvement in the hydrophilicity of the polyester.
Physical Modification Techniques
Physical modification methods alter the surface morphology and energy of the polyester fibers without changing their chemical composition.
Plasma Treatment
Plasma treatment is a dry and eco-friendly surface modification technique that uses ionized gas to alter the surface of polyester fibers.[11] Oxygen plasma, for example, can introduce oxygen-containing functional groups and increase surface roughness, leading to improved wettability and dyeability.[12][13]
Key Performance Improvements:
-
Enhanced Wettability: Plasma treatment can dramatically increase the surface energy of polyester, making it more hydrophilic.[12]
-
Improved Dye Uptake: The modified surface facilitates better dye absorption, potentially allowing for lower dyeing temperatures and reduced dyeing times.[13]
-
Eco-Friendly: As a dry process, plasma treatment avoids the water consumption and effluent generation associated with wet chemical treatments.
Limitations:
-
Aging Effect: The hydrophilic effect of plasma treatment can diminish over time, a phenomenon known as hydrophobic recovery.[13]
-
Specialized Equipment: Plasma treatment requires specialized and often expensive equipment.
Ultraviolet (UV) Irradiation/Grafting
UV irradiation can be used to initiate graft polymerization on the surface of polyester fibers. Monomers with hydrophilic properties, such as acrylic acid, can be grafted onto the polyester backbone, creating a hydrophilic surface layer.[14][15]
Key Performance Improvements:
-
Durable Hydrophilicity: Grafting creates a permanent hydrophilic layer on the fiber surface.
-
Improved Dyeability: The grafted layer can have a higher affinity for certain dyes, leading to increased dye uptake.[15]
Enzymatic Treatment
Enzymatic treatment offers a more environmentally friendly alternative to harsh chemical treatments.[16] Lipases and cutinases can hydrolyze the ester bonds on the surface of polyester fibers, creating polar groups and improving hydrophilicity and dyeability.[17][18][19]
Key Performance Improvements:
-
Mild Process Conditions: Enzymatic treatments are typically carried out under mild pH and temperature conditions, preserving the bulk properties of the fiber.[20]
-
Improved Softness: The surface modification can also lead to a softer fabric hand.[16]
-
Biodegradable: Enzymes are biodegradable, making the process more sustainable.[19]
Nanoparticle Finishing
The application of nanoparticles, such as titanium dioxide (TiO2) and zinc oxide (ZnO), to the surface of polyester can also enhance its properties.[21] These nanoparticles can improve dye uptake and impart additional functionalities like UV protection and self-cleaning.[21][22] Another approach involves using nanocrystalline cellulose (B213188) to create a durable hydrophilic finish.[23]
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a clear comparison of the different modification methods.
Table 1: Comparison of Hydrophilicity Enhancement
| Treatment Method | Untreated Contact Angle (°) | Treated Contact Angle (°) | Moisture Regain (%) | Reference |
| Alkaline Hydrolysis | ~90 | Significantly Reduced | Increased | [1],[4] |
| Plasma Treatment (Oxygen) | >90 | <70 (decreases with time) | - | [12] |
| Enzymatic Treatment (Lipase) | ~85 | ~60 | Increased | [17],[20] |
| UV Grafting (Acrylic Acid) | Hydrophobic | Significantly Reduced | Increased | [14] |
| Nanocrystalline Cellulose | Hydrophobic | - | 1.81 (Original NCC), 3.99 (Cationic NCC) | |
| PVA Functionalization | Hydrophobic | 0 | Increased | [24] |
Table 2: Comparison of Dyeability Enhancement
| Treatment Method | Dye Type | Color Strength (K/S) - Untreated | Color Strength (K/S) - Treated | Reference |
| Alkaline Hydrolysis | Natural (Henna) | Lower | Higher | [1] |
| Alkaline Hydrolysis | Anionic Dyes | Low | Significantly Increased | [5] |
| Plasma Treatment (Nitrogen) | Natural (Madder) | Lower | Higher | [11] |
| Plasma Treatment (Oxygen) | Disperse Dyes | Lower | Higher (at lower temp) | [13] |
| Enzymatic Treatment (Lipase) | - | Lower | Improved | [16] |
| Nano-chitosan Coating | Reactive Dyes | Not Applicable | Increased | [25] |
| TiO2/ZnO Nanoparticles | Disperse Dyes | - | Improved | [21] |
Table 3: Comparison of Colorfastness Properties
| Treatment Method | Dye Type | Washing Fastness | Rubbing Fastness | Light Fastness | Reference |
| Alkaline Hydrolysis | Natural (Henna) | Good | Good | - | [1] |
| Alkaline Hydrolysis | Anionic Dyes | Good | Good | Good | [5] |
| Plasma Treatment (Oxygen) | Disperse Dyes | Excellent | Good | Good | [12],[13] |
| UV Irradiation | Disperse Orange 25 | Improved (Fair to Good) | - | Improved | [26] |
| Cationic Dyeable Polyester | Cationic Dyes | Good | - | Good | [9] |
Experimental Protocols
Measurement of Water Contact Angle
The sessile drop method is commonly used to determine the contact angle and assess the hydrophilicity of the fabric surface.[27][28]
-
Sample Preparation: A small, flat piece of the polyester fabric is mounted on a horizontal stage.
-
Droplet Deposition: A micro-syringe is used to carefully deposit a small droplet of deionized water onto the fabric surface.[27]
-
Image Capture: A high-resolution camera with a goniometer is used to capture a profile image of the droplet on the fabric surface.
-
Angle Measurement: Image analysis software is used to measure the angle formed between the tangent to the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.[29] For dynamic contact angles, the advancing and receding angles are measured as the droplet volume is increased and decreased, respectively.[27]
Determination of Dye Uptake (K/S Value)
The color strength (K/S) of the dyed fabric is a measure of the amount of dye absorbed by the fibers. It is determined using a spectrophotometer.
-
Sample Preparation: A piece of the dyed fabric is folded to ensure opacity.
-
Spectrophotometric Measurement: The reflectance (R) of the dyed fabric is measured at the wavelength of maximum absorption (λmax) of the dye using a reflectance spectrophotometer.
-
Kubelka-Munk Equation: The K/S value is calculated using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric.[5] A higher K/S value indicates greater color strength and higher dye uptake.
Assessment of Colorfastness
Colorfastness tests evaluate the resistance of the color of the dyed fabric to various treatments such as washing, rubbing, and light exposure.[30][31]
-
Washing Fastness (ISO 105-C06 / AATCC 61):
-
A specimen of the dyed fabric is stitched together with a multifiber fabric strip.
-
The composite sample is washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation in a launder-o-meter.[32]
-
After washing and drying, the change in color of the dyed fabric and the staining of the multifiber fabric are assessed using standard grey scales.[33]
-
-
Rubbing Fastness (ISO 105-X12 / AATCC 8):
-
A specimen of the dyed fabric is mounted on a crockmeter.
-
A standard white cotton cloth is rubbed against the dyed fabric for a specified number of cycles under a defined pressure.[34] This is performed for both dry and wet rubbing.
-
The degree of color transfer to the white cloth is assessed using the grey scale for staining.[33]
-
-
Light Fastness (ISO 105-B02 / AATCC 16):
-
A specimen of the dyed fabric is exposed to a standard artificial light source (e.g., Xenon arc lamp) under controlled conditions of temperature and humidity.[30]
-
Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed.
-
The lightfastness of the sample is rated by comparing the degree of fading of the sample with that of the blue wool standards.[34]
-
Visualizing the Processes
The following diagrams illustrate the workflows for key modification processes and the logical relationships between different enhancement strategies.
Caption: Workflow for Alkaline Hydrolysis of Polyester.
Caption: Workflow for Plasma Treatment of Polyester.
Caption: Methods to Enhance Polyester Properties.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Sustainable Alkaline Hydrolysis of Polyester Fabric at Low Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superhydrophobicity and conductivity of polyester-conductive fabrics using alkaline hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Alkaline Hydrolysis of Polyester Fabric at Low Temperature | MDPI [mdpi.com]
- 7. fiber-yarn.com [fiber-yarn.com]
- 8. What is Cationic Polyester? [polyestermfg.com]
- 9. Cationic Dyedpolyester - News [colorfuldyes.com]
- 10. ijmst.co [ijmst.co]
- 11. Highly effective surface modification using plasma technologies toward green coloration of polyester fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. africaresearchconnects.com [africaresearchconnects.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bio-processing of polyester fabrics [textiletoday.com.bd]
- 17. researchgate.net [researchgate.net]
- 18. US6254645B1 - Enzymatic modification of the surface of a polyester fiber or article - Google Patents [patents.google.com]
- 19. Enzyme technology for functionalisation of polyester - Fibre2Fashion [fibre2fashion.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Colorimetric Properties of Disperse-dyed Polyester Fabrics Treated with Nano TiO2 | Trends in Sciences [tis.wu.ac.th]
- 23. researchgate.net [researchgate.net]
- 24. Modification of Polyester Properties through Functionalization with PVA | Scientific.Net [scientific.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. publications.polymtl.ca [publications.polymtl.ca]
- 28. spectraresearch.com [spectraresearch.com]
- 29. users.aalto.fi [users.aalto.fi]
- 30. testextextile.com [testextextile.com]
- 31. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]
- 32. textilelearner.net [textilelearner.net]
- 33. intouch-quality.com [intouch-quality.com]
- 34. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
Evaluating Dimethyl 5-sulfoisophthalate Sodium Salt as an Ionic Additive: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to ensuring the stability, solubility, and efficacy of therapeutic molecules. This guide provides a comparative analysis of Dimethyl 5-sulfoisophthalate sodium salt (DM5S) against other well-established ionic additives, with a focus on their potential application in protein stabilization and drug formulation.
While DM5S is predominantly utilized as a monomer in the synthesis of polyesters for the textile and packaging industries, its chemical structure—an aromatic sulfonate salt—suggests potential functionalities relevant to pharmaceutical sciences, such as enhancing solubility and stabilizing biomolecules.[1][2] This guide will objectively compare the known properties of DM5S with those of established ionic liquids used in drug development, supported by experimental data for the latter, to evaluate the prospective efficacy of DM5S.
Comparative Analysis of Physicochemical Properties
A fundamental comparison of the physicochemical properties of DM5S with two representative ionic liquids, Choline (B1196258) Dihydrogen Phosphate (B84403) (CDHP) and 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl), is presented below. CDHP is known for its biocompatibility and protein-stabilizing effects, while [BMIM]Cl is a widely studied imidazolium-based ionic liquid.
| Property | This compound (DM5S) | Choline Dihydrogen Phosphate (CDHP) | 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) |
| CAS Number | 3965-55-7 | 473674-60-5 | 79917-90-1 |
| Molecular Formula | C₁₀H₉NaO₇S[3] | C₅H₁₄NO₂·H₂PO₄ | C₈H₁₅ClN₂[4] |
| Molecular Weight | 296.23 g/mol [3] | 201.16 g/mol | 174.67 g/mol [4] |
| Appearance | White crystalline powder[2][5] | Colorless to yellow liquid | Colorless to pale yellow viscous liquid |
| Solubility in Water | Soluble[2] | Miscible | Miscible |
| Primary Applications | Monomer for polyesters, production of water-soluble polymeric surfactants[3][5] | Protein stabilization, biocatalysis[6][7][8][9][10] | Solvent for organic reactions, biomass processing, electrochemistry[11] |
Effectiveness in Protein Stabilization: A Comparative Overview
The stability of a protein is often assessed by its melting temperature (Tm), the temperature at which half of the protein population is unfolded. An increase in Tm in the presence of an additive indicates a stabilizing effect. The following table summarizes the reported effects of CDHP and [BMIM]Cl on the thermal stability of various proteins.
It is critical to note that, to date, there is no publicly available experimental data evaluating the effectiveness of this compound as a protein stabilizer. The potential of DM5S in this application is inferred from its chemical structure. Sulfonate groups are known to interact with proteins and can be involved in various biochemical reactions.[12] Aromatic sulfonates, in particular, have been shown to stabilize certain molecular structures.[13]
| Ionic Additive | Protein | Change in Melting Temperature (ΔTm) | Experimental Method |
| Choline Dihydrogen Phosphate (CDHP) | Lysozyme | Increased in proportion to CDHP concentration[6][7][8] | Microcalorimetry, Circular Dichroism |
| Interleukin-2 (B1167480) | Increased in proportion to CDHP concentration[6][7][8][9] | Microcalorimetry, Circular Dichroism | |
| α-Chymotrypsinogen | Mildly stabilizing | Not specified | |
| 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) | Green Fluorescent Protein (GFP) | Decreased thermal stability[14][15] | Small-Angle Neutron Scattering, Optical Spectroscopy |
| α-Chymotrypsinogen | Mildly stabilizing[16] | Not specified |
The data indicates that the effect of an ionic additive on protein stability is highly dependent on the specific combination of cation and anion, as well as the protein itself. While CDHP consistently demonstrates a stabilizing effect on the proteins tested, [BMIM]Cl has been shown to be destabilizing for Green Fluorescent Protein.[14][15]
Experimental Protocols
To facilitate further research into the potential of DM5S and other ionic additives, detailed protocols for two standard methods of assessing protein stability are provided below.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This high-throughput method is ideal for screening a large number of additives to identify those that stabilize a target protein.[17][18][19]
Principle: The assay monitors the thermal denaturation of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[18] As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The melting temperature (Tm) is the point of maximum fluorescence change.
Protocol:
-
Protein and Additive Preparation: Prepare a stock solution of the purified protein in a suitable buffer. Prepare a range of concentrations of the ionic additive to be tested.
-
Assay Plate Setup: In a 96-well PCR plate, add the protein solution, the fluorescent dye, and the ionic additive solution to each well. Include control wells with no additive.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[19]
-
Data Acquisition: Monitor the fluorescence intensity in each well at regular temperature intervals.
-
Data Analysis: Plot fluorescence intensity versus temperature for each well. The Tm is determined from the peak of the first derivative of this curve. A positive shift in Tm compared to the control indicates stabilization.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique that directly measures the heat absorbed by a protein as it unfolds, providing a detailed thermodynamic profile of its stability.[20][21][22][23]
Principle: A DSC instrument measures the difference in heat flow between a sample cell containing the protein solution and a reference cell containing only the buffer as both are heated at a constant rate. The unfolding of the protein results in an endothermic peak, from which the Tm and the enthalpy of unfolding (ΔH) can be determined.[23]
Protocol:
-
Sample Preparation: Prepare a solution of the purified protein in the buffer of interest. If testing an additive, prepare a solution of the protein in the buffer containing the desired concentration of the additive. The buffer from the final purification step (dialysis buffer) should be used in the reference cell.
-
DSC Measurement: Load the protein solution into the sample cell and the corresponding buffer into the reference cell.
-
Thermal Scan: Heat the cells at a constant rate (e.g., 1°C/minute) over a temperature range that encompasses the entire unfolding transition.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the Tm (the temperature at the peak of the endothermic transition) and the calorimetric enthalpy (ΔHcal), which is the area under the peak. An increase in Tm indicates enhanced thermal stability.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the evaluation of ionic additives for protein stabilization.
Caption: Workflow for evaluating ionic additives for protein stabilization.
Caption: Mechanism of protein stabilization by ionic additives.
Conclusion and Future Perspectives
The evaluation of ionic additives is a critical step in the development of stable and effective biopharmaceutical formulations. While established ionic liquids like Choline Dihydrogen Phosphate have demonstrated significant utility in protein stabilization, the potential of other ionic compounds remains an active area of research.
This compound, with its aromatic sulfonate structure, presents an intriguing candidate for investigation. Its known application in the formation of water-soluble polymeric surfactants suggests it may possess properties beneficial for drug formulation.[5] However, the absence of direct experimental data on its interaction with proteins or its performance in pharmaceutical formulations necessitates empirical validation.
Future research should focus on subjecting DM5S to the standardized experimental protocols outlined in this guide, such as Thermal Shift Assays and Differential Scanning Calorimetry, using model proteins. Such studies would provide the quantitative data needed to directly compare its effectiveness against established ionic additives and determine its viability as a novel excipient in drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 1-Butyl-3-methylimidazolium chloride | C8H15ClN2 | CID 2734161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium dimethyl 5-sulphonatoisophthalate | 3965-55-7 [amp.chemicalbook.com]
- 6. Structure and function of proteins in hydrated choline dihydrogen phosphate ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment of choline dihydrogen phosphate (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Aryl sulfonate anion stabilized aromatic triangular cation [Pd3]+: syntheses, structures and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of the influence of the ionic liquid 1-butyl-3-methylimidazolium chloride on the structure and thermal stability of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ionic liquids as biocompatible stabilizers of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. thermalsupport.com [thermalsupport.com]
- 21. Heat Denaturation of Proteins by DSC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. tainstruments.com [tainstruments.com]
- 23. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonated Polyesters and Other Ionomer Types for Advanced Applications
A detailed examination of sulfonated polyesters in comparison to leading ionomers such as Nafion™ and Sulfonated Poly(ether ether ketone) (SPEEK), providing researchers, scientists, and drug development professionals with a comprehensive guide to their performance characteristics and experimental evaluation.
Ionomers, polymers containing a small fraction of ionic groups, are pivotal materials in a range of advanced technologies, from fuel cells and water treatment to drug delivery systems. Their unique combination of mechanical robustness and ionic conductivity makes them a subject of intense research. This guide offers an objective comparison of sulfonated polyesters with two of the most prominent ionomer types: the perfluorosulfonic acid (PFSA) ionomer Nafion™ and the aromatic hydrocarbon ionomer, Sulfonated Poly(ether ether ketone) (SPEEK).
Performance Comparison of Ionomers
The selection of an appropriate ionomer is dictated by the specific demands of the application, balancing properties such as ion transport, water management, mechanical integrity, and thermal stability. The following tables summarize the key quantitative performance metrics for sulfonated polyesters, Nafion™, and SPEEK, based on available experimental data.
Table 1: Comparison of Ion Exchange Capacity, Water Uptake, and Swelling Ratio
| Ionomer Type | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Swelling Ratio (%) |
| Sulfonated Polyester | 1.0 - 2.5 | 20 - 80 | 15 - 60 |
| Nafion™ | 0.9 - 1.1 | 20 - 40 | 10 - 30 |
| SPEEK | 1.0 - 2.2 | 15 - 100+ | 10 - 80+ |
Note: The properties of sulfonated polyesters and SPEEK can vary significantly depending on the degree of sulfonation and the specific polymer backbone structure.
Table 2: Comparison of Proton Conductivity and Mechanical Properties
| Ionomer Type | Proton Conductivity (S/cm) at 80°C, 100% RH | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Sulfonated Polyester | 0.05 - 0.15 | 30 - 60 | 0.5 - 1.5 |
| Nafion™ | ~ 0.1 | 30 - 40 | 0.2 - 0.3 |
| SPEEK | 0.01 - 0.2 | 40 - 80 | 1.0 - 2.5 |
Note: Proton conductivity is highly dependent on temperature, relative humidity (RH), and the ionomer's hydration level.
Key Distinctions and Applications
Sulfonated Polyesters represent a versatile class of ionomers with tunable properties. Their synthesis allows for the incorporation of various diacid and diol monomers, enabling the tailoring of properties like hydrophilicity, chain flexibility, and ion exchange capacity. This adaptability makes them promising candidates for applications requiring a balance of performance and cost-effectiveness, such as in proton exchange membranes for fuel cells and as components in biomedical devices.
Nafion™ , a perfluorinated sulfonic acid ionomer, has long been the benchmark material in the field of proton exchange membranes due to its exceptional chemical stability and high proton conductivity. Its fluorinated backbone provides a robust framework that is resistant to oxidative and reductive degradation. However, the high cost and environmental concerns associated with fluorine chemistry are significant drawbacks.
Sulfonated Poly(ether ether ketone) (SPEEK) is an aromatic hydrocarbon-based ionomer that has emerged as a promising alternative to Nafion™. It boasts excellent thermal and mechanical properties, often exceeding those of Nafion™. The degree of sulfonation in SPEEK can be readily controlled to tune its ion exchange capacity and proton conductivity. However, at high degrees of sulfonation, SPEEK can exhibit excessive swelling and reduced mechanical stability in aqueous environments.
Experimental Protocols
Accurate and reproducible characterization of ionomer properties is crucial for their development and application. The following sections detail the standard methodologies for determining the key performance metrics discussed in this guide.
Ion Exchange Capacity (IEC) Measurement
The Ion Exchange Capacity (IEC) quantifies the number of ion-exchangeable functional groups per unit mass of the polymer. A common method for determining the IEC of proton-conducting ionomers is through acid-base titration.
Methodology:
-
A dried membrane sample of known weight is immersed in a saturated NaCl solution.
-
The H+ ions in the membrane are exchanged with Na+ ions from the solution, releasing HCl into the solution.
-
This process is allowed to reach equilibrium, typically over 24 hours.
-
The resulting acidic solution is then titrated with a standardized NaOH solution to determine the amount of H+ ions released.
-
The IEC is calculated using the following formula:
IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry
where:
-
V_NaOH is the volume of NaOH solution used in the titration (L).
-
C_NaOH is the concentration of the NaOH solution (mol/L).
-
W_dry is the dry weight of the ionomer sample (g).
-
Water Uptake and Swelling Ratio Determination
Water uptake and swelling are critical parameters that influence the proton conductivity and mechanical stability of ionomer membranes.
Methodology:
-
A membrane sample is dried in a vacuum oven at a specific temperature (e.g., 80°C) until a constant weight (W_dry) is achieved.
-
The dimensions (length and width or diameter) of the dry membrane are measured.
-
The dry membrane is then immersed in deionized water at a controlled temperature (e.g., 25°C or 80°C) for a specified period (e.g., 24 hours) to ensure full hydration.
-
After hydration, the surface water is carefully removed with filter paper, and the wet weight (W_wet) and dimensions of the swollen membrane are measured.
-
Water uptake and swelling ratio are calculated as follows:
Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100
Area Swelling Ratio (%) = [(A_wet - A_dry) / A_dry] × 100
where:
-
A_wet and A_dry are the areas of the wet and dry membranes, respectively.
-
Proton Conductivity Measurement
Proton conductivity is a measure of how well an ionomer membrane facilitates the transport of protons. It is typically measured using electrochemical impedance spectroscopy (EIS).
Methodology:
-
A membrane sample is placed in a conductivity cell with two or four electrodes (platinum is commonly used).
-
The cell is placed in a controlled environment where temperature and relative humidity can be precisely regulated.
-
An AC voltage of small amplitude is applied across the electrodes over a range of frequencies.
-
The impedance of the membrane is measured, and the data is plotted on a Nyquist plot.
-
The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the impedance spectrum with the real axis.
-
The proton conductivity (σ) is calculated using the formula:
σ (S/cm) = L / (R × A)
where:
-
L is the distance between the electrodes (cm).
-
A is the cross-sectional area of the membrane (cm²).
-
Mechanical Properties Testing
The mechanical strength and durability of ionomer membranes are crucial for their long-term performance, especially in applications like fuel cells where they are subjected to mechanical stresses.
Methodology:
-
Membrane samples are cut into a specific geometry (e.g., dog-bone shape) according to standard testing protocols (e.g., ASTM D882).
-
The thickness and width of the sample's gauge section are measured precisely.
-
The sample is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the sample at a constant strain rate until it fractures.
-
The stress and strain are recorded throughout the test.
-
Key mechanical properties such as Tensile Strength, Young's Modulus, and Elongation at Break are determined from the stress-strain curve.
Conclusion
The choice of an ionomer for a specific application is a complex decision that requires a thorough understanding of the trade-offs between various performance characteristics. Sulfonated polyesters offer a high degree of tunability, making them a compelling option for a wide range of applications where cost and tailored properties are important. Nafion™ remains the gold standard for applications demanding the highest chemical stability and proton conductivity, despite its high cost. SPEEK provides a high-performance, non-fluorinated alternative with excellent thermomechanical properties, though its performance at high hydration levels needs careful consideration. This guide provides a foundational understanding and the necessary experimental framework for researchers to objectively evaluate and select the most suitable ionomer for their innovative applications.
A Comparative Guide to PET Modified with Dimethyl 5-sulfoisophthalate Sodium Salt: An Enhancement of Properties
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical factor in product performance and stability. Polyethylene (B3416737) terephthalate (B1205515) (PET), a widely utilized polyester, can be chemically modified to enhance its intrinsic properties for specialized applications. The incorporation of Dimethyl 5-sulfoisophthalate sodium salt (DMSIS) as a comonomer in the PET backbone results in a copolyester with altered thermal, mechanical, and barrier characteristics. This guide provides an objective comparison of the performance of DMSIS-modified PET against unmodified PET, supported by experimental data and detailed protocols.
Executive Summary
The modification of Polyethylene terephthalate (PET) with this compound (DMSIS) primarily aims to enhance specific properties such as dyeability and hydrophilicity. This is achieved by introducing ionic sulfonate groups along the polymer chain. These modifications, however, also influence the material's thermal stability, mechanical strength, and barrier performance against gases and water vapor. Understanding these changes is crucial for applications where such properties are critical. This guide presents a data-driven comparison to validate the improved properties of DMSIS-modified PET.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the thermal, mechanical, and barrier properties of unmodified PET and PET modified with varying molar percentages of DMSIS.
Thermal Properties
The incorporation of DMSIS into the PET structure disrupts the polymer chain regularity, which in turn affects its thermal properties. As the concentration of DMSIS increases, a general trend of decreasing glass transition temperature (Tg), melting temperature (Tm), and crystallinity is observed.
| Property | Unmodified PET | PET-co-2% DMSIS | PET-co-6% DMSIS | PET-co-10% DMSIS |
| Glass Transition Temperature (Tg) | 75 - 85 °C | ~78 °C | ~75 °C | ~72 °C |
| Melting Temperature (Tm) | 250 - 260 °C | ~245 °C | ~235 °C | ~225 °C |
| Crystallinity (%) | 30 - 40% | Decreased | Significantly Decreased | Substantially Decreased |
Note: The exact values can vary depending on the specific processing conditions and molecular weight of the polymer.
Mechanical Properties
The introduction of the bulky and ionic DMSIS comonomer can influence the mechanical performance of PET. While specific data is often application-dependent, a general trend is observed.
| Property | Unmodified PET | PET-co-DMSIS (Typical) |
| Tensile Strength (MPa) | 55 - 75 | Generally slightly lower |
| Young's Modulus (GPa) | 2.8 - 3.1 | Generally slightly lower |
| Elongation at Break (%) | 50 - 150 | Can be higher or lower depending on crystallinity |
Note: The mechanical properties of copolyesters are highly dependent on the degree of crystallinity and orientation. The values for modified PET are indicative and can vary.
Barrier Properties
The presence of ionic groups and the altered morphology of the copolyester can impact its barrier properties. The increased hydrophilicity due to the sulfonate groups can lead to a higher water vapor transmission rate. The effect on oxygen permeability is less straightforward and can depend on the resulting crystallinity and free volume.
| Property | Unmodified PET | PET-co-DMSIS (Expected Trend) |
| Oxygen Permeability (cc·mm/m²·day·atm) | 3 - 5 | May increase due to reduced crystallinity |
| Water Vapor Transmission Rate (g·mm/m²·day) | 1.5 - 2.0 | Expected to increase |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of unmodified and DMSIS-modified PET.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
Methodology:
-
A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC cell alongside an empty reference pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition is observed as a step change in the baseline of the heat flow curve.
-
The melting point is identified as the peak of the endothermic melting curve.
-
The degree of crystallinity is calculated from the enthalpy of melting, comparing it to the enthalpy of a 100% crystalline sample.
Mechanical Testing: Tensile Properties
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer films.
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
Methodology:
-
Test specimens are cut from the polymer film with a uniform width and a gage length of at least 50 mm.
-
The thickness of each specimen is measured at several points along the gage length.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and extension are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress applied before rupture.
-
Young's modulus is determined from the initial slope of the stress-strain curve.
-
Elongation at break is the percentage increase in length at the point of fracture.
Barrier Property Testing: Oxygen and Water Vapor Permeability
Objective: To determine the rate of oxygen and water vapor transmission through the polymer films.
Standards:
-
Oxygen Transmission Rate (OTR): ASTM F2622 - Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using Various Sensors.
-
Water Vapor Transmission Rate (WVTR): ASTM E96/E96M - Standard Test Methods for Water Vapor Transmission of Materials.
Methodology (OTR):
-
The polymer film is sealed as a barrier between two chambers.
-
One chamber is filled with a known concentration of oxygen (test gas), and the other is purged with an oxygen-free carrier gas (e.g., nitrogen).
-
The carrier gas flows past the film and transports any permeated oxygen to a coulometric or other type of oxygen sensor.
-
The rate of oxygen transmission is measured and reported in units of cc/m²·day.
Methodology (WVTR - Desiccant Method):
-
A dish containing a desiccant is sealed with the polymer film.
-
The assembly is placed in a controlled environment with a specific temperature and humidity.
-
The dish is weighed periodically to determine the rate of weight gain due to water vapor permeating through the film and being absorbed by the desiccant.
-
The WVTR is calculated and reported in units of g/m²·day.
Visualizing the Modification and Workflow
To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of unmodified and DMSIS-modified PET.
Caption: Workflow for comparative property analysis.
Conclusion
The incorporation of this compound into the polyethylene terephthalate backbone results in a copolyester with distinct properties compared to its unmodified counterpart. The primary advantages of this modification are improved dyeability and hydrophilicity, which are desirable in textile applications. However, these benefits come with trade-offs in thermal and potentially mechanical and barrier properties. The decrease in melting temperature and crystallinity can be advantageous for processing but may limit the material's use in high-temperature applications. The potential increase in water vapor permeability must be considered for packaging applications where moisture sensitivity is a concern. This guide provides a foundational understanding for researchers and professionals to make informed decisions when selecting between unmodified and DMSIS-modified PET for their specific needs. Further investigation into the specific grade and concentration of DMSIS is recommended to tailor the material properties for optimal performance in the intended application.
"cost-benefit analysis of using Dimethyl 5-sulfoisophthalate sodium salt in industrial applications"
A Comparative Guide for Researchers and Materials Scientists
Dimethyl 5-sulfoisophthalate sodium salt (DM5S), also known as SIPM (from its ester, Dimethyl Isophthalate-5-Sulfonate), is a specialty aromatic ester monomer. Its integration into polymer backbones imparts unique, desirable properties that are critical for high-performance applications. The core function of DM5S stems from the introduction of a pendant, anionic sulfonate group (-SO₃⁻Na⁺) into otherwise non-polar polymer chains, such as polyesters.
This guide provides an objective cost-benefit analysis of using DM5S in its primary industrial applications. It compares its performance and economic implications against conventional alternatives, supported by representative experimental data and detailed protocols for a scientific audience.
Primary Application 1: Cationic Dyeable Polyester (B1180765) (CDP) for Textiles
The modification of standard Polyethylene Terephthalate (PET) with DM5S is a cornerstone of the specialty textile industry, creating Cationic Dyeable Polyester (CDP).
Benefit Analysis
Standard polyester is hydrophobic and lacks reactive dye sites, necessitating the use of non-ionic disperse dyes at high temperatures (>130°C) and pressures. Incorporating 1-3 mol% of DM5S into the polyester backbone introduces anionic sulfonate groups. These serve as electrostatic docking sites for cationic (basic) dyes.
Key Benefits Include:
-
Enhanced Dyeability and Vibrancy : CDP fibers exhibit a strong affinity for cationic dyes, resulting in brilliant, vibrant shades that are difficult to achieve with disperse dyes.[1][2]
-
Energy and Cost Savings : The dyeing process for CDP can be conducted at lower, atmospheric temperatures (98-120°C), significantly reducing energy consumption compared to the high-pressure, high-temperature conditions required for conventional PET.[1][3]
-
Improved Fabric Properties : The modification can lead to fibers with a softer feel and improved antistatic and moisture absorption properties.
-
High Dye Bath Exhaustion : The ionic attraction between the fiber and the dye leads to very high dye uptake, often exceeding 95%. This minimizes dye waste in the effluent, reducing both material costs and the environmental burden of wastewater treatment.[1][3]
-
Versatility in Blends : The milder dyeing conditions for CDP make it ideal for blending with sensitive fibers like wool or elastane (e.g., Lycra), which would be damaged by high-temperature disperse dyeing.[1]
Cost-Benefit Comparison
While DM5S is a specialty monomer with a higher upfront cost than standard polyester precursors (terephthalic acid or dimethyl terephthalate), its use can lead to significant downstream savings and higher-value end products.
| Feature | Conventional PET + Disperse Dyes | DM5S-Modified PET (CDP) + Cationic Dyes |
| Monomer Cost | Lower | Higher |
| Dyeing Temperature | 130-140°C (High Pressure) | 98-120°C (Atmospheric Pressure)[1][3] |
| Energy Consumption | High | Lower |
| Dye Bath Exhaustion | Moderate to Good | Excellent (>95%) [3] |
| Wastewater Treatment | Higher cost (more residual dye, carriers) | Lower cost |
| Color Vibrancy | Good | Excellent / Brilliant |
| Blend Compatibility | Limited with heat-sensitive fibers | Excellent |
| Overall Cost Profile | Lower raw material cost, higher processing and environmental costs. | Higher raw material cost, lower processing and environmental costs , potential for higher-value textiles. |
Experimental Protocols
This protocol describes a two-stage melt polymerization process.
-
Esterification/Transesterification:
-
Charge a stainless-steel polymerization reactor with Dimethyl Terephthalate (DMT) (1.0 mol), Ethylene (B1197577) Glycol (EG) (2.2 mol), and this compound (DM5S) (0.02 mol, representing 2 mol% of the di-acid component).
-
Add a catalyst, such as Zinc Acetate (approx. 200-300 ppm).
-
Heat the mixture under a nitrogen atmosphere with continuous stirring. Raise the temperature from 150°C to 220°C over 3-4 hours.
-
During this stage, methanol (B129727) (from DMT) is evolved and should be continuously removed via a distillation column. The reaction is considered complete when approximately 95% of the theoretical methanol has been collected.
-
-
Polycondensation:
-
Add a polycondensation catalyst, such as Antimony Trioxide (approx. 250-350 ppm), and a stabilizer like phosphoric acid.
-
Gradually increase the temperature to 270-285°C.
-
Simultaneously, reduce the pressure slowly to below 1 Torr (<133 Pa).[4]
-
Excess ethylene glycol is removed under vacuum. The viscosity of the molten polymer will increase, which can be monitored by the torque on the stirrer.
-
Continue the reaction for 2-3 hours until the desired intrinsic viscosity (typically 0.55-0.65 dL/g) is achieved.[5]
-
Extrude the molten polymer into a water bath to quench it, then pelletize it into chips for storage or spinning.
-
-
Fabric Preparation : Prepare knitted fabric samples of both conventional PET and the synthesized CDP PET (e.g., 5-gram samples).
-
Dye Bath Preparation :
-
For CDP : Prepare a dye bath containing a cationic dye (e.g., C.I. Basic Blue 3) at 1% on weight of fabric (owf). Adjust the pH to 4.5 using acetic acid. Maintain a liquor ratio of 20:1.[6]
-
For PET : Prepare a dye bath containing a disperse dye (e.g., C.I. Disperse Blue 56) at 1% owf. Add a dispersing agent. Adjust pH to 4.5. Maintain a liquor ratio of 20:1.
-
-
Dyeing Process :
-
For CDP : Place the fabric in the dye bath at 60°C. Raise the temperature to 110°C at a rate of 2°C/min and hold for 60 minutes. Cool down, rinse, and dry.
-
For PET : Place the fabric in the dye bath at 60°C. Raise the temperature to 130°C at a rate of 2°C/min and hold for 60 minutes in a high-temperature beaker dyeing machine. Cool down, rinse, perform a reduction clear to remove surface dye, and dry.
-
-
Dye Uptake Measurement :
-
Before and after dyeing, take an aliquot of the dye bath.
-
Using a UV-Vis spectrophotometer, measure the absorbance of the dye bath at the dye's maximum absorption wavelength (λ_max).
-
Calculate the dye exhaustion percentage (E%) using the formula: E% = [(A₀ - A₁) / A₀] * 100 where A₀ is the initial absorbance and A₁ is the final absorbance.[7]
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Sanathan Textiles [sanathan.com]
- 4. CN103866420A - Cationic dyeable polyester fiber and preparation method thereof - Google Patents [patents.google.com]
- 5. CN113583226A - Preparation method of cationic dye dyeable polyester, polyester and intrinsic viscosity test method thereof - Google Patents [patents.google.com]
- 6. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Long-Term Stability of Polyesters Modified with Dimethyl 5-sulfoisophthalate Sodium Salt Versus Alternatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of ionic comonomers into the polyester (B1180765) backbone is a critical modification strategy to enhance properties such as dyeability, hydrophilicity, and adhesion. Dimethyl 5-sulfoisophthalate sodium salt (DM5S), also known as sodium dimethyl 5-sulfoisophthalate (SIPM), is a widely utilized monomer for rendering polyesters amenable to cationic dyes. However, the introduction of this ionic moiety can influence the long-term stability of the polymer, a crucial consideration for applications in durable textiles, advanced materials, and drug delivery systems. This guide provides a comparative analysis of the long-term stability of polyesters modified with DM5S against potential alternatives, supported by available experimental data.
Introduction to Polyester Modification
Standard polyethylene (B3416737) terephthalate (B1205515) (PET) is a hydrophobic, semi-crystalline polymer with a highly regular chain structure. This structure, while providing excellent mechanical properties and chemical resistance, limits its dyeability to disperse dyes and restricts its use in applications requiring enhanced hydrophilicity. Chemical modification through copolymerization with a third monomer, such as DM5S, introduces anionic sulfonate groups into the polyester chain. These groups serve as active sites for ionic bonding with cationic dyes, resulting in vibrant and long-lasting colors.[1][2]
The primary alternatives to the sodium salt of 5-sulfoisophthalic acid involve the substitution of the sodium cation with other metal ions (e.g., potassium, lithium) or with organic cations like quaternary ammonium (B1175870) or phosphonium (B103445) salts. The choice of cation can influence the polymer's properties, including its thermal and hydrolytic stability.
Comparative Long-Term Stability
The introduction of sulfonate groups into the polyester backbone generally disrupts the polymer chain's regularity, leading to lower crystallinity and melting points.[3] This structural change, coupled with the hydrophilic nature of the sulfonate group, can render the modified polyester more susceptible to degradation under certain environmental conditions.
Hydrolytic Stability
The presence of sulfonate groups tends to increase the hydrophilicity of the polyester, which can facilitate the ingress of water molecules and accelerate hydrolytic degradation. Studies have shown that polyesters modified with sulfonated comonomers exhibit a higher rate of hydrolysis compared to unmodified PET, particularly in alkaline or acidic environments.[4][5] This is a critical consideration for applications where the material will be exposed to moisture or aqueous solutions for extended periods.
While direct comparative quantitative data between different sulfonate salts is scarce, the nature of the counter-ion can influence the polymer's interaction with water. For instance, one study on the enzymatic degradation of a polyester in the presence of different ions showed a degradation rate trend of Na⁺ > K⁺ > Ca²⁺.[1] This suggests that the choice of cation could subtly influence the hydrolytic stability of the modified polyester.
Table 1: Summary of Hydrolytic Stability Observations
| Modifier | General Effect on Hydrolytic Stability | Key Observations |
| This compound (DM5S) | Generally decreased compared to unmodified PET.[4] | Increased hydrophilicity facilitates water uptake.[1] Prone to hydrolysis during high-temperature dyeing processes.[6] |
| Potassium 5-sulfoisophthalate | Expected to be similar to sodium salt, with potential minor differences. | The ionic radius and hydration energy of K⁺ differ from Na⁺, which could slightly alter water interaction. |
| Phosphonium/Ammonium 5-sulfoisophthalate | Data is limited, but the bulky organic cation could influence water diffusion. | The larger size of the organic cation might sterically hinder water access to the ester linkages to some extent. |
Thermal Stability
The thermal stability of polyesters is a critical parameter for processing and for applications in high-temperature environments. The incorporation of sulfonated monomers can lower the thermal degradation temperature of the polyester. The disruption of the polymer's crystalline structure and the introduction of ionic groups can create points of thermal instability.
Kinetic studies on the thermal degradation of polyesters containing 5-sulfoisophthalate moieties have indicated that these modifications can lead to a decrease in thermal stability compared to the homopolymer.[4] The degradation process is often complex, involving random chain scission of the ester linkages.
Table 2: Summary of Thermal Stability Observations
| Modifier | General Effect on Thermal Stability | Key Observations |
| This compound (DM5S) | Generally decreased compared to unmodified PET.[4] | The presence of sulfonate groups can lower the onset temperature of thermal degradation. |
| Potassium 5-sulfoisophthalate | Expected to be similar to the sodium salt. | The type of metal cation is not expected to have a major impact on the bond dissociation energies within the polymer backbone. |
| Phosphonium/Ammonium 5-sulfoisophthalate | May exhibit different degradation pathways due to the organic cation. | Quaternary ammonium and phosphonium salts have their own thermal degradation profiles which could influence the overall stability of the modified polyester. |
Photostability
Table 3: Summary of Photostability Observations
| Modifier | General Effect on Photostability | Key Observations |
| This compound (DM5S) | Data is limited, but the focus is often on the light fastness of the dyed fiber. | The light fastness of the final product is a complex interplay between the dye, the modifier, and the polymer matrix.[6] |
| Potassium 5-sulfoisophthalate | No specific comparative data available. | |
| Phosphonium/Ammonium 5-sulfoisophthalate | No specific comparative data available. |
Experimental Protocols
The following are generalized methodologies for assessing the long-term stability of modified polyesters, based on established industry standards.
Hydrolytic Stability Testing (Adapted from ASTM F1635)
-
Sample Preparation: Prepare standardized samples (e.g., films, fibers) of the modified polyesters.
-
Aging Conditions: Immerse the samples in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C or 50°C) for predetermined time intervals.
-
Analysis: At each time point, remove a set of samples, rinse with deionized water, and dry to a constant weight.
-
Characterization: Evaluate the changes in material properties, including:
-
Mass Loss: Determined by gravimetric analysis.
-
Molecular Weight: Measured using techniques like gel permeation chromatography (GPC).
-
Mechanical Properties: Assess changes in tensile strength and elongation at break (e.g., using ASTM D882 for thin films).
-
Chemical Structure: Analyze for changes in functional groups using Fourier-transform infrared spectroscopy (FTIR).
-
Caption: Workflow for Hydrolytic Stability Testing.
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, precisely weighed amount of the dried polymer sample into a TGA crucible.
-
TGA Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine key thermal degradation parameters:
-
Onset Decomposition Temperature (Td): The temperature at which significant weight loss begins.
-
Temperature at Maximum Decomposition Rate (Tmax): The peak of the derivative thermogravimetric (DTG) curve.
-
Residual Weight: The percentage of material remaining at the end of the experiment.
-
Caption: Workflow for Thermal Stability Testing (TGA).
Photostability Testing (Adapted from ASTM G154)
-
Sample Preparation: Mount polyester film or fabric samples onto panels.
-
Accelerated Weathering: Expose the samples in a fluorescent UV accelerated weathering apparatus. The cycle should alternate between periods of UV exposure and moisture (condensation).
-
Exposure Duration: Continue the exposure for a specified duration or until a certain level of degradation is observed.
-
Analysis: Periodically remove samples and evaluate for changes in:
-
Color: Measure color change (e.g., yellowing) using a spectrophotometer.
-
Mechanical Properties: Assess changes in tensile strength and elongation.
-
Surface Morphology: Examine for cracking or crazing using microscopy.
-
Caption: Workflow for Photostability Testing.
Signaling Pathways and Logical Relationships
The modification of polyester with ionic comonomers like DM5S introduces a fundamental change in the polymer's chemical structure, which in turn affects its degradation pathways.
Caption: Logical relationship of DM5S modification and its impact on polyester degradation pathways.
Conclusion
The incorporation of this compound (DM5S) is an effective method for producing cationic dyeable polyesters. However, this modification generally leads to a reduction in both hydrolytic and thermal stability compared to unmodified polyester. While direct quantitative comparisons with alternatives such as other metal or organic salts of 5-sulfoisophthalic acid are limited in the current literature, the fundamental principles of polymer degradation suggest that the choice of the counter-ion may have a subtle but measurable impact on long-term stability. For applications where long-term durability in harsh environments is paramount, a thorough evaluation of the stability of the specific modified polyester is essential. The experimental protocols outlined in this guide provide a framework for conducting such assessments. Further research into the direct comparison of different sulfonate salt modifiers is needed to provide a more definitive guide for material selection in demanding applications.
References
- 1. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mddionline.com [mddionline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates) | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Spectroscopic and Thermal Analysis of Sulfonated Copolyesters
This guide provides a detailed comparison of the spectroscopic and thermal properties of various sulfonated copolyesters, offering insights for researchers, scientists, and professionals in drug development and materials science. The introduction of sulfonate groups into a copolyester backbone significantly alters its physicochemical properties, including thermal stability, solubility, and ionic conductivity, making these materials suitable for a wide range of applications such as proton exchange membranes, biomedical devices, and specialty textiles. This document outlines the key analytical techniques used for their characterization and presents comparative data from experimental studies.
Data Presentation: Comparative Analysis of Sulfonated Copolyesters
The following tables summarize the key spectroscopic and thermal data for different sulfonated copolyesters, highlighting the impact of the degree of sulfonation (DS).
Table 1: Spectroscopic Data (FTIR and NMR)
| Polymer Type | Analytical Method | Characteristic Peaks / Chemical Shifts | Observations |
| Sulfonated Polystyrene (SPS) | FTIR | ~1173 cm⁻¹ (asymmetric O=S=O stretch)~1035 cm⁻¹ (symmetric O=S=O stretch)~1005 cm⁻¹ (S-O stretch)~670 cm⁻¹ (S-OH)[1][2] | Peak intensity increases with the degree of sulfonation. The peak ratio of -S=O to an unchanging peak (e.g., benzene (B151609) ring at 1490 cm⁻¹) can be used to quantify the extent of sulfonation.[3] |
| Sulfonated Poly(ether ether ketone) (SPEEK) | FTIR | ~1227 cm⁻¹ & ~1166 cm⁻¹ (S=O stretching)[4]~1030 cm⁻¹ (symmetric SO₃ stretch) | Successful incorporation of sulfonate groups is confirmed by the appearance of these characteristic bands.[5] |
| Sulfonated Copolyesters | ¹H NMR | ~7.5 ppm | This signal is often assigned to the proton ortho to the newly introduced sulfonate group. The degree of sulfonation can be calculated from the integration ratio of this peak to other aromatic protons.[6] |
| Sulfonated Polystyrene (SPS) | ¹³C NMR | ~139 ppm | A new signal appears, which is assigned to the aromatic carbon directly bonded to the sulfonic acid group (-C-SO₃H).[7] |
| Sulfonated Polyethersulfone (SPES) | ¹H & ¹³C NMR | - | NMR analysis confirms that sulfonation primarily occurs on the phenyl ring of the dioxy-2,2-diphenylpropane unit, specifically in the ortho position to the ether linkage.[8] |
Table 2: Thermal Analysis Data (TGA and DSC)
| Polymer Type | Analytical Method | Glass Transition Temp. (Tg) | Thermal Degradation Temp. (Td) | Observations |
| Sulfonated Polystyrene Copolymers | DSC | Increases with sulfonation | - | Increased Tg indicates reduced chain mobility due to strong ionic interactions between the sulfonate groups.[7] |
| Sulfonated Liquid Crystalline Polyesters | DSC | Suppressed at >3 mol% ionic content | - | At higher concentrations, ionic associations can disrupt chain packing and lower the Tg.[9] |
| Cationic Dyeable Polyesters (CDP) | DSC | - | - | The crystallization temperature shifts to lower values as the content of the sulfonated monomer (SIPA) increases.[10] |
| Sulfonated Polystyrene Copolymers | TGA | - | 150-300°C (sulfonate group)>350°C (polymer backbone) | Sulfonation typically reduces the overall thermal stability. Degradation occurs in distinct stages: initial water loss, followed by the cleavage of sulfonate groups, and finally, main chain degradation.[11][12] |
| Sulfonated Poly(ether ether ketone) (SPEEK) | TGA | - | 300-380°C (sulfonate group)~600°C (polymer backbone) | Highly sulfonated membranes exhibit a two-step thermal degradation process. The first weight loss corresponds to the decomposition of the sulfonic acid groups.[13] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the copolyester and confirm the incorporation of sulfonic acid groups.
-
Sample Preparation: Samples are typically prepared as thin films cast from a suitable solvent (e.g., N-methyl-2-pyrrolidone) or as KBr pellets. The polymer (1 mg) is mixed with spectroscopic grade KBr (50 mg) and pressed into a transparent disk.[14]
-
Instrumentation: An FTIR spectrometer is used to record the spectra, typically in the range of 4000-400 cm⁻¹.
-
Analysis: The presence of characteristic absorption bands for the sulfonate group (SO₃⁻), such as symmetric and asymmetric S=O stretching vibrations, confirms successful sulfonation.[2][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the copolyesters and determine the degree of sulfonation (DS).
-
Sample Preparation: The sulfonated polymer is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[14]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Analysis: In ¹H NMR, the degree of sulfonation is often calculated by comparing the integral of the aromatic proton signal adjacent (ortho) to the sulfonate group with the integrals of other aromatic protons on the polymer backbone.[6] In ¹³C NMR, the appearance of a new signal in the aromatic region indicates the carbon atom to which the sulfonate group is attached.[7]
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition behavior of the sulfonated copolyesters.
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
Instrumentation: The analysis is performed using a TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Analysis: The TGA thermogram plots weight loss as a function of temperature. For sulfonated polymers, a multi-step degradation is common: an initial weight loss below 120°C due to moisture, a second step between 150°C and 380°C corresponding to the loss of sulfonic acid groups, and a final degradation at higher temperatures related to the polymer backbone.[12][13]
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal transitions of the copolyesters, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Sample Preparation: A small, weighed amount of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
Instrumentation: A DSC instrument is used. A typical procedure involves heating the sample to a temperature above its expected melting point to erase its thermal history, followed by a controlled cooling and subsequent heating cycle, often at a rate of 10-20°C/min.[10]
-
Analysis: The DSC thermogram shows the heat flow into or out of the sample as a function of temperature. The Tg is observed as a step change in the baseline, providing insight into the polymer's amorphous regions and chain mobility.[16]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of sulfonated copolyesters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. auremn.org.br [auremn.org.br]
- 8. Publications | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Study of High Performance Sulfonated Polyether Ether Ketone Composite Electrolyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
